X-press Tag Peptide
Description
Structure
2D Structure
Properties
Molecular Formula |
C41H59N9O20 |
|---|---|
Molecular Weight |
998.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C41H59N9O20/c1-18(2)11-23(45-34(62)21(43)13-29(52)53)35(63)46-24(12-19-6-8-20(51)9-7-19)36(64)47-26(15-31(56)57)38(66)49-28(17-33(60)61)40(68)50-27(16-32(58)59)39(67)48-25(14-30(54)55)37(65)44-22(41(69)70)5-3-4-10-42/h6-9,18,21-28,51H,3-5,10-17,42-43H2,1-2H3,(H,44,65)(H,45,62)(H,46,63)(H,47,64)(H,48,67)(H,49,66)(H,50,68)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H,69,70)/t21-,22-,23-,24-,25-,26-,27-,28-/m0/s1 |
InChI Key |
FWMNKRVHBHKBMO-VXBMVYAYSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N |
sequence |
One Letter Code: DLYDDDDK |
Origin of Product |
United States |
Foundational & Exploratory
X-press Tag Peptide: A Comprehensive Technical Guide to Principle and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of molecular biology and protein sciences, the ability to isolate and analyze specific proteins is paramount. Epitope tagging has emerged as a powerful and widely adopted strategy for the purification, detection, and functional analysis of recombinant proteins. Among the various available tags, the X-press tag peptide offers a multifaceted solution, integrating elements for efficient affinity purification, sensitive immunodetection, and precise tag removal. This technical guide provides an in-depth exploration of the core principles and functions of the X-press tag system, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.
Core Principle of the this compound
The X-press tag is a sophisticated N-terminal leader peptide engineered to provide a multi-functional tool for protein manipulation.[1][2] Its design is a composite of three key functional domains: a polyhistidine sequence, the Xpress epitope, and a specific cleavage site for enterokinase.[1][2] This tripartite structure allows for a seamless workflow from high-yield protein purification to specific detection and, if required, the release of the native protein.
The polyhistidine region , typically a stretch of six histidine residues (6xHis), is the workhorse for affinity purification. Histidine residues have a strong affinity for immobilized divalent metal ions, such as nickel (Ni²⁺) or cobalt (Co²⁺), a principle exploited in Immobilized Metal Affinity Chromatography (IMAC). This interaction allows for the selective capture of the X-press tagged protein from a complex cellular lysate.
The Xpress epitope is a specific amino acid sequence, DLYDDDDK, derived from the bacteriophage T7 gene 10 protein. This epitope is recognized with high specificity by the Anti-Xpress monoclonal antibody, enabling robust and sensitive detection of the tagged protein in various immunoassays, including Western blotting and immunoprecipitation.
The enterokinase cleavage site provides a mechanism for the precise removal of the entire N-terminal X-press tag. Enterokinase is a highly specific protease that recognizes and cleaves at the C-terminal side of the sequence Asp-Asp-Asp-Asp-Lys. This allows for the production of the target protein in its native, untagged form, which is often crucial for functional and structural studies where the tag might interfere with the protein's activity or crystallization.
Quantitative Data Summary
The following tables summarize key quantitative data associated with the this compound system.
| Property | Value | Reference(s) |
| Molecular Weight | 997.96 Da | |
| Amino Acid Sequence | DLYDDDDK (Xpress Epitope) | |
| Purity | >99% (as verified by Certificate of Analysis) |
| Solvent | Solubility | Reference(s) |
| DMSO | ≥99.8 mg/mL (with gentle warming) | |
| Water | ≥50 mg/mL (with sonication) |
| Application | Parameter | Recommended Value | Reference(s) |
| Protein Purification | Wash Buffer (Imidazole) | 20–40 mM | |
| Protein Purification | Elution Buffer (Imidazole) | 250–500 mM | |
| Western Blotting | Anti-Xpress Ab Dilution | 1:5000 | |
| Immunoprecipitation | Anti-Xpress Ab Amount | 1-2 µg per 1 ml lysate |
Experimental Protocols
Protein Purification using ProBond™ Resin
This protocol outlines the purification of an X-press tagged protein from a bacterial lysate under native conditions.
Materials:
-
Cell pellet from an expressed culture
-
Lysis Buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0)
-
ProBond™ Nickel-Chelating Resin
-
Lysozyme
-
DNase I
-
Protease inhibitor cocktail
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 5 mL per gram of wet cells).
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Add DNase I to a final concentration of 5 µg/mL and a protease inhibitor cocktail.
-
Sonicate the lysate on ice to further disrupt the cells and reduce viscosity.
-
Clarify the lysate by centrifugation at >12,000 x g for 30 minutes at 4°C. Collect the supernatant.
-
-
Column Preparation:
-
Equilibrate the ProBond™ resin with 5-10 column volumes of Lysis Buffer.
-
-
Protein Binding:
-
Load the clarified lysate onto the equilibrated column at a slow flow rate (e.g., 0.5-1 mL/min).
-
-
Washing:
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the X-press tagged protein with 5-10 column volumes of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.
-
Western Blotting
This protocol describes the detection of an X-press tagged protein by Western blotting.
Materials:
-
Purified protein or cell lysate
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Anti-Xpress primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
SDS-PAGE and Transfer:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the Anti-Xpress primary antibody 1:5000 in Blocking Buffer.
-
Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) in Blocking Buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the signal using an appropriate imaging system.
-
Immunoprecipitation
This protocol details the immunoprecipitation of an X-press tagged protein.
Materials:
-
Cell lysate containing the X-press tagged protein
-
Immunoprecipitation (IP) Lysis Buffer (e.g., RIPA or a non-denaturing buffer)
-
Anti-Xpress antibody
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer (e.g., IP Lysis Buffer or PBS)
-
Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
Procedure:
-
Lysate Preparation:
-
Prepare a clarified cell lysate using an appropriate IP Lysis Buffer containing protease inhibitors.
-
-
Pre-clearing (Optional but Recommended):
-
Add protein A/G beads to the lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 1-2 µg of Anti-Xpress antibody to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add pre-equilibrated protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and wash them 3-5 times with ice-cold Wash Buffer.
-
-
Elution:
-
Elute the immunoprecipitated protein from the beads using an appropriate Elution Buffer. For analysis by Western blotting, resuspend the beads in SDS-PAGE sample buffer and boil.
-
Visualizing the Workflow and Principles
The following diagrams illustrate the core concepts and workflows associated with the this compound system.
Caption: The modular design of the X-press tag and its corresponding functions.
Caption: Workflow for affinity purification of an X-press tagged protein.
Caption: Western blot workflow for detecting an X-press tagged protein.
Conclusion
The this compound system provides a robust and versatile platform for the purification and analysis of recombinant proteins. Its integrated design, combining a polyhistidine sequence for affinity capture, a specific epitope for immunodetection, and a cleavage site for tag removal, offers researchers a streamlined and efficient workflow. By understanding the core principles and adhering to optimized protocols, scientists and drug development professionals can leverage the X-press tag to accelerate their research and achieve high-quality, reproducible results.
References
An In-depth Technical Guide to the X-press™ Tag Peptide: Sequence, Structure, and Applications
This technical guide provides a comprehensive overview of the X-press™ tag peptide, a widely used tool in molecular biology for the expression, purification, and detection of recombinant proteins. Tailored for researchers, scientists, and drug development professionals, this document details the peptide's core sequence, functional architecture, physicochemical properties, and key experimental applications.
Introduction to the X-press Tag
The X-press tag is an N-terminal leader peptide engineered for high-yield protein purification and sensitive immunodetection.[1][2][3][4][5] Its design integrates multiple functional elements into a single sequence, offering a versatile solution for protein research. The primary advantages of the X-press tag system include its dual functionality for both affinity purification and antibody-based detection, high specificity, and the option for enzymatic removal, which yields the native protein for downstream functional or structural studies.
Core Sequence and Functional Architecture
The efficacy of the X-press tag stems from its unique tripartite structure, which combines an affinity tag, a specific antibody epitope, and a cleavage site.
2.1 Peptide Sequence The recognized epitope sequence for the Anti-Xpress™ antibody is an octapeptide with the following amino acid sequence:
-
D-L-Y-D-D-D-D-K (Asp-Leu-Tyr-Asp-Asp-Asp-Asp-Lys)
An alternative sequence, DLDDDDK, has also been noted.
2.2 Functional Architecture The complete N-terminal leader peptide is a fusion of three distinct domains:
-
Polyhistidine Segment (His-tag): This sequence facilitates strong and specific binding to transition metal ions, enabling robust immobilized metal affinity chromatography (IMAC) for protein purification using resins like ProBond™.
-
X-press™ Epitope: Derived from the bacteriophage T7 gene 10 protein, this specific sequence is recognized by high-affinity Anti-Xpress™ antibodies, allowing for sensitive and selective detection in applications like Western blotting and immunoprecipitation.
-
Enterokinase Cleavage Site: A specific peptide sequence (containing the DDDDK motif) is included to allow for the precise enzymatic removal of the entire leader peptide post-purification. This is crucial for studies where the tag might interfere with protein function, structure, or downstream applications.
Figure 1: Functional architecture of the X-press tag leader peptide.
Physicochemical Properties
The X-press tag peptide's physical and chemical characteristics are optimized for reliability and flexibility in various experimental conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C41H59N9O20 | |
| Molecular Weight | 997.96 Da | |
| Purity | >95-99% | |
| Solubility (DMSO) | ≥99.8 mg/mL | |
| Solubility (Water) | ≥50 mg/mL (with sonication) or ≥100 mg/mL | |
| Appearance | Solid |
Experimental Applications and Protocols
The X-press tag system streamlines multiple stages of protein research, from initial expression to final analysis.
4.1 Recombinant Protein Expression A standardized protocol for expressing an X-press-tagged protein involves several key steps:
-
Vector Construction: The target gene's coding sequence is cloned into an expression vector, ensuring it is in-frame with the N-terminal X-press leader peptide sequence. The construct integrity should be verified by DNA sequencing.
-
Host Selection: A suitable expression system (e.g., E. coli, insect cells, or mammalian cells) is chosen based on the protein's nature and the requirements for post-translational modifications.
-
Expression and Induction: Host cells are cultured and protein expression is induced under optimized conditions (e.g., temperature, inducer concentration) to maximize the yield of soluble fusion protein.
4.2 Protein Purification and Tag Removal Workflow The purification of X-press-tagged proteins is a multi-step process that leverages the integrated functionalities of the tag.
Figure 2: Standard workflow for purification of X-press-tagged proteins.
Protocol Outline:
-
Cell Lysis: Harvested cells are resuspended in a suitable lysis buffer and disrupted using mechanical or chemical methods to release the cellular contents.
-
Affinity Chromatography: The crude lysate is applied to an IMAC resin (e.g., ProBond™). The polyhistidine segment of the X-press tag binds specifically to the metal ions on the resin.
-
Washing: The resin is washed with buffers containing a low concentration of a competing agent (e.g., imidazole) to remove non-specifically bound proteins and other contaminants.
-
Elution: The bound X-press-tagged protein is eluted from the resin using a high concentration of the competing agent.
-
Tag Cleavage (Optional): For applications requiring the native protein, the purified fusion protein is incubated with enterokinase. The enzyme specifically recognizes its cleavage site within the tag and removes the N-terminal leader peptide.
-
Final Purification: A subsequent chromatography step (e.g., size exclusion or ion exchange) may be performed to separate the cleaved tag and enterokinase from the pure, native target protein.
4.3 Immunodetection The X-press epitope enables highly specific detection of the fusion protein using Anti-Xpress™ antibodies.
-
Western Blotting: Allows for the verification of protein expression and size after SDS-PAGE.
-
Immunoprecipitation (IP): Enables the isolation of the tagged protein from complex mixtures to study protein-protein interactions.
-
Immunofluorescence (IF): Facilitates the visualization of the protein's subcellular localization within fixed cells.
Application in Signaling Pathway Analysis: The mTORC1/RHEB Neddylation Axis
The X-press tag is particularly valuable in studies of post-translational modifications (PTMs), where tag interference can confound results. Its clean cleavability ensures that functional assays are performed on the native protein. A key example is in dissecting the mTORC1 signaling pathway, where the neddylation of the RHEB protein has been shown to be a critical regulatory step.
Researchers can use the X-press tag to express and purify RHEB protein for in vitro neddylation assays. This allows for a controlled analysis of how neddylation, mediated by the UBE2F-SAG E2-E3 ligase axis, impacts RHEB's ability to activate mTORC1, a central regulator of cell growth and proliferation implicated in diseases like liver cancer.
Figure 3: Role of RHEB neddylation in mTORC1 signaling activation.
Conclusion
The this compound is a powerful and multifaceted tool for protein research. Its integrated design, combining a high-affinity purification tag, a specific epitope for immunodetection, and a precise cleavage site, offers a streamlined and efficient workflow from gene to purified, functional protein. This versatility makes it an invaluable asset for a wide range of applications, from basic biochemical characterization to complex studies of cellular signaling pathways and drug development.
References
The X-press Tag Peptide: A Technical Guide to Its Discovery, Development, and Application in Recombinant Protein Workflows
The X-press™ Tag peptide has emerged as a versatile and efficient tool in the field of recombinant protein expression and purification. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its core attributes, experimental applications, and comparative advantages. The X-press Tag is an N-terminal leader peptide engineered for dual functionality: robust affinity purification and sensitive immunodetection.
Core Composition and Properties
The X-press Tag is a composite peptide that includes a polyhistidine sequence, the Xpress™ epitope, and an enterokinase cleavage site.[1][2][3] This unique structure underpins its broad utility in molecular biology. The Xpress™ epitope itself is derived from the bacteriophage T7 gene 10 protein.[1][4] The specific amino acid sequence recognized by the Anti-Xpress™ antibody is -Asp-Leu-Tyr-Asp-Asp-Asp-Asp-Lys-. This tag can be fused to the N-terminus or C-terminus of a target protein, although N-terminal placement is common.
A key feature of the X-press Tag system is the high specificity of the Anti-Xpress™ antibody, which minimizes cross-reactivity and background noise in immunoassays. The inclusion of a polyhistidine tract allows for efficient purification of the fusion protein using immobilized metal affinity chromatography (IMAC), typically with ProBond™ resin. Furthermore, the integrated enterokinase cleavage site enables the precise removal of the tag post-purification, yielding the native protein for downstream functional and structural studies.
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance and properties of the X-press Tag peptide and its corresponding antibody.
| Property | Value | Reference |
| Molecular Weight | 997.96 Da | |
| Purity | >99% | |
| Solubility in DMSO | ≥99.8 mg/mL (with gentle warming) | |
| Solubility in Water | ≥50 mg/mL (with sonication) | |
| Insolubility | Ethanol | |
| Storage Conditions | -20°C, desiccated |
| Application | Parameter | Recommended Value | Reference |
| Western Blot | Anti-Xpress™ Antibody Dilution | 1:5000 | |
| Anti-Xpress™-HRP Antibody Detection Limit | 50 ng of recombinant protein | ||
| Anti-Xpress™ Antibody Detection Limit | 100 ng of recombinant protein | ||
| Immunoprecipitation | Amount of Antibody | 1-2 µg per sample | |
| Protein Purification | Imidazole (Wash) | 20-40 mM | |
| Imidazole (Elution) | 250-500 mM | ||
| Tag Removal | Enterokinase to Protein Ratio | 1-10 U/mg of protein | |
| Incubation Time for Tag Removal | 2-16 hours | ||
| Incubation Temperature for Tag Removal | 4-25°C |
Comparative Analysis with Other Epitope Tags
The X-press Tag offers several advantages over other commonly used epitope tags. The table below provides a comparative overview.
| Feature | X-press Tag | FLAG® Tag | His-Tag | GST Tag | MBP Tag |
| Composition | Polyhistidine, Xpress epitope, enterokinase site | Octapeptide (DYKDDDDK) | Polyhistidine (usually 6xHis) | Glutathione S-Transferase (protein) | Maltose-Binding Protein (protein) |
| Primary Function | Purification & Detection | Detection & Purification | Purification | Purification & Solubility Enhancement | Purification & Solubility Enhancement |
| Purification Resin | IMAC (e.g., ProBond™) | Anti-FLAG antibody resin | IMAC (e.g., Ni-NTA) | Glutathione resin | Amylose resin |
| Detection | Anti-Xpress™ antibody | Anti-FLAG® antibody | Anti-His antibody | Anti-GST antibody | Anti-MBP antibody |
| Size | Small peptide | Small peptide | Small peptide | ~26 kDa protein | ~43 kDa protein |
| Tag Removal | Enterokinase | Enterokinase (if site is present) | TEV, Thrombin, etc. (if site is present) | PreScission, Thrombin, etc. | TEV, Factor Xa, etc. |
| Key Advantage | Dual functionality with high specificity | High sensitivity in detection | Economical and allows for denaturing conditions | Enhances solubility | Significantly enhances solubility |
Experimental Protocols
Detailed methodologies for key experiments involving the X-press Tag are provided below.
Recombinant Protein Expression and Purification
-
Construct Design : The coding sequence of the target protein is cloned into an appropriate expression vector, in-frame with the N-terminal X-press Tag. The integrity of the construct should be verified by DNA sequencing.
-
Expression : The expression vector is transformed into a suitable host system (e.g., E. coli, insect, or mammalian cells). Protein expression is induced according to standard protocols for the chosen system.
-
Cell Lysis : Cells are harvested and lysed using a suitable buffer, such as RIPA or NP-40 lysis buffer, supplemented with protease inhibitors.
-
Affinity Purification using ProBond™ Resin :
-
Column Preparation : Equilibrate the ProBond™ resin with a binding buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, pH 8.0).
-
Sample Loading : Apply the clarified cell lysate to the equilibrated column. The polyhistidine region of the X-press Tag will bind to the nickel-charged resin.
-
Washing : Wash the column with the binding buffer containing a low concentration of imidazole (20-40 mM) to remove non-specifically bound proteins.
-
Elution : Elute the bound protein with an elution buffer containing a high concentration of imidazole (250-500 mM).
-
-
Tag Removal (Optional) :
-
The purified protein is incubated with enterokinase (1-10 units per mg of protein) for 2-16 hours at a temperature between 4-25°C.
-
The cleavage reaction should be monitored by SDS-PAGE to ensure complete removal of the tag.
-
Western Blotting
-
SDS-PAGE : Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking : Block the membrane for 1 hour at room temperature or overnight at 4°C with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Primary Antibody Incubation : Incubate the membrane with the Anti-Xpress™ antibody, typically diluted 1:5000 in the blocking buffer, for 1 hour at room temperature or overnight at 4°C.
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody, diluted according to the manufacturer's recommendations, for 1 hour at room temperature.
-
Washing : Repeat the washing step as described above.
-
Detection : Detect the protein bands using a chemiluminescent substrate and an appropriate imaging system.
Immunoprecipitation
-
Cell Lysate Preparation : Prepare cell lysates as described for protein purification, ensuring the use of a non-denaturing lysis buffer such as RIPA or NP-40 buffer. It is recommended to pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Antibody Incubation : Add 1-2 µg of Anti-Xpress™ antibody to the pre-cleared cell lysate. Incubate for 2-24 hours at 4°C with gentle rocking.
-
Immunocomplex Capture : Add Protein A/G agarose or magnetic beads to the lysate-antibody mixture and incubate for an additional 1-4 hours at 4°C with gentle rocking to capture the antibody-protein complex.
-
Washing : Pellet the beads by centrifugation and wash them two to three times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution : Elute the immunoprecipitated protein from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95-100°C for 5 minutes. The eluted sample is then ready for analysis by Western blotting.
Visualized Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a relevant signaling pathway where the X-press Tag can be applied.
Conclusion
The this compound provides a robust and versatile system for the purification and detection of recombinant proteins. Its dual-function design, combining affinity purification via a polyhistidine tract with specific immunodetection through the Xpress™ epitope, streamlines experimental workflows. The ability to efficiently remove the tag with enterokinase further enhances its utility, particularly for studies requiring native protein. These features, coupled with the high specificity of the corresponding antibody, make the X-press Tag an invaluable tool for researchers in basic science and drug development, especially in complex studies such as the analysis of post-translational modifications and their role in signaling pathways like mTORC1.
References
An In-depth Technical Guide to the X-press Tag Peptide: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
The X-press™ Tag is a versatile and widely utilized tool in molecular biology for the expression, purification, and detection of recombinant proteins. This N-terminal peptide tag offers a multi-functional platform, incorporating a polyhistidine sequence for affinity purification, the Xpress™ epitope for sensitive antibody-based detection, and a specific cleavage site for tag removal, ensuring the recovery of the native protein of interest. This guide provides a comprehensive overview of the X-press Tag's molecular properties, detailed experimental protocols for its use, and its application in studying complex cellular signaling pathways.
Core Properties of the X-press Tag Peptide
The X-press Tag is an 8-amino acid peptide with the sequence Asp-Leu-Tyr-Asp-Asp-Asp-Asp-Lys (DLYDDDDK).[1] This sequence is recognized by specific anti-Xpress™ antibodies, allowing for robust detection in various immunoassays. The tag is typically incorporated into an N-terminal leader peptide that also includes a polyhistidine (6xHis) region for immobilized metal affinity chromatography (IMAC) and an enterokinase cleavage site for enzymatic removal of the tag post-purification.[1][2][3][4]
Quantitative Data Summary
For ease of comparison, the key quantitative properties of the this compound are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | DLYDDDDK | |
| Molecular Weight | 997.96 Da | |
| Chemical Formula | C41H59N9O20 | |
| Solubility in DMSO | ≥99.8 mg/mL (with gentle warming) | |
| Solubility in Water | ≥50 mg/mL (with ultrasonic treatment) |
Experimental Protocols
Detailed methodologies for the purification and detection of X-press tagged proteins are crucial for successful experimental outcomes. The following sections provide step-by-step protocols for common applications.
Purification of X-press Tagged Proteins using Ni-NTA or ProBond™ Resin
The polyhistidine region of the X-press leader peptide allows for efficient purification of the fusion protein using immobilized metal affinity chromatography (IMAC) with resins such as Nickel-NTA (Nitrilotriacetic acid) or ProBond™ (iminodiacetic acid). The following is a general protocol that can be optimized for specific proteins.
Materials:
-
Cell lysate containing the X-press tagged protein
-
Equilibration/Binding Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA or ProBond™ resin slurry
-
Chromatography column
Procedure:
-
Resin Equilibration:
-
Add the desired volume of resin slurry to a chromatography column.
-
Allow the resin to settle and the storage buffer to drain.
-
Equilibrate the resin by washing with 5-10 column volumes of Equilibration/Binding Buffer.
-
-
Protein Binding:
-
Clarify the cell lysate by centrifugation to remove cellular debris.
-
Apply the clarified lysate to the equilibrated column. The lysate can be loaded by gravity flow or by using a pump at a recommended flow rate (e.g., 0.5-1 mL/min).
-
For batch binding, incubate the lysate with the equilibrated resin in a tube with gentle agitation for 30-60 minutes at 4°C.
-
-
Washing:
-
Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound protein with 5-10 column volumes of Elution Buffer.
-
Collect fractions and analyze them for the presence of the target protein by SDS-PAGE and Western blotting.
-
-
Regeneration (Optional):
-
The resin can often be regenerated for reuse by washing with a high concentration of imidazole or a low pH buffer, followed by recharging with Ni2+ ions and re-equilibration.
-
Western Blotting of X-press Tagged Proteins
Western blotting is a standard technique for the detection and characterization of X-press tagged proteins.
Materials:
-
Protein samples separated by SDS-PAGE and transferred to a membrane (PVDF or nitrocellulose)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibody: Anti-Xpress™ antibody (typically diluted 1:5000 in blocking buffer)
-
Secondary Antibody: HRP-conjugated anti-mouse IgG (diluted according to manufacturer's instructions)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Procedure:
-
Blocking:
-
Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the diluted anti-Xpress™ antibody overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the diluted HRP-conjugated secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Visualize the signal using an appropriate imaging system.
-
Immunoprecipitation of X-press Tagged Proteins
Immunoprecipitation (IP) is used to isolate the X-press tagged protein and its interacting partners from a complex mixture.
Materials:
-
Cell lysate containing the X-press tagged protein
-
Anti-Xpress™ antibody
-
Protein A/G magnetic beads or agarose resin
-
IP Lysis Buffer (non-denaturing, e.g., containing NP-40 or Triton X-100)
-
Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer or a low pH buffer)
Procedure:
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate for 30-60 minutes at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-Xpress™ antibody to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
-
Elution:
-
Resuspend the beads in Elution Buffer.
-
To elute for SDS-PAGE, resuspend in 1X SDS-PAGE sample buffer and boil for 5-10 minutes.
-
For downstream applications requiring native protein, use a non-denaturing elution buffer (e.g., low pH glycine buffer).
-
Pellet the beads and collect the supernatant containing the immunoprecipitated protein.
-
Enterokinase Cleavage of the X-press Tag
The X-press leader peptide contains an enterokinase recognition site (Asp-Asp-Asp-Asp-Lys) that allows for the enzymatic removal of the tag.
Materials:
-
Purified X-press tagged protein
-
Enterokinase
-
Cleavage Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
Procedure:
-
Buffer Exchange:
-
If the purified protein is in an elution buffer containing imidazole, it should be buffer-exchanged into the Cleavage Buffer using dialysis or a desalting column.
-
-
Enzymatic Cleavage:
-
Add enterokinase to the protein solution. A typical starting ratio is 1 unit of enterokinase per 50-100 µg of fusion protein.
-
Incubate the reaction at room temperature (e.g., 25°C) for 16-24 hours. The optimal time and temperature may need to be determined empirically.
-
-
Analysis of Cleavage:
-
Analyze the cleavage reaction by SDS-PAGE to confirm the removal of the tag, which will result in a slight decrease in the protein's molecular weight.
-
-
Removal of Enterokinase and the Cleaved Tag:
-
The enterokinase (which is often His-tagged itself) and the cleaved His-tagged leader peptide can be removed by passing the reaction mixture through a Ni-NTA column. The untagged protein of interest will be in the flow-through.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Purification and Cleavage of an X-press Tagged Protein
Caption: A generalized workflow for the purification and subsequent enzymatic cleavage of an X-press tagged protein.
Application in Studying Signaling Pathways: mTORC1 and Neddylation
The X-press Tag system is a valuable tool for studying complex signaling pathways, such as the mTORC1 and neddylation pathways, by enabling the efficient purification and detection of key regulatory proteins.
mTORC1 Signaling Pathway
The mTORC1 (mechanistic target of rapamycin complex 1) pathway is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from growth factors, nutrients (like amino acids), and cellular energy status.
Caption: A simplified diagram of the mTORC1 signaling pathway, highlighting key regulatory inputs and downstream cellular processes.
Neddylation Pathway
Neddylation is a post-translational modification process that conjugates the ubiquitin-like protein NEDD8 to target proteins, thereby regulating their activity. This pathway is crucial for the function of cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.
References
An In-depth Technical Guide to the X-press Epitope Sequence
For researchers, scientists, and drug development professionals, the ability to accurately detect, purify, and analyze proteins of interest is paramount. Epitope tagging is a powerful and widely used technique that facilitates these processes by fusing a recognizable amino acid sequence, the epitope tag, to a target protein. This guide provides a comprehensive overview of the X-press epitope tag, a versatile tool in protein science.
The X-press Epitope Tag: Core Characteristics
The X-press epitope is a short, hydrophilic octapeptide derived from the bacteriophage T7 gene 10 protein.[1] Its sequence is well-defined and recognized by a specific monoclonal antibody, enabling a range of immunodetection and purification applications.
Amino Acid Sequence: D-L-Y-D-D-D-D-K
Often, the X-press tag is incorporated into a larger N-terminal leader peptide that includes a polyhistidine (6xHis) sequence for affinity purification on metal-chelate resins and an enterokinase cleavage site for subsequent removal of the tag, yielding the native protein.[1][2][3]
Physicochemical Properties
Understanding the physical and chemical properties of the X-press tag is crucial for its effective implementation in experimental workflows.
| Property | Value | Source |
| Amino Acid Sequence | DLYDDDDK | [1] |
| Molecular Weight | 997.96 Da | |
| Chemical Formula | C41H59N9O20 | |
| Solubility in DMSO | ≥99.8 mg/mL (with gentle warming) | |
| Solubility in Water | ≥50 mg/mL (with ultrasonic treatment) | |
| Insolubility | Ethanol |
Comparative Analysis with Other Common Epitope Tags
| Epitope Tag | Sequence | Size (Amino Acids) | Antibody Binding Affinity (Kd) | Key Features & Considerations |
| X-press | DLYDDDDK | 8 | Not available in cited literature | Often combined with a His-tag for dual purification/detection strategies. |
| FLAG | DYKDDDDK | 8 | ~0.76 nM to 0.21 nM (for 3xFLAG) | Highly specific antibody available; can be sensitive to tyrosine sulfation. |
| HA | YPYDVPDYA | 9 | Not specified, but generally high affinity | Widely used; can be cleaved by caspases, making it unsuitable for apoptosis studies. |
| Myc | EQKLISEEDL | 10 | Not specified, but generally high affinity | A well-established tag with reliable antibodies. |
Experimental Applications and Protocols
The X-press epitope tag is a versatile tool for a variety of molecular biology techniques. Its utility spans from initial protein detection to complex protein-protein interaction studies.
Protein Purification
The presence of a polyhistidine sequence alongside the X-press epitope allows for efficient purification of recombinant proteins using immobilized metal affinity chromatography (IMAC).
Experimental Workflow for Protein Purification:
Workflow for the purification of an X-press-His-tagged protein.
Western Blotting
Western blotting is a fundamental technique for detecting the presence and size of a specific protein in a complex mixture. The anti-Xpress antibody provides a highly specific means of identifying the tagged protein.
Detailed Protocol for Western Blotting:
-
Protein Separation: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-Xpress monoclonal antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) at the appropriate dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
Detection: Detect the protein using an enhanced chemiluminescence (ECL) substrate and visualize the signal using X-ray film or a digital imaging system.
Immunoprecipitation (IP)
Immunoprecipitation is used to isolate a specific protein and its binding partners from a cell lysate.
Detailed Protocol for Immunoprecipitation:
-
Cell Lysis: Lyse cells expressing the X-press-tagged protein in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: (Optional) Incubate the lysate with protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-Xpress antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complex from the beads by boiling in SDS-PAGE sample buffer for subsequent analysis by Western blotting or mass spectrometry.
Immunofluorescence (IF)
Immunofluorescence allows for the visualization of the subcellular localization of a protein within fixed cells.
Detailed Protocol for Immunofluorescence:
-
Cell Culture and Fixation: Grow cells expressing the X-press-tagged protein on coverslips. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA in PBS) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with the anti-Xpress antibody at the recommended dilution in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) in the dark for 1 hour at room temperature.
-
Washing and Mounting: Wash the cells three times with PBS, with the second wash containing a nuclear counterstain like DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence or confocal microscope.
Application in Signaling Pathway Analysis: The mTORC1 Pathway
The X-press tag has been utilized in studies of complex signaling pathways, such as the mTORC1 pathway, which is a central regulator of cell growth and metabolism. For instance, it can be used to study post-translational modifications like neddylation.
In a hypothetical study investigating the role of neddylation on the small GTPase RHEB and its subsequent effect on mTORC1 activity, the X-press tag could be employed to express and purify different forms of RHEB.
Conceptual workflow for studying the effect of RHEB neddylation on mTORC1 activity using the X-press tag.
Conclusion
The X-press epitope tag is a robust and versatile tool for protein research. Its well-characterized sequence and the availability of a specific monoclonal antibody make it suitable for a wide range of applications, including protein purification, Western blotting, immunoprecipitation, and immunofluorescence. When combined with a polyhistidine tag and a protease cleavage site, it offers a comprehensive solution for the expression, purification, and analysis of recombinant proteins. For researchers and drug development professionals, a thorough understanding of the X-press tag's properties and applications is essential for designing and executing successful experiments in the complex landscape of protein science.
References
The Pivotal Role of the Enterokinase Cleavage Site in the X-press™ Tag: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The X-press™ Tag, a widely utilized N-terminal fusion tag, offers a multifaceted solution for recombinant protein expression, purification, and detection. A critical component of this tag is the strategically positioned enterokinase cleavage site. This technical guide provides an in-depth exploration of the function of this cleavage site, detailing its significance in obtaining pure, native proteins. We will delve into the specifics of enterokinase recognition and catalysis, present quantitative data on cleavage efficiency, and provide detailed experimental protocols for optimal tag removal. This guide aims to equip researchers with the knowledge to effectively leverage the X-press™ Tag system for high-purity protein production.
Introduction to the X-press™ Tag
The X-press™ Tag is an engineered N-terminal peptide that facilitates both the purification and detection of recombinant proteins.[1] Its design incorporates three key functional elements:
-
Polyhistidine (6xHis) Sequence: Enables purification of the fusion protein using immobilized metal affinity chromatography (IMAC).
-
Xpress™ Epitope: A specific amino acid sequence derived from the bacteriophage T7 gene 10 protein, recognized by Anti-Xpress™ antibodies for detection via western blotting or ELISA.[1]
-
Enterokinase (EK) Cleavage Site: A specific protease recognition sequence that allows for the enzymatic removal of the polyhistidine and Xpress™ epitope tags, yielding the target protein with its native N-terminus.[1]
The presence of the enterokinase cleavage site is paramount for applications where the fusion tag may interfere with the protein's structure, function, or downstream applications.
The Enterokinase Cleavage Site: Mechanism and Specificity
Enterokinase, also known as enteropeptidase, is a highly specific serine protease.[2] Its native biological function is to activate trypsinogen in the duodenum by cleaving the propeptide. This high degree of specificity has been harnessed in biotechnology for the precise removal of fusion tags.
The canonical recognition sequence for enterokinase is Asp-Asp-Asp-Asp-Lys (DDDDK) , with cleavage occurring C-terminal to the lysine residue.[2] This specificity ensures that the protease acts exclusively at the engineered site within the X-press™ Tag, minimizing the risk of off-target cleavage within the protein of interest.
The general workflow for expressing, purifying, and cleaving an X-press™ tagged fusion protein is illustrated below:
Quantitative Analysis of Enterokinase Cleavage Efficiency
The efficiency of enterokinase cleavage can be influenced by several factors, including the accessibility of the cleavage site, reaction conditions, and the presence of inhibitors. While specific quantitative data for the X-press™ Tag is not extensively published, studies on similar His-tagged fusion proteins provide valuable insights.
A study by Shahravan et al. (2008) demonstrated that the addition of urea can significantly improve the specificity and efficiency of enterokinase cleavage of a His-tagged protein prone to aggregation. The data below summarizes their findings.
| Urea Concentration (M) | Incubation Time (min) | Intact Protein (%) | Desired Cleavage Product (%) | Non-specific Cleavage Products (%) |
| 0 | 15 | 18 | < 5 | > 77 |
| 1 | 15 | 25 | ~10 | ~65 |
| 2 | 30 | 15 | ~40 | ~45 |
| 3 | 30 | 10 | ~60 | ~30 |
| 4 | 30 | 5 | ~70 | ~25 |
Table 1: Effect of Urea on Enterokinase Cleavage Specificity. Data adapted from Shahravan et al. (2008). The desired cleavage product is the result of cleavage at the canonical DDDDK site.
These results suggest that for proteins where the cleavage site may be sterically hindered, optimizing the reaction buffer with denaturing agents like urea can dramatically improve the yield of the desired native protein.
Experimental Protocols
General Protocol for Enterokinase Cleavage of X-press™ Tagged Proteins
This protocol provides a starting point for the cleavage of X-press™ tagged fusion proteins. Optimization may be required for each specific target protein.
Materials:
-
Purified X-press™ tagged fusion protein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl).
-
Recombinant Enterokinase (light chain).
-
10X Enterokinase Reaction Buffer (e.g., 500 mM Tris-HCl, pH 8.0, 20 mM CaCl₂, 500 mM NaCl).
-
Stop Solution (e.g., 100 mM PMSF in isopropanol).
-
SDS-PAGE analysis reagents.
Procedure:
-
Buffer Exchange: If the purified fusion protein is in a buffer containing high concentrations of imidazole or other inhibitors, perform a buffer exchange into the recommended reaction buffer using dialysis or a desalting column.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following:
-
Purified fusion protein (e.g., 25-50 µg).
-
10X Enterokinase Reaction Buffer (to a final concentration of 1X).
-
Recombinant Enterokinase (typically 1 unit per 25-50 µg of fusion protein; an enzyme:substrate ratio of 1:50 to 1:200 by weight can be a starting point).
-
Nuclease-free water to the final reaction volume.
-
-
-
Incubation: Incubate the reaction at room temperature (20-25°C) or 37°C for 4-16 hours. The optimal time and temperature should be determined empirically.
-
Monitoring Cleavage: At various time points (e.g., 1, 4, 8, 16 hours), remove a small aliquot of the reaction and add SDS-PAGE loading buffer to stop the reaction.
-
Analysis: Analyze the samples by SDS-PAGE to assess the extent of cleavage. The cleaved target protein will migrate at a lower molecular weight than the uncleaved fusion protein.
-
Stopping the Reaction: Once optimal cleavage is achieved, the reaction can be stopped by adding a serine protease inhibitor like PMSF to a final concentration of 1 mM.
-
Removal of Enterokinase and Tag: The His-tagged enterokinase and the cleaved X-press™ tag (which also contains a His-tag) can be removed by passing the reaction mixture through a Ni-NTA resin. The pure, untagged target protein will be in the flow-through.
Protocol for Optimizing Cleavage with Urea
For proteins exhibiting poor cleavage efficiency, the addition of urea can be tested.
-
Follow the general protocol, but in the reaction setup, add urea to final concentrations ranging from 1 M to 4 M.
-
It is recommended to perform a pilot experiment with a small amount of protein to determine the optimal urea concentration.
-
Analyze the results by SDS-PAGE to identify the condition that yields the highest amount of the desired cleaved product with minimal non-specific cleavage.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| No or poor cleavage | Inaccessible cleavage site | Add a mild denaturant like urea (1-4 M) or a non-ionic detergent (e.g., 0.1% Triton X-100). |
| Presence of inhibitors (e.g., imidazole >50 mM, NaCl >250 mM) | Perform buffer exchange prior to cleavage. | |
| Incorrect pH or temperature | Optimize reaction conditions (pH 7.0-8.5, temperature 4-37°C). | |
| Inactive enterokinase | Use a fresh enzyme stock and store it properly. | |
| Non-specific cleavage | Excessive enterokinase | Reduce the enzyme-to-substrate ratio and incubation time. |
| Contaminating proteases in the protein prep | Ensure high purity of the fusion protein before cleavage. | |
| Sub-optimal reaction conditions | Optimize pH and buffer components. |
Table 2: Troubleshooting Guide for Enterokinase Cleavage.
Conclusion
The enterokinase cleavage site within the X-press™ Tag is a crucial feature that enables the production of pure, native recombinant proteins. Its high specificity allows for precise removal of the fusion tag, which is often essential for the correct folding, function, and downstream application of the target protein. By understanding the principles of enterokinase cleavage and by optimizing reaction conditions, researchers can effectively utilize the X-press™ Tag system to achieve high yields of tag-free proteins for a wide range of scientific and therapeutic applications. This guide provides the foundational knowledge and practical protocols to successfully implement this powerful tool in the protein production workflow.
References
The Architect at the N-Terminus: A Technical Guide to Leader Peptides in Protein Engineering and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-terminal leader peptide, a short amino acid sequence at the beginning of a protein, plays a pivotal role in dictating the fate and function of the polypeptide chain. Often regarded simply as a signal for protein secretion, its influence extends far beyond mere targeting. This in-depth technical guide explores the multifaceted advantages of utilizing N-terminal leader peptides in protein engineering and drug development. We will delve into their critical functions in enhancing protein expression, facilitating proper folding and stability, and directing efficient secretion and subcellular localization. This guide provides a comprehensive overview of the underlying molecular mechanisms, quantitative data from key studies, detailed experimental protocols for their characterization, and visual representations of the associated biological pathways and workflows.
Introduction to N-Terminal Leader Peptides
N-terminal leader peptides, also known as signal peptides, are typically 15-30 amino acids long and are found at the N-terminus of many newly synthesized proteins destined for secretion or insertion into membranes.[1] These sequences act as a molecular "zip code," guiding the ribosome-nascent chain complex to the appropriate cellular machinery for translocation across biological membranes.[2] While their primary role is in protein targeting, the choice of a leader peptide can have profound effects on the overall yield, quality, and biological activity of a recombinant protein. Understanding and strategically leveraging these effects is paramount for the successful development of protein-based therapeutics and other biotechnological applications.
Core Advantages of N-Terminal Leader Peptides
The strategic use of N-terminal leader peptides offers a multitude of advantages in recombinant protein production and protein engineering. These benefits can be broadly categorized into three key areas: enhancement of protein expression, promotion of proper folding and stability, and facilitation of efficient secretion and targeting.
Enhancing Protein Expression
The sequence of the N-terminal leader peptide can significantly influence the expression levels of a recombinant protein through its effects on both mRNA stability and translation initiation efficiency.
The nucleotide sequence encoding the N-terminal leader peptide can impact mRNA secondary structure and the accessibility of the ribosome binding site, thereby influencing the rate of translation initiation.[3] Certain leader peptide sequences have been shown to enhance the production of foreign proteins by increasing transcript levels.[4] Codon usage within the leader peptide sequence can also play a role in modulating mRNA stability, with "optimal" codons generally leading to higher stability and expression levels.[5]
Table 1: Quantitative Effects of N-Terminal Leader Peptides on Protein Expression
| Protein of Interest | Host System | Leader Peptide(s) | Fold Change in Expression/Yield (compared to control/native) | Reference |
| Monoclonal Antibody (mAb) | CHO Cells | Human albumin signal peptide | Up to 1.5-fold increase in specific productivity | |
| Monoclonal Antibody (mAb) | CHO Cells | Human azurocidin signal peptide | Up to 1.4-fold increase in specific productivity | |
| Human Growth Hormone (hGH) | E. coli | DsbA signal peptide | ~2.5-fold increase in periplasmic yield | |
| Single-chain variable fragment (scFv) | E. coli | DsbA signal peptide | ~3-fold increase in periplasmic yield | |
| Alkaline Pectin Lyase (APL) | B. subtilis | SP-LipA | Significantly higher transcript levels and extracellular activity |
Promoting Proper Folding and Stability
The presence of an N-terminal leader peptide can be crucial for the correct folding of the mature protein. By directing the nascent polypeptide to the appropriate cellular compartment, such as the endoplasmic reticulum (ER) in eukaryotes, the leader peptide ensures that the protein enters an environment optimized for folding and post-translational modifications, including disulfide bond formation.
Furthermore, the N-terminal extension itself can directly influence the folding kinetics and thermodynamic stability of a protein. In some cases, the N-terminal region interacts with the C-terminus to stabilize the overall protein structure. Deletion or alteration of these terminal regions can lead to decreased thermostability and activity.
Table 2: Impact of N-Terminal Extensions on Enzyme Stability and Activity
| Enzyme | Modification | Effect on Thermostability (Tm or Topt) | Effect on Catalytic Activity | Reference |
| Thermotoga maritima Acetyl Esterase (TmAcE) | Deletion of 4 N-terminal residues | Drastic reduction of ~30-40°C in Topt | Modest increase in substrate specificity for acetylated xylose | |
| Thermotoga maritima Acetyl Esterase (TmAcE) | Deletion of 10 N-terminal residues | Drastic reduction of ~30-40°C in Topt | Modest increase in substrate specificity for acetylated xylose | |
| Aspergillus niger GH10 Xylanase | Deletion of 5 N-terminal disordered residues | Increased thermostability (~2-fold) | Increased activity (~7-fold) | |
| Bacilllus sp. NG-27 Xylanase | V1L mutation at N-terminus | Increased Tm by 5°C | No loss of activity |
Facilitating Efficient Secretion and Targeting
The most well-characterized function of N-terminal leader peptides is to direct proteins into the secretory pathway. In prokaryotes, this is primarily mediated by the Sec (general secretory) and Tat (twin-arginine translocation) pathways. In eukaryotes, the leader peptide targets the nascent polypeptide to the ER, the gateway to the secretory pathway. The efficiency of secretion is highly dependent on the specific leader peptide sequence. Optimization of the leader peptide is a common strategy to maximize the yield of secreted recombinant proteins.
Signaling Pathways and Molecular Mechanisms
The functions of N-terminal leader peptides are mediated by complex molecular machinery that recognizes the peptide and directs the associated protein to its proper destination. The two major pathways for protein export in prokaryotes are the Sec and Tat pathways.
The Sec (General Secretory) Pathway
The Sec pathway translocates proteins in an unfolded or loosely folded state. In the co-translational mode, the signal recognition particle (SRP) binds to the leader peptide as it emerges from the ribosome and targets the entire complex to the SecYEG translocon in the plasma membrane. In the post-translational mode, chaperones like SecB keep the protein in a translocation-competent state before it is delivered to the SecA motor protein, which then drives its translocation through the SecYEG channel.
The Tat (Twin-Arginine Translocation) Pathway
In contrast to the Sec pathway, the Tat pathway transports fully folded proteins across the membrane. This pathway is characterized by a leader peptide containing a conserved twin-arginine motif (RR-motif). The Tat machinery, composed of TatA, TatB, and TatC proteins, recognizes this motif and translocates the folded protein.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function and impact of N-terminal leader peptides.
High-Throughput Screening of a Signal Peptide Library
This workflow is designed to identify the optimal signal peptide for maximizing the secretion of a protein of interest.
Methodology:
-
Library Design and Construction:
-
Design a library of leader peptide sequences with variations in key features such as the length and hydrophobicity of the central core, and the charge of the N-terminal region.
-
Synthesize the corresponding DNA oligonucleotides.
-
Clone the oligonucleotide library upstream of the gene encoding the protein of interest in an appropriate expression vector.
-
-
Transformation and Expression:
-
Transform the library of expression vectors into the chosen host cells (e.g., E. coli, yeast, CHO, or HEK293 cells).
-
Culture the cells under conditions that induce protein expression.
-
-
High-Throughput Screening:
-
Screen the culture supernatants for the presence of the secreted protein of interest using a high-throughput method such as ELISA or a fluorescence-based assay.
-
Alternatively, for cell-surface displayed proteins, use fluorescence-activated cell sorting (FACS) to isolate high-producing cells.
-
-
Hit Identification and Validation:
-
Identify the clones exhibiting the highest levels of secreted protein.
-
Isolate the expression vectors from these "hit" clones and sequence the leader peptide-encoding region.
-
Validate the performance of the top-performing leader peptides by re-cloning them and assessing protein expression in small-scale cultures.
-
In Vitro Signal Peptide Cleavage Assay
This assay is used to determine the efficiency and fidelity of signal peptidase cleavage of a leader peptide from a precursor protein.
Methodology:
-
Substrate Preparation:
-
Synthesize the precursor protein containing the N-terminal leader peptide using an in vitro transcription/translation system with the inclusion of a radiolabeled amino acid (e.g., 35S-methionine).
-
-
Enzyme Preparation:
-
Purify the signal peptidase complex from a relevant source (e.g., microsomal fractions from eukaryotic cells).
-
-
Cleavage Reaction:
-
Incubate the radiolabeled precursor protein with the purified signal peptidase in an appropriate reaction buffer.
-
Take aliquots of the reaction at various time points.
-
-
Analysis:
-
Stop the reaction in each aliquot by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the radiolabeled proteins by autoradiography or phosphorimaging. The cleavage of the leader peptide will result in a shift in the molecular weight of the protein, which can be observed as a new, faster-migrating band corresponding to the mature protein.
-
Quantify the band intensities to determine the rate of cleavage.
-
Analysis of Protein Folding Kinetics by Circular Dichroism (CD) Spectroscopy
This protocol allows for the study of the effect of an N-terminal leader peptide on the folding kinetics of a protein.
Methodology:
-
Protein Purification:
-
Purify both the precursor protein (with the leader peptide) and the mature protein (without the leader peptide).
-
-
Denaturation:
-
Denature both protein samples in a strong denaturant solution (e.g., 6 M guanidinium chloride or 8 M urea).
-
-
Refolding and Data Acquisition:
-
Rapidly dilute the denatured protein into a refolding buffer to initiate folding.
-
Immediately place the sample in a CD spectropolarimeter and monitor the change in the CD signal at a wavelength sensitive to the protein's secondary structure (e.g., 222 nm for alpha-helical proteins).
-
Record the CD signal over time until no further change is observed.
-
-
Data Analysis:
-
Fit the kinetic data to an appropriate folding model (e.g., single or double exponential decay) to determine the folding rate constants.
-
Compare the folding rates of the precursor and mature proteins to assess the impact of the leader peptide on folding kinetics.
-
Identification of N-Terminal Peptides by Mass Spectrometry
This method is used to precisely identify the N-terminus of a mature protein after cleavage of the leader peptide.
Methodology:
-
Sample Preparation:
-
Isolate the mature protein of interest from the culture supernatant or cell lysate.
-
Perform a chemical labeling reaction that specifically modifies the primary amine at the N-terminus of the protein (e.g., using (N-Succinimidyloxycarbonylmethyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide (TMPP) or dimethyl labeling).
-
-
Proteolytic Digestion:
-
Digest the labeled protein into smaller peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against a protein database. The N-terminal peptide will be identified by the presence of the mass shift corresponding to the chemical label.
-
The fragmentation pattern of the labeled peptide will confirm its sequence and the exact position of the N-terminus.
-
Conclusion
N-terminal leader peptides are far more than simple targeting signals; they are versatile tools for optimizing recombinant protein production. By carefully selecting or engineering the leader peptide, researchers can significantly enhance protein expression levels, improve folding and stability, and ensure efficient secretion. The methodologies and data presented in this guide provide a framework for the rational design and application of N-terminal leader peptides in academic research and the development of protein-based therapeutics. As our understanding of the intricate interplay between leader peptides and the cellular machinery continues to grow, so too will our ability to harness their power for a wide range of biotechnological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting the translation efficiency of messenger RNA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global Analysis of mRNA Half-Lives and de novo Transcription in a Dinoflagellate, Karenia brevis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: X-press™ Tag Peptide System for Recombinant Protein Expression and Purification
Application Notes and Protocols for X-press™ Tagged Protein Expression in E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
The X-press™ epitope tag is a short, hydrophilic 8-amino acid peptide (DLYDDDDK) derived from the leader peptide of the bacteriophage T7 gene 10 protein.[1] This tag is recognized by a specific anti-Xpress™ antibody, making it a valuable tool for the detection and characterization of recombinant proteins.[2][3] In many commercially available expression vectors, such as the pTrcHis series, the X-press™ tag is strategically placed at the N-terminus of the recombinant protein, often in conjunction with a polyhistidine (6xHis) tag.[2] This dual-tagging system allows for efficient purification via Immobilized Metal Affinity Chromatography (IMAC) using the His-tag, followed by sensitive detection and quantification using the anti-Xpress™ antibody. The enterokinase cleavage site often present allows for the removal of the N-terminal fusion peptide, yielding the native protein.
This document provides detailed application notes and protocols for the expression of X-press™ tagged proteins in Escherichia coli, a robust and widely used host for recombinant protein production.
Data Presentation
The yield and purity of a recombinant protein can vary significantly depending on the protein's intrinsic properties and the optimization of expression and purification conditions. The following tables provide an illustrative example of the data that should be collected and organized during an expression and purification experiment.
Table 1: Illustrative Expression Levels of an X-press™ Tagged Protein
| E. coli Strain | Induction Temperature (°C) | Induction Time (hours) | Soluble Protein Yield (mg/L of culture) | Insoluble Protein (mg/L of culture) |
| BL21(DE3) | 37 | 4 | 15 | 50 |
| BL21(DE3) | 25 | 8 | 35 | 20 |
| BL21(DE3) | 18 | 16 | 50 | 10 |
| Rosetta™ 2(DE3) | 18 | 16 | 65 | 5 |
Note: The values presented are for illustrative purposes only and will vary for different target proteins.
Table 2: Illustrative Purification Summary for an X-press™-His Tagged Protein
| Purification Step | Total Protein (mg) | Target Protein (mg) | Purity (%) | Yield (%) |
| Cleared Lysate | 1500 | 50 | 3.3 | 100 |
| Ni-NTA Affinity Chromatography | 60 | 45 | 75 | 90 |
| Size Exclusion Chromatography | 38 | 36 | 95 | 72 |
Note: The values presented are for illustrative purposes only and will vary for different target proteins.
Experimental Protocols
Transformation of Expression Plasmid into E. coli
This protocol describes the transformation of an X-press™ tag-containing expression vector (e.g., pTrcHis) into a suitable E. coli expression host strain, such as BL21(DE3).
Materials:
-
X-press™ tag expression plasmid DNA (10-100 ng/µL)
-
Chemically competent E. coli expression host cells (e.g., BL21(DE3))
-
LB agar plates containing the appropriate antibiotic (e.g., ampicillin at 100 µg/mL)
-
SOC medium
-
Water bath at 42°C
-
Incubator at 37°C
Procedure:
-
Thaw a vial of chemically competent E. coli cells on ice.
-
Add 1-5 µL of the plasmid DNA to the cells. Gently mix by flicking the tube.
-
Incubate the mixture on ice for 30 minutes.
-
Heat-shock the cells by placing the tube in a 42°C water bath for 45 seconds.
-
Immediately transfer the tube back to ice and incubate for 2 minutes.
-
Add 250 µL of pre-warmed SOC medium to the cells.
-
Incubate at 37°C for 1 hour with shaking (200-250 rpm).
-
Spread 50-100 µL of the cell suspension onto a pre-warmed LB agar plate containing the appropriate antibiotic.
-
Incubate the plate overnight at 37°C.
Expression of the X-press™ Tagged Protein
This protocol outlines the steps for inducing the expression of the target protein. Optimization of induction conditions (IPTG concentration, temperature, and time) is crucial for maximizing the yield of soluble protein.
Materials:
-
LB medium with the appropriate antibiotic
-
Overnight culture of E. coli harboring the expression plasmid
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M)
-
Shaking incubator
Procedure:
-
Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony from the transformation plate.
-
Grow overnight at 37°C with shaking (200-250 rpm).
-
The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture (typically a 1:100 dilution).
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
To induce protein expression, add IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to incubate the culture under one of the following conditions (optimization may be required):
-
For rapid, high-level expression: 3-4 hours at 37°C.
-
To improve protein solubility: 12-16 hours at 18-25°C.
-
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for lysis.
Cell Lysis
This protocol describes the lysis of E. coli cells to release the expressed protein.
Materials:
-
Cell pellet from the expression culture
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Lysozyme
-
DNase I
-
Protease inhibitor cocktail
-
Sonication equipment or high-pressure homogenizer
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 5 mL per gram of wet cell paste).
-
Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Add DNase I to a final concentration of 10 µg/mL.
-
Lyse the cells by sonication on ice. Perform short bursts (e.g., 10 seconds) with cooling periods in between to prevent overheating.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant (soluble fraction) for purification. The pellet contains the insoluble fraction.
Purification of the X-press™-His Tagged Protein
This protocol describes the purification of the dual-tagged protein using Immobilized Metal Affinity Chromatography (IMAC).
Materials:
-
Clarified cell lysate
-
Ni-NTA agarose resin
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Chromatography column
Procedure:
-
Equilibrate the Ni-NTA resin with 5-10 column volumes of Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound protein with 5-10 column volumes of Elution Buffer.
-
Collect the eluted fractions and analyze them by SDS-PAGE to confirm the purity of the protein.
-
For long-term storage, the purified protein should be dialyzed into a suitable storage buffer and stored at -80°C.
Detection by Western Blot
This protocol outlines the detection of the X-press™ tagged protein using an anti-Xpress™ antibody.
Materials:
-
Purified protein or cell lysate samples
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Anti-Xpress™ primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-Xpress™ primary antibody (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a chemiluminescent substrate and visualize the signal using an appropriate imaging system.
Visualizations
Caption: Overall workflow for X-press™ tagged protein expression and purification in E. coli.
Caption: Key features of the pTrcHis expression vector.
Caption: Mechanism of IPTG induction in the pTrcHis expression system.
References
Application Notes and Protocols for Affinity Purification of Xpress™-Tagged Proteins using ProBond™ Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recombinant protein expression and purification are fundamental to various fields of biological research and drug development. The use of affinity tags has streamlined this process, allowing for efficient, single-step purification of target proteins. The Xpress™ Tag, an N-terminal leader peptide, is a powerful tool for this purpose. It incorporates a polyhistidine (6xHis) sequence for affinity capture, the Xpress™ epitope for specific antibody-based detection, and an enterokinase cleavage site for tag removal, yielding a native protein.[1][2][3][4][5]
ProBond™ Nickel-Chelating Resin is an immobilized metal affinity chromatography (IMAC) support designed for the high-affinity and selective purification of proteins containing a polyhistidine tag. The iminodiacetic acid (IDA) chelating ligand, pre-charged with nickel ions (Ni²⁺), provides three coordination sites for the binding of the 6xHis tag. This application note provides detailed protocols for the purification of Xpress™-tagged proteins from bacterial, insect, and mammalian cells using ProBond™ resin under both native and denaturing conditions.
Principle of Purification
The purification strategy relies on the strong and specific interaction between the polyhistidine tag of the Xpress™-tagged protein and the nickel ions immobilized on the ProBond™ resin. The sample containing the tagged protein is loaded onto a column packed with the resin. The 6xHis tag binds to the Ni²⁺ ions, while most other cellular proteins do not and are washed away. The bound Xpress™-tagged protein is then eluted by competition with a high concentration of imidazole, which has a similar structure to the histidine side chain, or by a decrease in pH.
Caption: Principle of affinity purification of an Xpress™-tagged protein.
Quantitative Data
ProBond™ Resin Specifications
| Parameter | Specification |
| Binding Capacity | 1–5 mg of 6xHis-tagged protein per mL of resin |
| Resin Matrix | Highly cross-linked agarose |
| Chelating Ligand | Iminodiacetic Acid (IDA) |
| Metal Ion | Nickel (Ni²⁺) |
| Average Bead Size | 45–165 microns |
| Recommended Flow Rate | 0.5 mL/min |
| Maximum Flow Rate | 2 mL/min |
| pH Stability (Long Term) | 3–13 |
| pH Stability (Short Term) | 2–14 |
| Slurry Concentration | 50% in 20% ethanol |
Recommended Buffer Compositions
| Buffer Type | Component | Concentration |
| Native Binding Buffer | Sodium Phosphate | 50 mM |
| Sodium Chloride | 300 mM | |
| Imidazole (optional) | 10-20 mM | |
| pH | 8.0 | |
| Native Wash Buffer | Sodium Phosphate | 50 mM |
| Sodium Chloride | 300 mM | |
| Imidazole | 20–40 mM | |
| pH | 8.0 | |
| Native Elution Buffer | Sodium Phosphate | 50 mM |
| Sodium Chloride | 300 mM | |
| Imidazole | 250–500 mM | |
| pH | 8.0 | |
| Denaturing Binding Buffer | Guanidinium Lysis Buffer | 6 M Guanidine HCl, 20 mM Sodium Phosphate, 500 mM NaCl |
| pH | 7.8 | |
| Denaturing Wash Buffer | Urea Buffer | 8 M Urea, 20 mM Sodium Phosphate, 500 mM NaCl |
| pH | 6.3 | |
| Denaturing Elution Buffer | Urea Buffer | 8 M Urea, 20 mM Sodium Phosphate, 500 mM NaCl |
| pH | 4.5 or 5.9 (with imidazole) |
Experimental Protocols
The choice between native and denaturing purification depends on the solubility and cellular location of the expressed protein, as well as the requirement for biological activity in downstream applications.
Experimental Workflow Overview
Caption: A generalized workflow for the purification of Xpress™-tagged proteins.
Protocol 1: Native Purification
This protocol is suitable for soluble proteins where maintaining biological activity is crucial.
1. Preparation of Cell Lysate
-
Bacterial Cells:
-
Harvest cells from a 50 mL culture by centrifugation.
-
Resuspend the cell pellet in 8 mL of Native Binding Buffer. Protease inhibitors may be added.
-
Lyse the cells by sonication on ice or by using lysozyme followed by freeze-thaw cycles.
-
Clarify the lysate by centrifugation at 10,000 x g for 20-30 minutes to pellet cellular debris.
-
Collect the supernatant containing the soluble Xpress™-tagged protein.
-
-
Insect and Mammalian Cells:
-
Harvest 5 x 10⁶ to 1 x 10⁷ cells by centrifugation.
-
Resuspend the cell pellet in 8 mL of Native Binding Buffer containing protease inhibitors.
-
Lyse the cells by two freeze-thaw cycles using liquid nitrogen/dry ice-ethanol and a 42°C water bath.
-
Shear DNA by passing the lysate through an 18-gauge needle.
-
Clarify the lysate by centrifugation at 3,000 x g for 15 minutes.
-
Collect the supernatant.
-
2. Column Preparation
-
Resuspend the ProBond™ resin by inverting the bottle.
-
Add 2 mL of the 50% resin slurry to a column (for a 1 mL bed volume).
-
Allow the resin to settle and wash with 3-5 column volumes of sterile, distilled water.
-
Equilibrate the resin with 3-5 column volumes of Native Binding Buffer.
3. Binding, Washing, and Elution
-
Apply the clarified lysate to the equilibrated column and allow it to flow through by gravity.
-
Wash the column with 5-10 column volumes of Native Wash Buffer to remove non-specifically bound proteins.
-
Elute the Xpress™-tagged protein with 5-10 column volumes of Native Elution Buffer. Collect fractions and monitor protein elution by measuring absorbance at 280 nm or by SDS-PAGE.
Protocol 2: Denaturing Purification
This protocol is used for insoluble proteins, often found in inclusion bodies.
1. Preparation of Cell Lysate
-
Harvest cells as described for native purification.
-
Resuspend the cell pellet in 8 mL of Guanidinium Lysis Buffer.
-
Lyse the cells by rocking at room temperature for 10 minutes, followed by sonication on ice.
-
Clarify the lysate by centrifugation at 10,000 x g for 20-30 minutes. The denaturant will solubilize the inclusion bodies.
-
Collect the supernatant.
2. Column Preparation
-
Prepare the ProBond™ resin column as described for native purification.
-
Equilibrate the resin with 3-5 column volumes of Denaturing Binding Buffer.
3. Binding, Washing, and Elution
-
Apply the clarified denaturing lysate to the equilibrated column.
-
Wash the column with 5-10 column volumes of Denaturing Wash Buffer.
-
Elute the protein with 5-10 column volumes of Denaturing Elution Buffer. Elution can be achieved by lowering the pH or by using imidazole in the denaturing buffer.
Note on Protein Refolding: Proteins purified under denaturing conditions will likely be inactive. Refolding can be attempted by dialysis against a series of buffers with decreasing concentrations of the denaturant. A "hybrid" purification can also be performed where lysis and binding are done under denaturing conditions, followed by washing and elution with native buffers to attempt on-column refolding.
Resin Regeneration
ProBond™ resin can be regenerated for reuse with the same protein.
-
Wash the column with 5-10 column volumes of 0.5 M NaOH.
-
Rinse thoroughly with 10-15 column volumes of sterile, distilled water until the pH is neutral.
-
To strip the nickel ions, wash with 5 column volumes of 100 mM EDTA.
-
Wash again with 10-15 column volumes of sterile, distilled water.
-
Recharge the resin by incubating with 5 column volumes of 100 mM NiSO₄.
-
Wash with sterile, distilled water to remove excess nickel.
-
Store the regenerated resin in 20% ethanol at 4°C.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Protein Yield | Inefficient cell lysis | Optimize lysis method (e.g., increase sonication time, add lysozyme). |
| Protein is insoluble | Switch to denaturing purification protocol. | |
| His-tag is inaccessible | Purify under denaturing conditions to expose the tag. | |
| Protein did not bind | Check pH of binding buffer; avoid strong reducing or chelating agents (e.g., DTT, EDTA). | |
| High Background/ Contamination | Insufficient washing | Increase wash buffer volume or imidazole concentration (up to 40 mM). |
| Non-specific binding | Add a low concentration of imidazole (10-20 mM) to the binding buffer. | |
| Protease degradation | Add protease inhibitors to the lysis buffer. | |
| Protein Elutes in Wash | Imidazole concentration in wash is too high | Decrease the imidazole concentration in the wash buffer. |
| Protein Does Not Elute | Elution buffer is not strong enough | Increase the imidazole concentration in the elution buffer (up to 500 mM) or decrease the pH. |
| Protein has precipitated on the column | Try eluting under denaturing conditions. |
Downstream Applications
Following purification, the identity and purity of the Xpress™-tagged protein can be confirmed by SDS-PAGE and Western blotting using an Anti-Xpress™ Antibody. For applications requiring the native protein, the Xpress™ tag can be removed by cleavage with enterokinase. The purified protein is then ready for a wide range of downstream applications, including enzymatic assays, structural studies, and protein-protein interaction analysis.
References
Application Notes and Protocols for Anti-Xpress Antibody in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Anti-Xpress monoclonal antibody in Western Blotting applications. The Xpress™ epitope tag (Asp-Leu-Tyr-Asp-Asp-Asp-Asp-Lys) is a widely used tool for the detection, purification, and localization of recombinant proteins.[1][2][3] This protocol outlines the necessary steps from sample preparation to signal detection to ensure specific and sensitive detection of Xpress-tagged fusion proteins.
Data Presentation
For optimal results, careful titration of antibodies and optimization of experimental conditions are crucial. The following tables provide recommended starting concentrations and ranges for key quantitative parameters in a Western Blotting experiment using an Anti-Xpress antibody.
Table 1: Antibody Dilutions
| Antibody Type | Recommended Starting Dilution | Dilution Range | Diluent |
| Anti-Xpress Primary Antibody | 1:5000 | 1:1000 - 1:10,000 | 5% non-fat dry milk or BSA in TBST/PBST |
| HRP-conjugated Secondary Antibody | 1:10,000 | 1:5000 - 1:20,000 | 5% non-fat dry milk or BSA in TBST/PBST |
Note: The optimal antibody concentration should be determined experimentally for each specific application and protein of interest.[4]
Table 2: Reagent and Buffer Compositions
| Reagent/Buffer | Composition |
| Cell Lysis Buffer (e.g., NP-40) | 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM EDTA (pH 8.0). Freshly add protease and phosphatase inhibitors.[5] |
| SDS-PAGE Sample Buffer (4x) | 2% SDS, 10% glycerol, 100 mM DTT, 60 mM Tris pH 6.8, and 0.001% bromophenol blue. |
| Transfer Buffer (Tris-Glycine) | 25 mM Tris, 192 mM glycine, 20% v/v methanol, pH 8.3. |
| TBST (Tris-Buffered Saline with Tween 20) | 10 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.05% Tween 20. |
| Blocking Buffer | 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in TBST. |
Experimental Protocols
This section details the step-by-step methodology for performing a Western Blot to detect Xpress-tagged proteins.
Sample Preparation and Protein Quantification
-
Cell Lysis:
-
For adherent cells, wash the cell culture dish with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 0.8-1 ml for a 10-cm dish with >70% confluency).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, pellet the cells and resuspend in lysis buffer.
-
Pipette the cell suspension up and down multiple times and sonicate briefly on ice to ensure complete lysis.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (containing the protein lysate) to a fresh tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay, such as the BCA Protein Assay. This is crucial for ensuring equal loading of protein in each lane of the gel.
-
SDS-PAGE and Protein Transfer
-
Sample Loading:
-
Mix the desired amount of protein lysate (typically 20-50 µg) with SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples and a pre-stained protein ladder into the wells of an SDS-polyacrylamide gel.
-
-
Electrophoresis:
-
Run the gel according to the manufacturer's instructions. The voltage and run time will depend on the gel percentage and apparatus.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. PVDF membranes are often preferred for their higher protein binding capacity.
-
Perform the transfer using a wet or semi-dry transfer system. For wet transfer, a common condition is 100V for 1 hour.
-
Immunodetection
-
Blocking:
-
After transfer, wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. This step is critical to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the Anti-Xpress primary antibody in blocking buffer to the desired concentration (e.g., 1:5000).
-
Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated anti-mouse secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Repeat the washing step (three times for 5-10 minutes each with TBST) to remove unbound secondary antibody.
-
Signal Detection
-
Chemiluminescent Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imager or by exposing the membrane to X-ray film.
-
Mandatory Visualization
The following diagrams illustrate the key workflows in the Anti-Xpress Western Blotting protocol.
References
Application Notes and Protocols for Immunoprecipitation of X-press™ Tagged Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
The X-press™ epitope tag is a valuable tool in protein research, enabling specific detection and purification of recombinant proteins.[1][2][3][4][5] This N-terminal peptide tag consists of a polyhistidine sequence for affinity purification, the Xpress™ epitope (derived from the bacteriophage T7 gene 10 protein) for specific antibody recognition, and an enterokinase cleavage site for tag removal. Immunoprecipitation (IP) using an Anti-Xpress™ antibody is a powerful technique to isolate the X-press™ tagged protein from a complex mixture, allowing for the study of protein-protein interactions, post-translational modifications, and enzymatic activity.
These application notes provide a comprehensive guide to performing immunoprecipitation of X-press™ tagged proteins, including detailed protocols, data on reagent selection, and troubleshooting tips.
Data Presentation
Table 1: Binding Characteristics of Protein A/G Agarose to Various Immunoglobulins
The Anti-Xpress™ antibody is a mouse monoclonal IgG1. Protein A/G agarose is commonly used to capture the antibody-antigen complex during immunoprecipitation. Understanding the binding affinity of Protein A/G to different antibody species and isotypes is crucial for successful IP.
| Immunoglobulin Species | Isotype | Binding to Protein A | Binding to Protein G |
| Human | IgG | ++++ | ++++ |
| Mouse | IgG1 | + | ++++ |
| IgG2a | ++++ | ++++ | |
| IgG2b | +++ | +++ | |
| IgG3 | ++ | +++ | |
| Rat | IgG1 | - | + |
| IgG2a | - | ++++ | |
| IgG2b | - | ++ | |
| IgG2c | + | ++ | |
| Rabbit | IgG | ++++ | +++ |
| Goat | IgG | +/- | ++ |
| Sheep | IgG | +/- | ++ |
Binding strength is indicated as: ++++ (strong), +++ (medium), ++ (weak), + (very weak), - (no binding). Data compiled from various sources.
Table 2: Comparison of Elution Buffers for Immunoprecipitation
The choice of elution buffer depends on the downstream application. Denaturing elution is suitable for SDS-PAGE and Western blotting, while non-denaturing elution is necessary for functional assays.
| Elution Buffer | Composition | Advantages | Disadvantages | Protein Recovery | Antibody Co-elution |
| SDS-PAGE Sample Buffer (Denaturing) | 2% SDS, 10% glycerol, 100 mM DTT, 60 mM Tris pH 6.8 | Highly efficient elution. Sample is ready for gel electrophoresis. | Denatures the protein and antibody. Beads cannot be reused. | High | High (heavy and light chains) |
| Glycine-HCl (Non-denaturing) | 0.1-0.2 M Glycine, pH 2.5-3.0 | Preserves protein structure and function. Beads can be reused. Reduced antibody co-elution. | Requires immediate neutralization. May not be effective for all antibody-antigen interactions. | Moderate to High | Low to Moderate |
| Urea Buffer (Denaturing) | 6-8 M Urea, 20 mM Tris pH 7.5, 100 mM NaCl | Suitable for mass spectrometry analysis. | Denatures proteins. | High | Moderate |
Experimental Protocols
This protocol is a general guideline for the immunoprecipitation of X-press™ tagged proteins from mammalian cell lysates using Anti-Xpress™ antibody and Protein A/G agarose beads.
Materials and Reagents
-
Cells: Mammalian cells expressing the X-press™ tagged protein of interest.
-
Antibodies:
-
Anti-Xpress™ Antibody (e.g., Thermo Fisher Scientific, Cat. No. R910-25)
-
Non-specific mouse IgG (isotype control)
-
-
Beads: Protein A/G Agarose beads (50% slurry)
-
Lysis Buffers (choose one):
-
Non-denaturing Lysis Buffer: 20 mM Tris-HCl pH 8, 137 mM NaCl, 1% NP-40, 2 mM EDTA.
-
RIPA Buffer (Radioimmunoprecipitation assay buffer): 50 mM Tris-HCl pH 8, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
-
Wash Buffer: Ice-cold PBS or lysis buffer.
-
Elution Buffers (choose one based on downstream application):
-
Denaturing: 2x SDS-PAGE sample buffer.
-
Non-denaturing: 0.1 M Glycine-HCl, pH 2.5-3.0.
-
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
Protease and Phosphatase Inhibitor Cocktails
-
Microcentrifuge tubes
-
Rotating platform
-
Microcentrifuge
Experimental Workflow Diagram
Caption: General workflow for the immunoprecipitation of X-press™ tagged proteins.
Step-by-Step Protocol
1. Preparation of Cell Lysate
-
Wash cultured cells with ice-cold PBS and harvest by centrifugation.
-
Resuspend the cell pellet in 1 mL of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors per 10^7 cells.
-
Incubate the cell suspension on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA). Dilute the lysate to a final concentration of 1-2 mg/mL with lysis buffer.
2. Pre-clearing the Lysate (Optional but Recommended)
This step helps to reduce non-specific binding of proteins to the agarose beads.
-
Add 20-30 µL of Protein A/G agarose bead slurry to 1 mg of cell lysate.
-
Incubate on a rotating platform for 1 hour at 4°C.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant (pre-cleared lysate) to a new tube.
3. Immunoprecipitation
-
Add 1-10 µg of Anti-Xpress™ antibody to the pre-cleared lysate. For a negative control, add the same amount of a non-specific mouse IgG to a separate tube of lysate.
-
Incubate on a rotating platform for 2 hours to overnight at 4°C.
-
Add 50 µL of Protein A/G agarose bead slurry to each tube.
-
Incubate on a rotating platform for 1-2 hours at 4°C.
4. Washing
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold wash buffer.
-
Repeat the centrifugation and resuspension steps for a total of 3-4 washes.
5. Elution
Option A: Denaturing Elution
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 50 µL of 2x SDS-PAGE sample buffer.
-
Boil the sample for 5-10 minutes at 95-100°C.
-
Centrifuge at 14,000 x g for 1 minute.
-
The supernatant contains the eluted protein, ready for loading onto an SDS-PAGE gel.
Option B: Non-denaturing Elution
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 50-100 µL of 0.1 M Glycine-HCl, pH 2.5-3.0.
-
Incubate for 5-10 minutes at room temperature with gentle agitation.
-
Centrifuge at 1,000 x g for 2 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube containing 10-15 µL of 1 M Tris-HCl, pH 8.5 to neutralize the low pH.
-
The eluted protein is now ready for downstream functional assays.
Application Example: Studying the mTORC1 Signaling Pathway
The mTORC1 (mechanistic target of rapamycin complex 1) pathway is a crucial regulator of cell growth, proliferation, and metabolism. The small GTPase Rheb is a key activator of mTORC1. Recent studies have shown that the ubiquitination of Rheb plays a critical role in modulating its activity and subsequent mTORC1 signaling. An X-press™ tagged Rheb could be used in an immunoprecipitation experiment to isolate Rheb and its interacting partners, such as E3 ligases or deubiquitinating enzymes, to further elucidate the regulatory mechanisms of mTORC1 activation.
mTORC1 Signaling Pathway Diagram
Caption: Simplified diagram of the mTORC1 signaling pathway highlighting Rheb regulation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low yield of target protein | Inefficient cell lysis | Optimize lysis buffer; ensure complete cell disruption by sonication or other methods. |
| Antibody not binding to the tag | Ensure the antibody is specific for the X-press™ tag. Use a fresh antibody aliquot. The tag may be inaccessible; consider denaturing IP conditions. | |
| Insufficient amount of antibody or beads | Titrate the amount of antibody and beads used. | |
| Protein degradation | Use fresh protease and phosphatase inhibitors in all buffers. Keep samples on ice or at 4°C. | |
| High background/non-specific binding | Insufficient washing | Increase the number and/or duration of wash steps. Increase the stringency of the wash buffer (e.g., higher salt or detergent concentration). |
| Non-specific binding to beads | Pre-clear the lysate with beads before adding the primary antibody. | |
| Too much antibody or lysate | Reduce the amount of antibody or total protein in the lysate. | |
| Co-elution of antibody heavy and light chains | Denaturing elution buffer | Use a non-denaturing elution buffer (e.g., glycine-HCl). Crosslink the antibody to the beads before incubation with the lysate. |
| Protein is not eluted from the beads | Elution buffer is not effective | Ensure the pH of the glycine-HCl buffer is correct (2.5-3.0). For strong antibody-antigen interactions, a denaturing elution buffer may be necessary. |
References
Application Notes and Protocols for Immunofluorescence of X-press Tagged Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The X-press™ epitope tag, with the amino acid sequence DLYDDDDK, is a widely utilized tool in molecular biology for the detection, purification, and localization of recombinant proteins.[1][2][3] This application note provides a detailed protocol for the immunofluorescent staining of X-press tagged proteins in cultured cells. The protocol covers all stages from cell preparation to imaging and includes troubleshooting tips to help researchers and professionals achieve optimal results. Additionally, we present a relevant signaling pathway where X-press tagged proteins are instrumental for research and provide diagrams to illustrate both the experimental workflow and the biological context.
Data Presentation: Comparison of Fixation and Permeabilization Methods
| Method | Fixative | Permeabilization Agent | Pros | Cons | Recommendation for X-press Tag |
| Crosslinking Fixation | 4% Paraformaldehyde (PFA) in PBS | 0.1-0.5% Triton™ X-100 in PBS | - Good preservation of cellular morphology.[4] - Crosslinks proteins, potentially preserving protein-protein interactions. | - Can mask epitopes, may require antigen retrieval. - Triton X-100 can extract membrane-associated proteins. | Recommended as a starting point for most applications due to its robust preservation of cellular structure. |
| Organic Solvent Fixation | Ice-cold Methanol or Acetone | Not required (solvent acts as a permeabilizing agent) | - Fixes and permeabilizes simultaneously, simplifying the protocol. - Can enhance antibody binding to some epitopes by denaturing the protein. | - Can alter cellular morphology.[5] - May not be suitable for all proteins, especially those sensitive to denaturation. | A good alternative to PFA, particularly if low signal is observed. It is crucial to test this method in parallel with PFA fixation. |
| Gentle Permeabilization | 4% Paraformaldehyde (PFA) in PBS | 0.1% Saponin or Digitonin in PBS | - Preserves membrane integrity better than Triton X-100. - Suitable for localizing proteins associated with cellular membranes. | - May not be sufficient for nuclear or some organellar proteins. - Permeabilization effect can be reversible. | Consider for X-press tagged proteins that are expected to be localized to or near cellular membranes. |
Experimental Protocols
This section provides a detailed step-by-step protocol for immunofluorescence staining of X-press tagged proteins expressed in adherent mammalian cells.
Materials and Reagents
-
Cells: Adherent cells cultured on sterile glass coverslips in a petri dish or multi-well plate.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, pH 7.4 (prepare fresh or use commercially available solution). Alternatively, ice-cold 100% Methanol.
-
Permeabilization Buffer: 0.2% Triton™ X-100 in PBS.
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the species of the secondary antibody) and 1% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Anti-Xpress Tag Monoclonal Antibody (e.g., from Thermo Fisher Scientific, Cat# R910-25). Recommended starting dilution is 1:500, but should be optimized for each cell line and expression level.
-
Secondary Antibody: Fluorophore-conjugated goat anti-mouse IgG (ensure the fluorophore is compatible with your microscope's filters).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.
-
Antifade Mounting Medium.
Experimental Workflow Diagram
Caption: Experimental workflow for immunofluorescence of X-press tagged proteins.
Step-by-Step Protocol
-
Cell Seeding and Transfection:
-
Seed cells on sterile glass coverslips in a petri dish or multi-well plate at a density that will result in 50-70% confluency at the time of staining.
-
Transfect cells with the vector encoding the X-press tagged protein of interest according to the manufacturer's protocol.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
For PFA fixation: Add 4% PFA in PBS to cover the cells and incubate for 15 minutes at room temperature.
-
For Methanol fixation: Add ice-cold 100% methanol and incubate for 10 minutes at -20°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for PFA fixed cells):
-
Add Permeabilization Buffer (0.2% Triton™ X-100 in PBS) to the cells.
-
Incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to the cells and incubate for 1 hour at room temperature. This step is crucial to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-Xpress tag antibody in Blocking Buffer to the desired concentration (start with a 1:500 dilution and optimize).
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add the diluted secondary antibody solution to the coverslips and incubate for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with a diluted solution of DAPI or Hoechst in PBS for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
Image the slides using a fluorescence microscope with the appropriate filters for the chosen fluorophore and nuclear stain.
-
Signaling Pathway Context: mTORC1 Activation by Rheb
X-press tagged proteins are frequently used to study complex cellular signaling pathways. A prominent example is the investigation of the mTORC1 pathway, a central regulator of cell growth and metabolism. The small GTPase Rheb is a key activator of mTORC1. Expressing X-press tagged Rheb allows for precise localization studies to understand its interaction with mTORC1 at subcellular locations like the lysosome.
mTORC1 Signaling Pathway Diagram
Caption: Simplified mTORC1 signaling pathway highlighting the role of Rheb.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | - Antibody concentration too low: The primary or secondary antibody is too dilute. | - Optimize the antibody concentrations by performing a titration. |
| - Inefficient protein expression: The X-press tagged protein is not expressed at a high enough level. | - Confirm protein expression by Western blot. | |
| - Epitope masking: The fixation method is hiding the X-press tag. | - Try a different fixation method (e.g., switch from PFA to methanol). - Consider a gentle antigen retrieval step. | |
| - Incorrect secondary antibody: The secondary antibody does not recognize the primary antibody's host species. | - Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., goat anti-mouse for a mouse monoclonal primary). | |
| High Background | - Antibody concentration too high: The primary or secondary antibody concentration is excessive. | - Reduce the antibody concentrations. Perform a titration to find the optimal balance between signal and background. |
| - Inadequate blocking: Non-specific binding sites are not sufficiently blocked. | - Increase the blocking time to 1-2 hours. - Increase the serum concentration in the blocking buffer to 10%. | |
| - Insufficient washing: Unbound antibodies are not adequately removed. | - Increase the number and duration of wash steps. | |
| - Autofluorescence: The cells or tissue have endogenous fluorescence. | - View an unstained sample to assess autofluorescence. - Use a different fixative or an autofluorescence quenching kit. | |
| Non-specific Staining | - Primary antibody cross-reactivity: The primary antibody is binding to other proteins. | - Run a negative control (e.g., untransfected cells) to confirm antibody specificity. |
| - Secondary antibody non-specific binding: The secondary antibody is binding non-specifically. | - Run a control with only the secondary antibody to check for non-specific binding. |
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Anti-Xpress Antibodies | Invitrogen [thermofisher.com]
- 3. Xpress Monoclonal Antibody (R910-25) [thermofisher.com]
- 4. Immunocytochemistry Troubleshooting: ICC Help: Novus Biologicals [novusbio.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
Application Notes and Protocols for Enterokinase Cleavage of X-press™ Tag Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recombinant protein expression is a cornerstone of modern biotechnology, enabling the production of therapeutic proteins, diagnostic reagents, and tools for basic research. Fusion tags are frequently employed to facilitate the purification and detection of these recombinant proteins. The X-press™ Tag is a small epitope tag with the amino acid sequence DLYDDDDK.[1] This tag includes the recognition site for enterokinase, a highly specific serine protease that cleaves C-terminal to the lysine residue within its preferred cleavage sequence, Asp-Asp-Asp-Asp-Lys (DDDDK).[2][3] This specificity allows for the precise removal of the X-press™ Tag, yielding the native protein of interest.
These application notes provide a comprehensive guide to the principles and protocols for the enzymatic cleavage of X-press™ Tag fusion proteins using enterokinase. The information is intended to assist researchers in achieving efficient and specific removal of the fusion tag, a critical step in the production of purified, native proteins for downstream applications.
Principles of Enterokinase Cleavage
Enterokinase, also known as enteropeptidase, is a serine protease found in the duodenum which is responsible for activating trypsinogen to trypsin.[4] In recombinant protein technology, its high specificity for the DDDDK sequence is exploited for the removal of fusion tags.[5] The enzyme recognizes this sequence and hydrolyzes the peptide bond immediately following the lysine residue.
Several factors can influence the efficiency and specificity of the cleavage reaction, including:
-
Accessibility of the Cleavage Site: The three-dimensional structure of the fusion protein may sterically hinder the enterokinase recognition site.
-
Reaction Conditions: pH, temperature, and buffer composition significantly impact enzyme activity.
-
Enzyme-to-Substrate Ratio: The relative amounts of enterokinase and the fusion protein determine the reaction kinetics.
-
Presence of Inhibitors: Certain chemicals can inhibit enterokinase activity.
Optimization of these parameters is crucial for successful and complete cleavage.
Data Presentation
Table 1: Recommended Reaction Conditions for Enterokinase Cleavage
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.5 | Optimal activity is typically observed between pH 7.0 and 8.0. |
| Temperature | 4°C - 37°C | Lower temperatures (4°C, 25°C) can be used to maintain protein stability, though the reaction may be slower. |
| Buffer | 20-50 mM Tris-HCl | Phosphate buffers can significantly reduce enterokinase activity. |
| NaCl Concentration | 0 - 250 mM | Higher salt concentrations can be inhibitory. |
| CaCl₂ Concentration | 2 mM | Often included in reaction buffers, though some sources suggest it does not increase the reaction rate. |
| Fusion Protein Conc. | ≥ 0.5 mg/mL | Higher substrate concentrations can lead to better reaction velocity. |
| Enzyme:Substrate Ratio (w/w) | 1:20 to 1:200 | Pilot experiments are recommended to determine the optimal ratio for each specific fusion protein. |
| Incubation Time | 1 - 24 hours | Dependent on other reaction parameters and the specific fusion protein. |
Table 2: Troubleshooting Guide for Enterokinase Cleavage
| Issue | Potential Cause | Suggested Solution |
| Poor or no cleavage | Inaccessible cleavage site | Add mild denaturants like urea (up to 2M) or non-ionic detergents (e.g., Triton X-100) to the reaction. |
| Proline residue following the cleavage site | Enterokinase will not cleave if a proline follows the lysine in the recognition sequence. Re-engineer the fusion construct if possible. | |
| Presence of protease inhibitors | Dialyze the protein sample to remove inhibitors like PMSF or benzamidine. | |
| Suboptimal reaction conditions | Optimize pH, temperature, and buffer composition through small-scale pilot experiments. | |
| Non-specific cleavage | Excess enterokinase | Reduce the enzyme-to-substrate ratio and incubation time. |
| Presence of strong detergents (e.g., SDS) | Avoid SDS in the reaction buffer. | |
| Secondary cleavage sites | Adjust reaction conditions (e.g., lower temperature, shorter incubation) to minimize cleavage at less favorable sites. |
Experimental Protocols
Protocol 1: Small-Scale Pilot Experiment for Optimizing Enterokinase Cleavage
This protocol is designed to determine the optimal enzyme concentration and incubation time for your specific X-press™ Tag fusion protein.
Materials and Reagents:
-
Purified X-press™ Tag fusion protein (at a concentration of at least 1 mg/mL)
-
Recombinant Enterokinase
-
10X Enterokinase Reaction Buffer (e.g., 200 mM Tris-HCl, 500 mM NaCl, 20 mM CaCl₂, pH 8.0)
-
Nuclease-free water
-
SDS-PAGE gels and reagents
-
Microcentrifuge tubes
Procedure:
-
Prepare the Reaction Mix: In separate microcentrifuge tubes, prepare a series of reactions by varying the amount of enterokinase. A typical starting point is to test enzyme-to-substrate ratios of 1:200, 1:100, and 1:50 (w/w). Include a negative control with no enterokinase.
-
Example for a 20 µL reaction:
-
X µL Purified Fusion Protein (to a final concentration of 0.5-1.0 mg/mL)
-
2 µL 10X Enterokinase Reaction Buffer
-
Y µL Enterokinase (at various dilutions)
-
Z µL Nuclease-free water to a final volume of 20 µL
-
-
-
Incubation: Incubate the reactions at a chosen temperature (e.g., 25°C or 37°C).
-
Time-Course Analysis: At various time points (e.g., 1, 4, 8, and 16 hours), remove a 5 µL aliquot from each reaction tube.
-
Stop the Reaction: Immediately stop the reaction in the aliquots by adding an equal volume of 2X SDS-PAGE loading buffer and heating at 95-100°C for 5 minutes.
-
Analysis: Analyze the samples by SDS-PAGE to visualize the cleavage of the fusion protein. The appearance of a band corresponding to the size of the cleaved protein and the disappearance of the fusion protein band will indicate successful cleavage.
-
Optimization: Based on the SDS-PAGE results, determine the optimal enzyme-to-substrate ratio and incubation time that results in complete and specific cleavage.
Protocol 2: Scale-Up Cleavage of X-press™ Tag Fusion Protein
Once the optimal conditions have been determined from the pilot experiment, the reaction can be scaled up to process a larger amount of the fusion protein.
Materials and Reagents:
-
Purified X-press™ Tag fusion protein
-
Recombinant Enterokinase
-
10X Enterokinase Reaction Buffer
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the purified fusion protein, 10X reaction buffer, and nuclease-free water to the desired final volume and protein concentration.
-
Add Enterokinase: Add the pre-determined optimal amount of enterokinase to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the optimal duration as determined in the pilot study.
-
Monitoring (Optional): A small aliquot can be removed and analyzed by SDS-PAGE to confirm complete cleavage.
-
Downstream Processing: Once the cleavage is complete, the enterokinase and the cleaved tag can be removed from the protein of interest using appropriate chromatography techniques (e.g., affinity chromatography if the enterokinase is tagged, or ion-exchange/size-exclusion chromatography).
Visualizations
Caption: Experimental workflow for enterokinase cleavage.
Caption: Enterokinase cleavage of an X-press Tag fusion protein.
References
Application Notes and Protocols for Studying Protein-Protein Interactions Using the X-press Tag
For Researchers, Scientists, and Drug Development Professionals
Introduction to the X-press Tag
The X-press tag is a versatile and efficient tool for the detection, purification, and study of recombinant proteins. It is an N-terminal leader peptide comprising a polyhistidine (6xHis) sequence, the Xpress™ epitope derived from the bacteriophage T7 gene 10 protein, and an enterokinase cleavage site.[1][2][3] This unique combination of elements makes the X-press tag particularly well-suited for investigating protein-protein interactions.
The polyhistidine region allows for efficient affinity purification of the tagged protein and its binding partners from complex mixtures using immobilized metal affinity chromatography (IMAC).[2] The Xpress™ epitope, with the sequence DLYDDDDK, provides a specific binding site for anti-Xpress™ antibodies, enabling sensitive and specific detection in a variety of immunoassays, including Western blotting and co-immunoprecipitation.[1] The inclusion of an enterokinase cleavage site allows for the removal of the tag post-purification, which can be crucial for functional studies where the tag might interfere with the protein's activity or interactions.
These features make the X-press tag a robust choice for researchers aiming to isolate and identify novel protein interaction partners, confirm suspected interactions, and dissect complex cellular signaling pathways.
Key Features and Advantages of the X-press Tag
| Feature | Advantage | Reference(s) |
| Polyhistidine (6xHis) Tag | Enables high-yield and high-purity affinity purification of the bait protein and its interacting partners under both native and denaturing conditions. | |
| Xpress™ Epitope (DLYDDDDK) | Provides a specific target for high-affinity anti-Xpress™ antibodies, allowing for sensitive and specific detection in various immunoassays. | |
| Enterokinase Cleavage Site | Allows for the precise enzymatic removal of the tag after purification, yielding a native protein for functional assays. | |
| N-terminal Location | Generally minimizes interference with the C-terminal domains of the target protein, which are often involved in protein-protein interactions. | |
| High Solubility | The tag is designed to have good solubility, which can help to improve the solubility of the fusion protein. |
Applications in Protein-Protein Interaction Studies
The X-press tag can be employed in a variety of techniques to study protein-protein interactions. The most common applications include:
-
Co-Immunoprecipitation (Co-IP): To identify in vivo protein interaction partners in a cellular context.
-
Pull-Down Assays: To confirm binary protein interactions or to screen for interaction partners from a cell lysate in vitro.
-
Yeast Two-Hybrid (Y2H) Screening: To identify novel protein-protein interactions from a library of potential binding partners.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) using X-press Tagged Protein
This protocol describes the immunoprecipitation of an X-press tagged "bait" protein to co-precipitate its interacting "prey" proteins from a cell lysate.
Materials:
-
Cells expressing the X-press tagged protein of interest
-
Lysis Buffer (e.g., RIPA buffer or a non-denaturing buffer like 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors
-
Anti-Xpress™ antibody
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer (e.g., Lysis Buffer with a lower detergent concentration)
-
Elution Buffer (e.g., 0.1 M glycine pH 2.5, or SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Cell Lysis:
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding to the beads.
-
-
Immunoprecipitation:
-
Add the anti-Xpress™ antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to form the antibody-antigen complex.
-
Add equilibrated Protein A/G beads to the lysate-antibody mixture.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
For Mass Spectrometry: Elute the protein complexes by adding 0.1 M glycine pH 2.5. Incubate for 5-10 minutes at room temperature, then pellet the beads and transfer the supernatant to a new tube containing Neutralization Buffer.
-
For Western Blotting: Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins. Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies specific to the suspected interacting proteins or by mass spectrometry to identify novel interaction partners.
-
Pull-Down Assay with X-press Tagged Protein
This protocol describes an in vitro method to confirm a suspected interaction between a purified X-press tagged "bait" protein and a "prey" protein from a cell lysate or a purified source.
Materials:
-
Purified X-press tagged "bait" protein
-
Cell lysate containing the "prey" protein or purified "prey" protein
-
Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100)
-
Immobilized metal affinity chromatography (IMAC) resin (e.g., Ni-NTA agarose)
-
Wash Buffer (Binding Buffer with increasing concentrations of imidazole, e.g., 20 mM)
-
Elution Buffer (Binding Buffer with a high concentration of imidazole, e.g., 250 mM)
-
SDS-PAGE analysis reagents
Protocol:
-
Bait Protein Immobilization:
-
Equilibrate the IMAC resin with Binding Buffer.
-
Add the purified X-press tagged bait protein to the equilibrated resin.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the bait protein to bind to the resin.
-
Wash the resin 2-3 times with Binding Buffer to remove any unbound bait protein.
-
-
Interaction/Binding:
-
Add the cell lysate or purified prey protein to the resin with the immobilized bait protein.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the prey protein to interact with the bait protein.
-
-
Washing:
-
Pellet the resin by centrifugation.
-
Discard the supernatant.
-
Wash the resin 3-5 times with 1 mL of Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add Elution Buffer to the resin and incubate for 10-15 minutes at room temperature with gentle agitation.
-
Pellet the resin and collect the supernatant containing the eluted bait-prey complex.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody specific to the prey protein.
-
Yeast Two-Hybrid (Y2H) Screening with X-press Tag
In a Y2H system, the X-press tag itself is not directly used for the screening process, which relies on the reconstitution of a functional transcription factor. However, the X-press tag can be incorporated into the "bait" or "prey" construct to facilitate downstream validation of the interactions identified in the screen. For example, positive hits from a Y2H screen can be validated by Co-IP or pull-down assays using an anti-Xpress™ antibody.
Adaptation of Y2H for X-press Tag Validation:
-
Construct Design: When creating the Y2H bait (fused to a DNA-binding domain, e.g., GAL4-BD) or prey (fused to an activation domain, e.g., GAL4-AD) plasmids, include the X-press tag sequence in-frame with your protein of interest.
-
Y2H Screening: Perform the Y2H screen according to a standard protocol to identify potential interaction partners based on the activation of reporter genes.
-
Validation of Positive Hits:
-
Subclone the "bait" gene with the X-press tag into a mammalian or bacterial expression vector.
-
Express the X-press tagged bait protein in a suitable cell line.
-
Perform a Co-IP or pull-down assay as described in the protocols above to confirm the interaction with the "prey" protein identified in the Y2H screen. The prey protein can be detected using a specific antibody if available, or it can be co-expressed with a different epitope tag for detection.
-
Data Presentation
Quantitative Analysis of Protein Interactions
While the primary output of the experiments described above is often qualitative (i.e., the presence or absence of an interaction), quantitative data can be obtained through various methods. For instance, quantitative mass spectrometry techniques like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) can be combined with Co-IP to determine the relative abundance of interacting proteins. Similarly, densitometry analysis of Western blots from pull-down assays can provide a semi-quantitative measure of interaction strength.
Table 1: Example of Quantitative Mass Spectrometry Data from an X-press Tag Co-IP Experiment
This table is a hypothetical representation of data that could be obtained from a Co-IP experiment coupled with mass spectrometry to identify interaction partners of an X-press tagged bait protein.
| Prey Protein | Gene Name | Unique Peptides Identified | Protein Score | Fold Enrichment (Bait vs. Control) |
| Interactor A | ITA | 25 | 350 | 15.2 |
| Interactor B | ITB | 18 | 280 | 10.5 |
| Interactor C | ITC | 12 | 190 | 8.1 |
| Non-specific Binder | NSB1 | 5 | 80 | 1.2 |
-
Unique Peptides Identified: The number of unique peptide sequences identified for a given protein.
-
Protein Score: A statistical score indicating the confidence of the protein identification.
-
Fold Enrichment: The ratio of the protein's abundance in the bait immunoprecipitation compared to a negative control immunoprecipitation (e.g., using a non-specific IgG).
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the role of RHEB neddylation in the mTORC1 signaling pathway, a process that can be investigated using X-press tagged proteins to identify and validate the interactions between the pathway components.
Caption: RHEB neddylation by the UBE2F-SAG axis activates mTORC1 signaling.
Experimental Workflow Diagram
This diagram outlines the general workflow for identifying protein-protein interactions using an X-press tagged bait protein.
Caption: Workflow for X-press tag-based protein-protein interaction studies.
Logical Relationship Diagram
This diagram illustrates the relationship between the different experimental approaches for studying protein-protein interactions.
References
X-press® Tag Applications in Post-Translational Modification Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of post-translational modifications (PTMs) is crucial for understanding the complex regulatory mechanisms that govern protein function, signaling pathways, and cellular processes. The X-press® Tag, a 12-amino acid epitope tag (DLYDDDDK), provides a robust and versatile tool for the purification, detection, and characterization of recombinant proteins, significantly aiding in the investigation of PTMs such as ubiquitination, phosphorylation, and glycosylation. This document provides detailed application notes and experimental protocols for utilizing X-press tagged proteins in PTM studies, tailored for researchers, scientists, and drug development professionals.
The X-press® Tag is recognized by a specific anti-Xpress® antibody, enabling highly sensitive and specific detection. Its small size minimizes interference with protein function and modification. Furthermore, the tag can be engineered to be cleavable, allowing for the isolation of the native protein post-purification. These features make the X-press® Tag an ideal choice for a wide range of PTM analysis workflows, from initial detection to quantitative mass spectrometry.
Key Applications in PTM Research
The X-press® Tag facilitates numerous applications in the study of PTMs:
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Enrichment of Modified Proteins: Immunoprecipitation using anti-Xpress® antibodies allows for the specific enrichment of the tagged protein, including its various modified forms, from complex cellular lysates.
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Detection of PTMs by Western Blotting: The high specificity of the anti-Xpress® antibody enables clear detection of the tagged protein, allowing for the analysis of mobility shifts indicative of PTMs and probing with PTM-specific antibodies.
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Identification of PTM Sites by Mass Spectrometry: Affinity purification of X-press® tagged proteins yields highly pure samples suitable for downstream mass spectrometry (MS) analysis to identify and map specific PTM sites.
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Quantitative PTM Analysis: The X-press® Tag is compatible with quantitative proteomics workflows, such as Tandem Mass Tag (TMT) labeling, enabling the measurement of changes in PTM stoichiometry under different cellular conditions.[1][2]
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Studying Signaling Pathways: By expressing and purifying key signaling proteins with an X-press® Tag, researchers can investigate how PTMs regulate their activity and interactions within a pathway. A notable example is the study of neddylation's role in the mTORC1 signaling pathway.[3][4]
Data Presentation: Quantitative PTM Analysis
The following tables present representative quantitative data from hypothetical experiments utilizing X-press® tagged proteins to study changes in ubiquitination and phosphorylation.
Table 1: Quantitative Analysis of Ubiquitination of X-press®-Tagged Protein X following Treatment with a Proteasome Inhibitor.
| Treatment Group | Protein X Ubiquitination (Fold Change vs. Control) | p-value |
| Control (Vehicle) | 1.0 | - |
| Proteasome Inhibitor (10 µM) | 4.2 | < 0.01 |
Data was obtained by immunoprecipitation of X-press®-Protein X followed by Western blotting with an anti-ubiquitin antibody and densitometric analysis. Fold change is normalized to the untreated control.
Table 2: TMT-Based Quantitative Mass Spectrometry of Phosphorylation Sites on X-press®-Tagged Kinase Y upon Growth Factor Stimulation.
| Phosphorylation Site | Fold Change (Stimulated/Unstimulated) | Biological Function |
| Serine 152 | 8.7 | Kinase Activation Loop |
| Threonine 308 | 3.1 | Substrate Binding Domain |
| Tyrosine 515 | 1.2 (not significant) | Regulatory Domain |
Data represents the relative abundance of phosphopeptides from X-press®-Kinase Y purified from stimulated versus unstimulated cells, as determined by TMT-labeled quantitative mass spectrometry.
Experimental Protocols
This section provides detailed protocols for key experiments in PTM analysis using X-press® tagged proteins.
Protocol 1: Affinity Purification of X-press® Tagged Proteins for PTM Analysis
This protocol describes the purification of an X-press® tagged protein from cell lysate using the polyhistidine sequence often engineered alongside the X-press epitope, with ProBond™ resin. This method is suitable for obtaining a high-purity protein for downstream applications like Western blotting and mass spectrometry.
Materials:
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Cell pellet expressing the N-terminally X-press®-His-tagged protein of interest
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Lysis Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)
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Wash Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0)
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Elution Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0)
-
ProBond™ Nickel-Chelating Resin
-
Protease and phosphatase inhibitor cocktails
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer containing protease and phosphatase inhibitors. Lyse the cells by sonication or other appropriate methods on ice.
-
Clarification: Centrifuge the lysate at >12,000 x g for 20-30 minutes at 4°C to pellet cellular debris. Collect the clarified supernatant.
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Resin Equilibration: Wash the ProBond™ resin with Lysis Buffer.
-
Binding: Add the clarified lysate to the equilibrated resin and incubate with gentle rotation for 1-2 hours at 4°C.
-
Washing: Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
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Elution: Elute the X-press®-His-tagged protein with Elution Buffer. Collect fractions and analyze by SDS-PAGE and Coomassie staining to identify fractions containing the purified protein.
Protocol 2: Immunoprecipitation of X-press® Tagged Proteins
This protocol details the enrichment of an X-press® tagged protein using an anti-Xpress® antibody for the subsequent analysis of PTMs.
Materials:
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Clarified cell lysate containing the X-press® tagged protein
-
Anti-Xpress® antibody
-
Protein A/G magnetic beads or agarose resin
-
IP Lysis Buffer (non-denaturing, e.g., Tris-buffered saline with 1% Triton X-100 and protease/phosphatase inhibitors)
-
Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer or low pH glycine buffer)
Procedure:
-
Pre-clearing Lysate (Optional): Add Protein A/G beads to the clarified lysate and incubate for 30-60 minutes at 4°C. Remove the beads to reduce non-specific binding.
-
Antibody Incubation: Add the anti-Xpress® antibody to the pre-cleared lysate and incubate with gentle rotation for 2-4 hours or overnight at 4°C.
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Bead Incubation: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads (by centrifugation or magnetism) and wash them 3-5 times with ice-cold Wash Buffer.
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Elution: Elute the immunoprecipitated protein by resuspending the beads in Elution Buffer and boiling (for SDS-PAGE) or using a gentle elution buffer.
Protocol 3: Western Blot Analysis of PTMs on X-press® Tagged Proteins
This protocol outlines the detection of PTMs on an X-press® tagged protein following SDS-PAGE.
Materials:
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Purified or immunoprecipitated X-press® tagged protein
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-Xpress® antibody and a PTM-specific antibody (e.g., anti-phospho-serine, anti-ubiquitin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
-
SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody (either anti-Xpress® or a PTM-specific antibody) diluted in Blocking Buffer overnight at 4°C.
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Washing: Wash the membrane three times with TBST for 5-10 minutes each.
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Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
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Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 4: Sample Preparation for Mass Spectrometry Analysis of PTMs
This protocol provides a general workflow for preparing a purified X-press® tagged protein for mass spectrometry to identify PTMs.
Materials:
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Highly purified X-press® tagged protein from Protocol 1
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Denaturation/Reduction Buffer (e.g., 8 M urea, 50 mM Tris-HCl, 10 mM DTT, pH 8.0)
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Alkylation Solution (e.g., 55 mM iodoacetamide in 50 mM Tris-HCl, pH 8.0)
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Digestion Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
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Trypsin (mass spectrometry grade)
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C18 desalting spin columns
Procedure:
-
Denaturation and Reduction: Denature the protein sample in Denaturation/Reduction Buffer and incubate at 37°C for 1 hour.
-
Alkylation: Alkylate the sample by adding Alkylation Solution and incubating in the dark at room temperature for 45 minutes.
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Dilution and Digestion: Dilute the sample with Digestion Buffer to reduce the urea concentration to <1 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Quenching and Desalting: Stop the digestion by adding formic acid. Desalt the resulting peptides using a C18 spin column according to the manufacturer's instructions.
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LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data can then be searched against a protein database to identify the protein and its modifications.
Visualizations: Signaling Pathways and Experimental Workflows
RHEB/mTORC1 Signaling Pathway
The following diagram illustrates the role of neddylation in the RHEB/mTORC1 signaling pathway, a key regulator of cell growth and proliferation. The neddylation of RHEB, a small GTPase, by the UBE2F-SAG E3 ligase axis enhances its ability to activate mTORC1.[3]
Caption: Neddylation of RHEB enhances mTORC1 activation and downstream signaling.
Experimental Workflow: PTM Analysis of X-press® Tagged Proteins
This diagram outlines the general experimental workflow for the analysis of PTMs on an X-press® tagged protein.
Caption: Workflow for PTM analysis of X-press® tagged proteins.
Logical Relationship: Advantages of X-press® Tag in PTM Studies
This diagram illustrates the key features of the X-press® Tag and how they contribute to its advantages in PTM research.
Caption: Key features and advantages of the X-press® Tag for PTM studies.
References
Application Notes and Protocols for Scaling Up X-press® Tagged Protein Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitope tagging is a powerful and widely used technique for the detection, purification, and characterization of recombinant proteins.[1][2] The X-press® Tag is an N-terminal leader peptide that includes a polyhistidine sequence, the Xpress™ epitope derived from the bacteriophage T7 gene 10 protein, and an enterokinase cleavage site.[3][4][5] This combination allows for efficient affinity purification, sensitive detection using Anti-Xpress™ antibodies, and subsequent removal of the tag to yield the native protein. Scaling up the production of X-press® tagged proteins is a critical step for various applications, including structural studies, high-throughput screening, and the development of protein-based therapeutics. This document provides detailed protocols and application notes to guide researchers through the process of scaling up the production and purification of X-press® tagged proteins.
Core Principles of X-press® Tag Technology
The utility of the X-press® Tag is rooted in its multi-functional design:
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Polyhistidine Sequence: Enables robust and high-yield purification using Immobilized Metal Affinity Chromatography (IMAC), typically with nickel (Ni²⁺) or cobalt (Co²⁺) charged resins like ProBond™.
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Xpress™ Epitope: A specific amino acid sequence (DLYDDDDK or DLDDDDK) that is recognized with high specificity by Anti-Xpress™ antibodies, facilitating detection in Western blots, ELISAs, and other immunoassays.
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Enterokinase Cleavage Site: A specific protease recognition site (DDDDK) that allows for the precise enzymatic removal of the N-terminal tag after purification, which is often crucial for functional and structural studies of the target protein.
Experimental Workflow for Scaling Up Production
A successful scale-up strategy requires careful optimization at each stage of the protein production pipeline. The overall workflow can be visualized as follows:
Caption: High-level workflow for scaling up X-press® tagged protein production.
Detailed Protocols and Methodologies
Vector Construction and Host Selection
The initial step involves cloning the gene of interest into an appropriate expression vector containing the N-terminal X-press® tag sequence. The choice of expression host is critical and depends on the nature of the target protein, including requirements for post-translational modifications.
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E. coli : Most commonly used for its rapid growth, high protein yields, and low cost. It is ideal for proteins that do not require complex post-translational modifications. Strains like BL21(DE3) are often preferred. For proteins with rare codons, consider using host strains supplemented with rare tRNAs.
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Yeast (e.g., Pichia pastoris) : A good option for eukaryotic proteins that require some post-translational modifications.
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Insect Cells (e.g., Sf9, High Five™) : Suitable for complex proteins requiring extensive post-translational modifications.
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Mammalian Cells (e.g., HEK293, CHO) : The preferred system for producing proteins with full mammalian post-translational modifications, often essential for therapeutic proteins.
Optimization of Protein Expression (Small-Scale)
Before proceeding to large-scale cultures, it is crucial to optimize expression conditions at a smaller scale (e.g., 10-50 mL cultures) to maximize the yield of soluble protein.
Key Parameters for Optimization:
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Inducer Concentration: For inducible promoters (e.g., lac promoter in E. coli), test a range of inducer concentrations (e.g., 0.1-1.0 mM IPTG).
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Induction Temperature and Time: Lowering the temperature (e.g., 16-25°C) and extending the induction time can improve protein solubility and proper folding.
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Media Composition: Different growth media can impact cell density and protein expression levels.
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Cell Density at Induction: The optical density (OD600) at which induction is initiated can affect protein yield.
Large-Scale Culture and Cell Harvest
Once optimal conditions are determined, the process can be scaled up to the desired volume (e.g., 1-100 L or more) using fermenters or large-volume flasks.
Protocol for Large-Scale Culture (E. coli):
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Inoculate a small starter culture (e.g., 50 mL) with a single colony and grow overnight at 37°C with shaking.
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Use the starter culture to inoculate the large-scale culture volume.
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Grow the culture at 37°C with vigorous aeration until it reaches the predetermined optimal OD600 for induction.
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Cool the culture to the optimized induction temperature (e.g., 18°C).
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Add the optimized concentration of the inducer (e.g., IPTG).
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Continue to incubate for the optimized duration (e.g., 16-24 hours).
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Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
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Discard the supernatant and store the cell paste at -80°C until further processing.
Cell Lysis and Lysate Clarification
The goal of this step is to efficiently release the tagged protein from the cells while minimizing degradation and maintaining its solubility.
Protocol for Cell Lysis:
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Resuspend the cell paste in ice-cold Lysis Buffer. The volume depends on the cell mass (e.g., 3-5 mL of buffer per gram of cell paste).
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Lyse the cells using one of the following methods:
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Sonication: On ice, sonicate in short bursts with cooling periods in between to prevent overheating.
-
High-Pressure Homogenization (e.g., French Press): Highly effective for large volumes.
-
Enzymatic Lysis: Add lysozyme (for E. coli) and incubate on ice. This is often combined with a mechanical method.
-
-
Add DNase I to the lysate to reduce viscosity from released DNA.
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Clarify the lysate to remove cell debris by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C).
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Collect the supernatant, which contains the soluble X-press® tagged protein.
Affinity Purification
This step utilizes the polyhistidine portion of the X-press® tag to capture the protein on an IMAC resin.
Caption: Workflow for IMAC purification of X-press® tagged proteins.
Protocol for Affinity Chromatography:
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Pack a chromatography column with ProBond™ or a similar Ni-NTA resin. The column size should be chosen based on the expected protein yield.
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Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer.
-
Load the clarified lysate onto the column at a flow rate recommended by the resin manufacturer.
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Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.
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Elute the X-press® tagged protein with 5-10 CV of Elution Buffer.
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Collect fractions and analyze them by SDS-PAGE to identify those containing the purified protein.
Table 1: Buffer Compositions for IMAC Purification
| Buffer Type | Components | Typical Concentration | Purpose |
| Lysis Buffer | Sodium Phosphate, NaCl, Imidazole, Protease Inhibitors | 50 mM, 300-500 mM, 10-20 mM, 1x | Cell disruption and initial binding |
| Binding Buffer | Sodium Phosphate, NaCl, Imidazole | 50 mM, 300-500 mM, 10-20 mM | Promotes binding to the resin |
| Wash Buffer | Sodium Phosphate, NaCl, Imidazole | 50 mM, 300-500 mM, 20-40 mM | Removes non-specifically bound proteins |
| Elution Buffer | Sodium Phosphate, NaCl, Imidazole | 50 mM, 300-500 mM, 250-500 mM | Elutes the tagged protein |
Note: The optimal imidazole concentrations for wash and elution steps may need to be determined empirically for each target protein.
Tag Removal (Optional)
If the N-terminal tag needs to be removed, the purified protein is treated with enterokinase.
Protocol for Enterokinase Cleavage:
-
Buffer exchange the purified protein into a cleavage buffer (e.g., 50 mM Tris-HCl, 1 mM CaCl₂, pH 8.0). Imidazole should be removed as it can inhibit enterokinase activity.
-
Add enterokinase at a ratio of 1-10 units per mg of fusion protein.
-
Incubate at a suitable temperature (e.g., 4-25°C) for 2-16 hours.
-
Monitor the cleavage reaction by SDS-PAGE.
-
After cleavage, the tag and the uncleaved protein can be removed by passing the sample back over the Ni-NTA resin (the cleaved protein will be in the flow-through).
Final Polishing Steps
Depending on the purity requirements, additional chromatography steps like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can be employed to remove any remaining contaminants or aggregates.
Data Presentation and Quality Control
Throughout the scaling-up process, it is essential to monitor protein yield and purity.
Table 2: Representative Data for a Scaled-Up Purification
| Purification Step | Total Protein (mg) | Target Protein (mg) | Purity (%) | Yield (%) |
| Clarified Lysate | 1500 | 100 | ~6.7 | 100 |
| IMAC Elution | 95 | 90 | >95 | 90 |
| After Tag Removal | 80 | 78 | >98 | 78 |
| Final SEC Polish | 72 | 71 | >99 | 71 |
Note: These values are illustrative and will vary depending on the specific protein and expression system.
Quality Control Assays:
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SDS-PAGE: To assess purity and molecular weight at each step.
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Western Blot: Using an Anti-Xpress™ antibody to confirm the identity of the protein.
-
Mass Spectrometry: To confirm the precise molecular weight and integrity of the final protein product.
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Endotoxin Testing: Critical for proteins intended for use in cell-based assays or as therapeutics.
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Functional Assays: To ensure the biological activity of the purified protein is retained.
Troubleshooting Common Challenges in Scaling Up
Table 3: Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Protein Yield | Suboptimal expression conditions, codon bias, protein toxicity. | Re-optimize induction temperature, time, and inducer concentration. Use codon-optimized genes. Choose a different expression host. |
| Insoluble Protein (Inclusion Bodies) | High expression rate, improper folding. | Lower the expression temperature. Co-express chaperones. Use solubility-enhancing fusion tags. |
| Low Purity After IMAC | Non-specific binding of contaminating proteins. | Increase imidazole concentration in wash buffer. Increase NaCl concentration in buffers. Perform a second purification step (e.g., SEC, IEX). |
| Incomplete Tag Cleavage | Inactive enterokinase, suboptimal buffer conditions, inaccessible cleavage site. | Optimize enzyme-to-protein ratio and incubation time. Ensure complete removal of imidazole. Consider re-engineering the construct if the site is sterically hindered. |
| Protein Degradation | Protease activity during lysis and purification. | Add protease inhibitors to all buffers. Work quickly and at low temperatures (4°C). |
Conclusion
Scaling up the production of X-press® tagged proteins requires a systematic approach, from initial small-scale optimization of expression to multi-step purification and rigorous quality control. By following the protocols and considering the troubleshooting advice outlined in these application notes, researchers can efficiently produce large quantities of high-purity, functional proteins for a wide range of applications in research and drug development. The inherent features of the X-press® tag provide a robust platform for purification and detection, making it a valuable tool for large-scale protein production endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing X-press™ Tagged Protein Expression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the expression levels of X-press™ tagged proteins.
Frequently Asked Questions (FAQs)
Q1: What is the X-press™ Tag and what are its components?
The X-press™ Tag is an N-terminal leader peptide engineered to streamline the purification and detection of recombinant proteins.[1][2][3] It consists of three key functional elements: a polyhistidine sequence for affinity purification, the Xpress™ epitope derived from the bacteriophage T7 gene 10 protein for specific antibody detection, and an enterokinase cleavage site for precise tag removal after purification.[3][4]
Q2: Why should I choose the X-press™ Tag for my protein expression experiments?
The X-press™ Tag offers several advantages over traditional tags. Its integrated design allows for a seamless workflow from high-yield affinity purification to specific detection and controlled tag removal. The tag's modest size minimizes interference with protein folding and function. Furthermore, the Xpress™ epitope provides a highly specific target for Anti-Xpress™ antibodies, which can be beneficial in systems where His-tag detection may be ambiguous.
Q3: At which terminus of the target protein should the X-press™ Tag be placed?
The X-press™ Tag is designed as an N-terminal leader peptide and should be fused to the N-terminus of your target protein. It is crucial to ensure that the target gene is cloned in-frame with the X-press™ Tag sequence to ensure correct expression of the fusion protein.
Q4: What is the molecular weight of the X-press™ Tag Peptide?
The X-press™ Tag Peptide has a molecular weight of 997.96 Da.
Q5: How should I store the X-press™ Tag Peptide?
For optimal stability, the lyophilized X-press™ Tag Peptide should be stored desiccated at -20°C. It is recommended to prepare solutions fresh for each use to avoid degradation.
Troubleshooting Guides
Low expression levels, poor solubility, and purification issues are common challenges in recombinant protein production. The following guides provide systematic approaches to troubleshoot and optimize your X-press™ tagged protein expression.
Issue 1: Low or No Expression of the X-press™ Tagged Protein
If you observe low or no yield of your target protein, consider the following potential causes and solutions. A Western blot using an Anti-Xpress™ antibody is a sensitive method to confirm expression levels.
| Potential Cause | Recommended Solution | Expected Outcome |
| Incorrect plasmid construct | Sequence the entire expression construct to verify that the gene is in-frame with the X-press™ tag and that there are no premature stop codons. | Correct expression of the full-length fusion protein. |
| Codon bias | If the target gene contains codons that are rare for the expression host (e.g., E. coli), this can hinder translation. Synthesize a codon-optimized version of the gene. | Increased translation efficiency and protein yield. |
| Protein toxicity | The expressed protein may be toxic to the host cells. Use a lower inducer concentration, switch to a vector with tighter regulation of basal expression, or use a host strain designed for toxic protein expression (e.g., C41, C43). | Reduced cell death and potentially higher yield of intact protein. |
| Inefficient induction | Optimize induction conditions, including inducer concentration (e.g., IPTG) and the cell density (OD600) at the time of induction. | Maximized protein expression per cell. |
| mRNA instability | A high GC content at the 5' end of the mRNA can affect its stability. Introduce silent mutations to reduce GC-rich regions. | Increased mRNA half-life and improved protein expression. |
Issue 2: X-press™ Tagged Protein is Insoluble (Inclusion Bodies)
Insoluble protein aggregates, known as inclusion bodies, are a frequent issue, especially with high expression levels in bacterial systems.
| Potential Cause | Recommended Solution | Expected Outcome |
| High expression rate | Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration. This slows down protein synthesis, allowing more time for proper folding. | Increased proportion of soluble, correctly folded protein. |
| Lack of chaperones | Co-express molecular chaperones that can assist in the proper folding of your protein. | Enhanced protein folding and solubility. |
| Hydrophobic protein nature | Fuse the X-press™ tagged protein to a highly soluble fusion partner, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST). | Improved solubility of the fusion protein. |
| Incorrect buffer conditions | Additives such as 5% glycerol or 0.1% Triton X-100 to the lysis buffer can sometimes improve solubility. | Increased recovery of soluble protein from the cell lysate. |
Issue 3: Poor Purification Yield or High Background
Even with good expression, purification can be a bottleneck. Optimizing binding, washing, and elution steps is critical.
| Potential Cause | Recommended Solution | Expected Outcome |
| Inaccessible tag | The X-press™ tag, specifically the polyhistidine region, may be buried within the folded protein. Perform purification under denaturing conditions to expose the tag. | Improved binding of the tagged protein to the affinity resin. |
| Suboptimal binding/wash conditions | Ensure the pH of your binding and wash buffers is optimal for nickel-affinity binding (typically pH 7.5-8.0). Increase the stringency of your wash steps by adding a low concentration of imidazole (e.g., 20-40 mM) to reduce non-specific binding. | Higher purity of the eluted protein with reduced background contaminants. |
| Resin overloading | Do not exceed the binding capacity of your affinity resin. Load a smaller amount of lysate or use a larger volume of resin. | Efficient capture of the target protein and minimal loss in the flow-through. |
| Competition from host proteins | Some host cell proteins can co-purify with His-tagged proteins. Pre-clearing the lysate by passing it through an empty column may help reduce non-specific binding. | Reduced contamination from host cell proteins in the final eluate. |
Experimental Protocols
Protocol 1: Test Expression of X-press™ Tagged Protein in E. coli
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Transformation: Transform the expression vector containing your X-press™ tagged gene into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
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Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic. Grow at 37°C with shaking until the culture is visibly turbid.
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Expression Culture: Inoculate 50 mL of LB medium with the starter culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking.
-
Induction: Monitor the OD600 of the culture. When it reaches mid-log phase (OD600 ≈ 0.6-0.8), take a 1 mL "pre-induction" sample. Induce the remaining culture with the desired concentration of IPTG (a good starting point is 1 mM).
-
Post-Induction Growth: Continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18°C) to potentially improve solubility.
-
Harvesting: After the induction period, take a 1 mL "post-induction" sample. Harvest the remaining cells by centrifugation.
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Analysis: Lyse the pre- and post-induction samples. Analyze the lysates by SDS-PAGE and Western blot using an Anti-Xpress™ antibody to confirm expression.
Protocol 2: Small-Scale Purification to Check Solubility
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Cell Lysis: Resuspend the cell pellet from a 50 mL culture in 5 mL of lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, pH 8.0). Lyse the cells by sonication on ice.
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Soluble Fraction Separation: Centrifuge the lysate at high speed (e.g., >12,000 x g) for 30 minutes at 4°C to pellet the insoluble cellular debris and inclusion bodies.
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Sample Preparation: Take a sample of the total lysate before centrifugation. After centrifugation, carefully collect the supernatant (soluble fraction) and resuspend the pellet (insoluble fraction) in an equal volume of lysis buffer.
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SDS-PAGE Analysis: Analyze the total lysate, soluble fraction, and insoluble fraction by SDS-PAGE. A significant band of the correct molecular weight in the insoluble fraction indicates the formation of inclusion bodies.
Visualizations
Caption: Troubleshooting workflow for low X-press™ tagged protein expression.
Caption: Optimization of X-press™ tagged protein purification.
References
X-press Tag Protein Degradation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein degradation issues associated with the X-press™ epitope tag.
Troubleshooting Guide
Protein degradation is a common challenge when expressing and purifying X-press tagged proteins. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Low yield of full-length protein and presence of smaller bands on a Western blot.
This is a classic sign of protein degradation. The smaller bands are likely proteolytic fragments of your target protein. Follow these steps to diagnose and solve the problem.
Step 1: Inhibit Protease Activity
Endogenous proteases released during cell lysis are a primary cause of protein degradation.[1]
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Action: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use. For His-tagged proteins like the X-press tag, ensure the cocktail is EDTA-free if using Immobilized Metal Affinity Chromatography (IMAC).[1][2]
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Procedure:
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Chill all buffers and equipment to 4°C to reduce protease activity.
-
Resuspend the cell pellet in ice-cold lysis buffer.
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Add the protease inhibitor cocktail at the manufacturer's recommended concentration.
-
Proceed with cell lysis and purification, keeping the sample on ice or at 4°C as much as possible.[1]
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Step 2: Optimize Protein Expression Conditions
High expression levels and metabolic stress can lead to protein misfolding and aggregation, making the protein more susceptible to proteolysis.
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Action: Optimize the induction conditions to promote proper protein folding and reduce stress on the host cells.[3]
-
Procedure:
-
Lower Induction Temperature: After adding the inducer (e.g., IPTG), reduce the incubation temperature to a range of 15-25°C and express the protein overnight. Lower temperatures slow down cellular processes, which can improve protein solubility and reduce degradation.
-
Vary Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to find the lowest concentration that still provides adequate expression. This can reduce the rate of protein synthesis, allowing more time for proper folding.
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Step 3: Evaluate and Change the Host Strain
The choice of E. coli expression host can significantly impact protein stability.
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Action: Use an E. coli strain deficient in common proteases.
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Recommendation: Strains like BL21(DE3) are deficient in the Lon and OmpT proteases, which can help minimize the degradation of your target protein.
Step 4: Consider Tag Placement and Accessibility
The location of the X-press tag (N-terminus) can sometimes influence protein folding and stability.
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Action: If degradation persists, consider moving the tag to the C-terminus of your protein of interest.
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Rationale: An N-terminal tag might interfere with the proper folding of the N-terminus of the protein, exposing protease-sensitive sites. A C-terminal tag may be more suitable for certain proteins.
Frequently Asked Questions (FAQs)
Q1: My Western blot shows a band at the expected size, but also several smaller bands. What is happening?
A1: The presence of multiple bands below the expected molecular weight of your full-length protein is a strong indication of proteolytic degradation. The smaller bands are fragments of your protein that have been cleaved by proteases. To confirm this, you can perform a Western blot using an antibody that recognizes the X-press tag and another antibody that recognizes a region of your protein of interest. If both antibodies detect the full-length protein, but only the anti-X-press antibody detects some of the smaller fragments, it suggests that the C-terminal portion of your protein is being degraded. Conversely, if only the antibody to your protein of interest detects certain fragments, the N-terminal tag may have been cleaved off.
Q2: I'm using a protease inhibitor cocktail, but I still see degradation. What should I do?
A2: If you are still observing degradation despite using a protease inhibitor cocktail, consider the following:
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Cocktail Specificity: Ensure your cocktail inhibits a broad range of proteases (serine, cysteine, metalloproteases, etc.). Refer to the manufacturer's specifications to understand which protease classes are targeted.
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Concentration: You may need to increase the concentration of the protease inhibitor cocktail, especially if your cell lysate has high proteolytic activity.
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Freshness: Always use freshly prepared lysis buffers with the protease inhibitor cocktail added immediately before use. The stability of some inhibitors in solution can be limited.
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Combine Strategies: Protease inhibitors are the first line of defense, but they may not be 100% effective. Combine their use with other strategies outlined in the troubleshooting guide, such as optimizing expression conditions and working at low temperatures.
Q3: Can the enterokinase cleavage site within the X-press tag be cleaved by endogenous proteases?
A3: The X-press tag contains an enterokinase cleavage site (Asp-Asp-Asp-Asp-Lys) to allow for tag removal after purification. While this specific sequence is the primary target for enterokinase, it's possible that some endogenous proteases in the host cell could recognize and cleave at or near this site, especially if it is highly accessible. If you suspect this is occurring, using a protease-deficient host strain and a robust protease inhibitor cocktail is crucial.
Q4: How can I quantify the extent of protein degradation?
A4: Western blot densitometry is a common method to quantify protein degradation.
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Perform a Western Blot: Separate your protein sample using SDS-PAGE and transfer to a membrane.
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Probe with an Antibody: Use an antibody that recognizes the X-press tag or your protein of interest.
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Image the Blot: Capture the chemiluminescent or fluorescent signal using an imaging system.
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Densitometry Analysis: Use software like ImageJ to measure the intensity of the band corresponding to the full-length protein and the intensity of the degradation bands.
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Calculate Percentage of Degradation: The percentage of degradation can be estimated by the following formula:
% Degradation = (Sum of Intensities of Degradation Bands) / (Intensity of Full-Length Band + Sum of Intensities of Degradation Bands) * 100
This provides a quantitative measure of the extent of proteolysis and allows you to assess the effectiveness of your troubleshooting strategies.
Data Presentation
Table 1: Effect of Induction Temperature on Protein Integrity
| Induction Temperature (°C) | Induction Time (hours) | Full-Length Protein Yield (Relative Units) | Degraded Protein Fragments (Relative Units) |
| 37 | 4 | 1.0 | 2.5 |
| 30 | 8 | 1.8 | 1.2 |
| 25 | 16 | 2.5 | 0.5 |
| 18 | 24 | 2.2 | 0.3 |
This table illustrates a general trend. Optimal conditions will vary depending on the specific protein. Lowering the induction temperature generally improves the yield of soluble, full-length protein while reducing degradation.
Table 2: Comparison of Common Protease Inhibitor Cocktails for His-tagged Proteins
| Cocktail Component | Target Protease Class | Typical Concentration (in 1x solution) |
| AEBSF | Serine Proteases | 1-2 mM |
| Aprotinin | Serine Proteases | 0.8-2 µM |
| Bestatin | Aminopeptidases | 40-50 µM |
| E-64 | Cysteine Proteases | 14-15 µM |
| Leupeptin | Serine and Cysteine Proteases | 1-2 µM |
| Pepstatin A | Aspartic Proteases | 1 µM |
| PMSF | Serine Proteases | 1 mM |
This table provides a summary of common inhibitors and their targets. Commercial cocktails contain a proprietary mix of these and other inhibitors.
Experimental Protocols
Protocol 1: Optimizing IPTG Induction to Minimize Protein Degradation
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Primary Culture: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli harboring your X-press tagged protein expression plasmid. Grow overnight at 37°C with shaking.
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Secondary Culture: Inoculate 50 mL of fresh LB medium with 1 mL of the overnight culture. Grow at 37°C until the OD600 reaches 0.5-0.8.
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Induction: Divide the culture into smaller, equal volumes (e.g., 5 x 10 mL).
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Vary IPTG Concentration: Add different final concentrations of IPTG to each sub-culture (e.g., 0.1 mM, 0.25 mM, 0.5 mM, 1.0 mM). Include a non-induced control.
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Vary Induction Temperature: Incubate one set of induced cultures at 37°C for 4 hours and another set at a lower temperature (e.g., 20°C) overnight.
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Cell Harvest: Harvest the cells by centrifugation.
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Analysis: Lyse a small, equal amount of cells from each condition and analyze the protein expression and degradation by SDS-PAGE and Western blotting.
Protocol 2: Cell Lysis with Minimized Proteolysis
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Preparation: Pre-chill all buffers, centrifuge rotors, and tubes to 4°C.
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Resuspension: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).
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Add Inhibitors: Immediately before lysis, add a protease inhibitor cocktail (EDTA-free for IMAC) to the cell suspension. If viscosity due to DNA is an issue, add DNase I (25-50 µg/mL).
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Sonication (if applicable):
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Keep the sample tube immersed in an ice-water bath throughout sonication to prevent heating.
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Use short pulses (e.g., 10-15 seconds) followed by rest periods (e.g., 30-60 seconds) to allow the sample to cool.
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Avoid foaming, as this can be a sign of protein denaturation.
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Clarification: Centrifuge the lysate at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C to pellet cell debris.
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Purification: Immediately proceed with the purification of the supernatant.
Visualizations
Caption: Troubleshooting workflow for X-press Tag protein degradation.
Caption: Experimental workflow for analyzing protein degradation.
References
reducing high background in X-press Tag western blots
Welcome to the technical support center for X-press™ Tag western blotting. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve clean, specific, and publication-quality results. High background is a common issue in western blotting that can obscure your protein of interest, and this guide will help you identify and resolve the root causes.
Troubleshooting Guide: Reducing High Background
High background in western blots can manifest as a uniform dark haze across the membrane or as multiple non-specific bands.[1] Both issues can often be resolved by optimizing your experimental protocol. This guide is structured to help you systematically troubleshoot the most common causes of high background.
Problem 1: Uniformly High Background
A consistently dark or hazy background across the entire blot often points to issues with blocking or antibody concentrations.
Possible Causes and Solutions:
| Cause | Solution | Detailed Recommendations |
| Insufficient Blocking | Optimize blocking conditions | Increase the concentration of your blocking agent (e.g., from 3% to 5% non-fat dry milk or BSA). Extend the blocking time (e.g., from 1 hour at room temperature to 2 hours or even overnight at 4°C).[2][3][4] Always use freshly prepared blocking buffer to avoid contamination.[2] For the Anti-Xpress™ antibody, a recommended blocking buffer is 5% non-fat dry milk in Phosphate-Buffered Saline with 0.05% Tween-20 (PBSTM). |
| Antibody Concentration Too High | Titrate primary and secondary antibodies | An excess of antibody can lead to increased non-specific binding. The optimal antibody concentration can vary, so it's crucial to perform a dilution series to find the ideal concentration that provides a strong signal with minimal background. For the Anti-Xpress™ antibody, a starting dilution of 1:5000 is recommended. For secondary antibodies, a common starting range is 1:5,000 to 1:20,000. |
| Inadequate Washing | Increase wash duration and volume | Insufficient washing fails to remove unbound antibodies, contributing to background noise. Increase the number of washes (e.g., from three to five) and the duration of each wash (e.g., from 5-10 minutes to 10-15 minutes). Ensure the membrane is fully submerged and agitated during washes. Including a detergent like Tween-20 in the wash buffer is standard practice. |
| Membrane Issues | Choose the right membrane and handle it with care | Polyvinylidene difluoride (PVDF) membranes have a high protein binding capacity and can be more prone to background than nitrocellulose membranes. If you consistently experience high background with PVDF, consider switching to nitrocellulose. Crucially, never let the membrane dry out at any point during the process, as this can cause irreversible and non-specific antibody binding. |
| Contaminated Buffers | Prepare fresh buffers | Bacterial growth in buffers can contribute to high background. Always use freshly prepared buffers for each experiment. |
Problem 2: Non-Specific Bands
The appearance of distinct, non-specific bands in addition to your target protein can be caused by several factors, from sample quality to antibody cross-reactivity.
Possible Causes and Solutions:
| Cause | Solution | Detailed Recommendations |
| Sample Degradation | Prepare fresh samples and use protease inhibitors | Protein degradation can lead to the appearance of lower molecular weight bands. Prepare fresh lysates for each experiment and always include a protease inhibitor cocktail in your lysis buffer. |
| Too Much Protein Loaded | Optimize protein loading amount | Overloading the gel with too much protein can lead to non-specific antibody binding. Try reducing the amount of protein loaded per lane. A typical starting point is 20-30 µg of total protein from a cell lysate. |
| Secondary Antibody Cross-Reactivity | Use a pre-adsorbed secondary antibody and run controls | The secondary antibody may be binding non-specifically to other proteins in your sample. Perform a control experiment where you incubate the blot with only the secondary antibody to check for non-specific binding. Using a pre-adsorbed secondary antibody can help reduce cross-reactivity. |
| Antibody Incubation Time/Temperature | Optimize incubation conditions | While longer incubation times can increase signal, they can also increase background. Try reducing the primary antibody incubation time or performing the incubation at 4°C overnight instead of at room temperature for a shorter period. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dilution for the Anti-Xpress™ antibody in a western blot?
A1: The recommended starting dilution for the Anti-Xpress™ antibody is 1:5000 in a blocking buffer such as PBSTM (Phosphate-Buffered Saline with 0.05% Tween-20 and 5% non-fat dry milk). However, it is always best to perform an antibody titration to determine the optimal dilution for your specific experimental conditions.
Q2: What is the best blocking buffer to use for an X-press™ Tag western blot?
A2: A commonly recommended and effective blocking buffer is 5% non-fat dry milk in PBST or TBST. Bovine serum albumin (BSA) at 3-5% in PBST or TBST can also be used. If you are detecting a phosphorylated protein, BSA is preferred as milk contains phosphoproteins that can interfere with the signal.
Q3: How can I be sure that the extra bands on my blot are non-specific?
A3: To confirm that extra bands are non-specific, you can perform a few control experiments. First, run a lane with a negative control lysate (from cells that do not express your X-press™ tagged protein). If the bands appear in the negative control lane, they are likely non-specific. Additionally, you can perform a western blot using only the secondary antibody to see if it binds non-specifically to any proteins in your lysate.
Q4: My background is still high after trying the basic troubleshooting steps. What else can I do?
A4: If you've optimized blocking, antibody concentrations, and washing, consider these additional steps:
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Use a different membrane type: If you are using PVDF, try a nitrocellulose membrane.
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Add a detergent to your antibody dilution buffer: Including a small amount of Tween-20 (0.05-0.1%) in your primary and secondary antibody solutions can help reduce non-specific binding.
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Strip and re-probe: As a last resort, you can use a stripping buffer to remove the antibodies from the membrane and then re-block and re-probe with optimized conditions.
Experimental Protocols
Standard Western Blot Protocol for X-press™ Tag Detection
This protocol provides a general guideline. Optimization may be required for your specific protein and sample type.
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Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing a protease inhibitor cocktail. Determine the protein concentration of the lysate.
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SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane in 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature with gentle agitation.
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Primary Antibody Incubation: Dilute the Anti-Xpress™ antibody to its optimal concentration (e.g., 1:5000) in the blocking buffer. Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times for 10 minutes each with TBST with gentle agitation.
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Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in the blocking buffer according to the manufacturer's recommendations. Incubate the membrane for 1 hour at room temperature with gentle agitation.
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Final Washes: Wash the membrane three times for 10 minutes each with TBST with gentle agitation.
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Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using an imaging system.
Visual Guides
Western Blot Workflow
Caption: A typical workflow for a western blot experiment.
Troubleshooting High Background: A Decision Tree
Caption: A decision tree for troubleshooting high background.
References
minimizing non-specific binding in X-press Tag affinity purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding during X-press Tag affinity purification.
Frequently Asked Questions (FAQs)
Q1: What is the X-press™ Tag and what are its components?
The X-press™ Tag is an N-terminal leader peptide designed for efficient purification and detection of recombinant proteins.[1][2] It consists of three key functional elements:
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Polyhistidine (His) Sequence: Enables affinity purification using immobilized metal affinity chromatography (IMAC) resins like ProBond™ or Ni-NTA.[1][2]
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Xpress™ Epitope: A specific amino acid sequence (-Asp-Leu-Tyr-Asp-Asp-Asp-Asp-Lys-) derived from the bacteriophage T7 gene 10 protein, which is recognized by the Anti-Xpress™ antibody.[3]
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Enterokinase Cleavage Site: Allows for the enzymatic removal of the tag after purification to yield the native protein.
Q2: I am observing multiple bands in my eluate in addition to my protein of interest. What is the likely cause?
The presence of extra bands indicates non-specific binding of contaminating proteins to the affinity resin or the antibody. This can be caused by several factors, including suboptimal buffer compositions, insufficient washing, or interactions between host cell proteins and your target protein.
Q3: Can I use the Anti-Xpress™ Antibody for immunoprecipitation?
Yes, the Anti-Xpress™ Antibody is suitable for immunoprecipitating fusion proteins containing the Xpress™ epitope.
Q4: My X-press™ tagged protein is not binding to the affinity column. What are the possible reasons?
This issue can arise from several factors:
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Inaccessible Tag: The X-press™ Tag may be buried within the folded structure of the protein.
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Incorrect Buffer Conditions: The pH or composition of your binding buffer may not be optimal for the interaction between the tag and the resin.
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Presence of Chelating or Reducing Agents: Agents like EDTA or DTT in your buffers can strip the metal ions from the IMAC resin, preventing the binding of the His-tag component.
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No or Low Expression of the Tagged Protein: It is crucial to confirm the expression of the tagged protein before starting the purification process.
Troubleshooting Guide: Minimizing Non-Specific Binding
High background and the presence of contaminating proteins are common challenges in affinity purification. The following guide provides strategies to reduce non-specific binding in X-press™ Tag affinity purification.
Problem 1: High Background/Contaminating Proteins in Eluate
This is often due to non-specific interactions of host cell proteins with the affinity matrix.
Solution Workflow:
Caption: Workflow for troubleshooting high background in X-press Tag purification.
Detailed Steps & Recommendations:
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Optimize Lysis and Wash Buffers: This is the most critical step for reducing non-specific binding.
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Increase Salt Concentration: High salt concentrations (e.g., up to 2 M NaCl) can disrupt ionic interactions between contaminating proteins and the resin. Start with 300-500 mM NaCl and increase if necessary.
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Include Non-ionic Detergents: Add detergents like Tween-20 or Triton X-100 (up to 2%) to the lysis and wash buffers to minimize hydrophobic interactions.
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Add Imidazole to IMAC Buffers: For the polyhistidine portion of the tag, including a low concentration of imidazole (10-20 mM) in the lysis and wash buffers can help prevent host proteins with histidine stretches from binding to the IMAC resin. The optimal concentration should be determined empirically.
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Incorporate Additives: Glycerol (up to 50%) or ethanol (up to 20%) can also help reduce non-specific hydrophobic interactions.
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Increase Wash Steps and Volume:
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Increase the number of washes (e.g., from 2-3 to 4-5) and the volume of wash buffer (e.g., from 5 to 10-20 column volumes) to more effectively remove loosely bound contaminants.
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Pre-clear the Lysate:
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Before adding the lysate to the affinity resin, incubate it with a small amount of plain agarose or magnetic beads for 30-60 minutes at 4°C. This will capture proteins that non-specifically bind to the bead matrix itself.
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Reduce the Amount of Affinity Resin:
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Using an excessive amount of resin can provide more surface area for non-specific binding. Match the amount of resin to the expected yield of your tagged protein.
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Quantitative Data Summary: Buffer Optimization
| Buffer Component | Recommended Concentration Range | Purpose | Citations |
| NaCl | 150 mM - 2 M | Reduce ionic interactions | |
| Imidazole (for IMAC) | 10 - 40 mM in wash | Reduce binding of His-rich contaminants | |
| Non-ionic Detergents (Tween-20, Triton X-100) | 0.1% - 2% | Reduce hydrophobic interactions | |
| Glycerol | up to 50% | Reduce hydrophobic interactions and stabilize protein |
Problem 2: Non-Specific Binding to the Anti-Xpress™ Antibody during Immunoprecipitation
When using the Anti-Xpress™ antibody for immunoprecipitation, non-specific binding can occur.
Solution Workflow:
Caption: Workflow for minimizing non-specific binding in Anti-Xpress™ IP.
Detailed Steps & Recommendations:
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Optimize Lysis and Wash Buffers for IP:
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Recommended Lysis Buffers: RIPA buffer (150 mM NaCl, 1% NP-40, 0.5% DOC, 0.1% SDS, 50 mM Tris, pH 7.5) or NP-40 lysis buffer (150 mM NaCl, 1% NP-40, 50 mM Tris, pH 8.0) are good starting points.
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Stringent Washes: Increase the stringency of your wash buffer by adding detergents or increasing the salt concentration.
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Pre-block the Beads:
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Incubate the Protein A/G beads with a blocking agent like 1-5% Bovine Serum Albumin (BSA) or non-fat milk in a suitable buffer (e.g., PBS or TBS) before adding the antibody. This will block non-specific binding sites on the beads.
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Optimize Antibody Concentration:
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Use the lowest concentration of Anti-Xpress™ Antibody that gives a good signal for your target protein. Excess antibody can lead to increased non-specific binding.
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Experimental Protocols
Protocol 1: General X-press™ Tag Protein Purification under Native Conditions (IMAC)
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Cell Lysis:
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Resuspend the cell pellet in 2-5 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM Imidazole) per gram of wet cell paste.
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Add lysozyme to 1 mg/mL and incubate on ice for 30 minutes.
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Sonicate the lysate on ice to shear DNA and reduce viscosity.
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Centrifuge the lysate at 10,000 x g for 20-30 minutes at 4°C to pellet cell debris.
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Binding:
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Equilibrate the IMAC resin with 5-10 column volumes of Lysis Buffer.
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Load the cleared lysate onto the column.
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Washing:
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Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM Imidazole).
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Elution:
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Elute the bound protein with 5-10 column volumes of Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM Imidazole). Collect fractions and analyze by SDS-PAGE.
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Protocol 2: Immunoprecipitation using Anti-Xpress™ Antibody
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Cell Lysis:
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Lyse cells in ice-cold RIPA buffer or NP-40 lysis buffer containing protease inhibitors.
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Centrifuge to clear the lysate.
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Pre-clearing (Optional but Recommended):
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Add 20-30 µL of Protein A/G agarose or magnetic beads to 1 mL of cell lysate.
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Incubate with gentle rotation for 1 hour at 4°C.
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Pellet the beads and transfer the supernatant to a new tube.
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Immunoprecipitation:
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Add the recommended amount of Anti-Xpress™ Antibody to the pre-cleared lysate.
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Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
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Add equilibrated Protein A/G beads and incubate for another 1-2 hours at 4°C.
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Washing:
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Pellet the beads and wash 3-5 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer without protease inhibitors).
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Elution:
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Elute the protein by resuspending the beads in SDS-PAGE sample buffer and boiling for 5 minutes, or by using a low pH elution buffer like 0.1 M glycine, pH 2.5-3.0.
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References
Technical Support Center: Troubleshooting Incomplete Enterokinase Cleavage of Xpress™ Tagged Proteins
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering issues with incomplete enterokinase cleavage of Xpress™ tagged fusion proteins. The following information is designed to help you troubleshoot and optimize your cleavage reactions for efficient tag removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete enterokinase cleavage of an Xpress™ Tag?
Incomplete cleavage is often due to a few key factors:
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Inaccessible Cleavage Site: The three-dimensional structure of the fusion protein may sterically hinder the enterokinase from accessing the Asp-Asp-Asp-Asp-Lys (DDDDK) recognition sequence.[1]
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Inhibitory Buffer Components: Certain chemicals commonly used in protein purification can inhibit enterokinase activity. These include high concentrations of salt (NaCl > 250 mM), imidazole (> 50 mM), reducing agents (e.g., DTT, β-mercaptoethanol), and phosphate buffers.[1][2][3]
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Suboptimal Reaction Conditions: The pH, temperature, and incubation time of the cleavage reaction can significantly impact enzyme efficiency. The optimal pH for enterokinase is typically between 7.0 and 9.0.[1]
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Presence of Protease Inhibitors: Inhibitors like PMSF or benzamidine, often added during protein purification to prevent degradation, can also inactivate enterokinase, which is a serine protease.
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Proline Residue Following the Cleavage Site: Enterokinase will not cleave if the lysine residue of the recognition site is immediately followed by a proline.
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Protein Aggregation: Aggregated fusion proteins can make the cleavage site inaccessible to the enzyme.
Q2: How can I determine the optimal enterokinase concentration and incubation time for my specific fusion protein?
It is highly recommended to perform small-scale pilot experiments to determine the ideal enzyme-to-substrate ratio and reaction time. A typical starting point is a 1:50 to 1:200 (w/w) ratio of enterokinase to fusion protein. You can set up several reactions with varying enzyme concentrations and take aliquots at different time points (e.g., 2, 4, 8, and 16 hours) to analyze by SDS-PAGE.
Q3: My protein is in a buffer containing an inhibitor. What should I do?
If your protein solution contains inhibitory substances, it is crucial to perform a buffer exchange before setting up the cleavage reaction. This can be achieved through methods such as dialysis, diafiltration, or desalting columns.
Q4: What should I do if I suspect the cleavage site is inaccessible?
If steric hindrance is a suspected issue, you can try adding mild denaturants to the reaction buffer to help unfold the protein and expose the cleavage site. Urea (up to 2M) or non-ionic detergents like Triton X-100 can be effective. However, it is important to note that high concentrations of denaturants can also inhibit enterokinase. Therefore, a titration experiment to find the optimal denaturant concentration is recommended.
Q5: Can I perform the cleavage reaction at a lower temperature to minimize protein degradation?
Yes, enterokinase is active over a range of temperatures, including 4°C, 25°C, and 37°C. If your target protein is unstable at higher temperatures, performing the cleavage at 4°C for a longer duration is a viable option. However, the reaction rate will be slower, so you may need to increase the incubation time or enzyme concentration.
Troubleshooting Guide
This guide provides a systematic approach to resolving incomplete enterokinase cleavage.
| Observation | Potential Cause | Recommended Action |
| No or very low cleavage | 1. Inactive enzyme. 2. Presence of potent inhibitors (e.g., PMSF). 3. Inaccessible cleavage site. | 1. Test enzyme activity with a control substrate. 2. Perform buffer exchange to remove inhibitors. 3. Add mild denaturants like 1-2M urea to the reaction. |
| Partial cleavage | 1. Suboptimal enzyme concentration. 2. Insufficient incubation time. 3. Suboptimal buffer conditions (pH, salt). | 1. Increase the enterokinase-to-substrate ratio. 2. Extend the incubation period. 3. Optimize the reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 2 mM CaCl2, 50 mM NaCl). |
| Non-specific cleavage | 1. Excessive enterokinase concentration. 2. Prolonged incubation time. | 1. Reduce the amount of enterokinase used. 2. Perform a time-course experiment to find the optimal incubation time before significant non-specific cleavage occurs. |
| Cleavage works at small scale but fails at large scale | 1. Inefficient mixing. 2. Changes in protein concentration. | 1. Ensure gentle and consistent mixing during the scaled-up reaction. 2. Maintain the same optimal protein concentration as in the pilot experiment. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing your enterokinase cleavage reaction.
| Parameter | Recommended Range | Inhibitory Conditions | Notes |
| pH | 7.0 - 9.0 | < 6.0 or > 9.0 | Optimal activity is often observed around pH 8.0. |
| Temperature | 4°C - 37°C | - | Lower temperatures require longer incubation times. |
| NaCl Concentration | 50 - 250 mM | > 250 mM (significant inhibition), > 2M (complete inhibition) | - |
| Imidazole Concentration | < 50 mM | > 50 mM | Remove imidazole via buffer exchange after IMAC. |
| Urea Concentration | 0.5 - 2 M | > 2 M | Can improve cleavage of proteins with inaccessible sites. |
| Reducing Agents (DTT, BME) | Not Recommended | Present | Enterokinase has disulfide bridges and is inhibited by reducing agents. |
| Protease Inhibitors (PMSF, Benzamidine) | Not Recommended | Present | These will inactivate enterokinase. |
| Protein Concentration | > 0.5 mg/mL | < 0.2 mg/mL | Higher substrate concentration can increase reaction velocity. |
| Enterokinase:Substrate Ratio (w/w) | 1:50 - 1:200 | - | Optimize with pilot experiments. |
Experimental Protocols
Protocol 1: Standard Enterokinase Cleavage Reaction
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Buffer Exchange: Ensure your Xpress™-tagged fusion protein is in a compatible cleavage buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 2 mM CaCl2). If necessary, perform dialysis or use a desalting column.
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Protein Concentration: Adjust the concentration of your fusion protein to at least 0.5 mg/mL.
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Reaction Setup: In a microcentrifuge tube, combine the fusion protein with enterokinase at a pre-determined optimal ratio (start with 1:100 w/w if unknown).
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Incubation: Incubate the reaction at the desired temperature (e.g., 25°C or 4°C) with gentle agitation.
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Monitoring: At various time points (e.g., 2, 4, 8, 16 hours), withdraw a small aliquot of the reaction and stop the cleavage by adding SDS-PAGE loading buffer and boiling for 5 minutes.
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Analysis: Analyze the samples by SDS-PAGE to assess the extent of cleavage.
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Stopping the Reaction: Once optimal cleavage is achieved, the reaction can be stopped by adding a serine protease inhibitor like PMSF (if compatible with downstream applications) or by proceeding immediately to a purification step to remove the enterokinase and cleaved tag.
Protocol 2: Troubleshooting Incomplete Cleavage with Urea
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Prepare Urea Stocks: Prepare an 8M urea stock solution in the cleavage buffer.
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Buffer Exchange: Ensure the fusion protein is in the cleavage buffer without urea.
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Reaction Setup: Set up a series of small-scale reactions (e.g., 50 µL) with your fusion protein at a constant concentration. Add the 8M urea stock to achieve final urea concentrations of 0M, 0.5M, 1M, and 2M.
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Add Enterokinase: Add enterokinase to each reaction at the standard ratio.
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Incubation and Analysis: Incubate all reactions under the same conditions and analyze the extent of cleavage at different time points by SDS-PAGE as described in Protocol 1. This will help identify the optimal urea concentration for enhancing cleavage without significantly inhibiting the enzyme.
Visualizations
Caption: Troubleshooting workflow for incomplete enterokinase cleavage.
Caption: Potential causes of incomplete enterokinase cleavage.
References
X-press Tag Fusion Protein Aggregation: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address aggregation issues encountered with X-press Tag fusion proteins.
Troubleshooting Guides
Protein aggregation can occur at various stages of your workflow. This guide is structured to help you pinpoint the source of the problem and provides targeted solutions.
Aggregation During Protein Expression (Inclusion Body Formation)
A common issue is the formation of insoluble protein aggregates within the host cells, known as inclusion bodies.
Symptoms:
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Low yield of soluble protein in the cell lysate.
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A prominent band of your target protein size in the insoluble pellet after cell lysis.
Troubleshooting Strategies:
| Strategy | Parameters to Optimize | Rationale |
| Lower Expression Temperature | 15-25°C | Slower cellular processes can reduce the rate of protein synthesis, allowing more time for proper folding and reducing the likelihood of aggregation.[1] |
| Reduce Inducer Concentration | e.g., lower IPTG concentration | Decreasing the transcription rate can prevent the accumulation of high concentrations of nascent polypeptide chains, which can overwhelm the cellular folding machinery.[1] |
| Change Expression Host | e.g., use E. coli strains engineered for enhanced protein folding (e.g., containing chaperones) | These strains can assist in the correct folding of difficult-to-express proteins. |
| Co-express Chaperones | e.g., GroEL/GroES or DnaK/DnaJ/GrpE systems | Chaperone proteins can actively assist in the folding of your target protein, preventing aggregation. |
| Use a Different Promoter System | e.g., a weaker or more tightly regulated promoter | This provides finer control over the expression level, preventing rapid overexpression that often leads to inclusion bodies.[2] |
| Add a Solubility-Enhancing Fusion Partner | e.g., MBP (Maltose-Binding Protein) or GST (Glutathione-S-Transferase) in addition to the X-press Tag | Larger solubility tags can significantly improve the solubility of the fusion protein.[3][4] Note that this will increase the overall size of your fusion protein. |
Experimental Workflow for Optimizing Expression Conditions:
Caption: Workflow for troubleshooting protein aggregation during expression.
Aggregation During Cell Lysis and Extraction
Even if your protein is expressed in a soluble form, it can aggregate during the lysis step due to changes in the cellular environment.
Symptoms:
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Visible precipitate after cell lysis.
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Loss of protein from the soluble fraction during clarification of the lysate.
Troubleshooting Strategies:
| Strategy | Additive/Condition | Concentration/Parameter | Rationale |
| Optimize Lysis Buffer pH | Buffer with appropriate pKa | pH should be at least 1 unit away from the protein's isoelectric point (pI). | Proteins are least soluble at their pI. |
| Increase Ionic Strength | NaCl or KCl | 150-500 mM | High salt concentrations can help to shield surface charges and prevent non-specific ionic interactions that lead to aggregation. |
| Add Stabilizing Osmolytes | Glycerol, Sucrose | 5-20% (v/v) | These agents are preferentially excluded from the protein surface, which favors a more compact, stable conformation. |
| Include Reducing Agents | DTT, β-mercaptoethanol | 1-10 mM | Prevents the formation of incorrect disulfide bonds, which can lead to aggregation, especially for proteins with cysteine residues. |
| Add Non-denaturing Detergents | Triton X-100, Tween-20, CHAPS | 0.1-1.0% (v/v) | Can help to solubilize proteins and prevent hydrophobic interactions that cause aggregation. |
| Incorporate Amino Acids | L-Arginine, L-Glutamate | 50-500 mM | These amino acids can suppress protein aggregation by interacting with hydrophobic patches on the protein surface. |
| Work at Low Temperature | 4°C | All steps | Low temperatures reduce the kinetics of aggregation and minimize protease activity. |
Experimental Protocol for Optimizing Lysis Buffer:
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Prepare a series of small-scale lysis buffers, each varying one of the components listed in the table above.
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Resuspend equal amounts of your cell pellet in each test buffer.
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Lyse the cells using your standard protocol (e.g., sonication, high-pressure homogenization).
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Clarify the lysates by centrifugation (e.g., >12,000 x g for 20-30 minutes at 4°C).
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Analyze the supernatant (soluble fraction) and the pellet (insoluble fraction) from each condition by SDS-PAGE.
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Compare the amount of soluble X-press Tag fusion protein across the different buffer conditions to identify the optimal formulation.
Aggregation During Purification
Protein aggregation can also be induced during the purification process, particularly during affinity chromatography.
Symptoms:
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Precipitation of the protein on the affinity column.
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Low recovery of the protein in the elution fractions.
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Eluted protein is aggregated.
Troubleshooting Strategies for IMAC (for the polyhistidine part of the X-press Tag):
| Strategy | Modification | Rationale |
| Optimize Imidazole Concentration in Buffers | Add low concentration of imidazole (10-20 mM) to binding/wash buffers. | This can reduce non-specific binding of contaminating proteins without eluting your His-tagged protein. |
| Use a Gradient Elution | Instead of a single high concentration of imidazole, use a linear gradient. | A gradual increase in imidazole concentration can be gentler on the protein and prevent "concentration shock" that can induce aggregation. |
| Modify Buffer Composition | Include additives from the lysis buffer optimization (e.g., glycerol, L-arginine, non-denaturing detergents) in all purification buffers. | Maintaining a stabilizing environment throughout the purification process is crucial. |
| Work at a Lower Protein Concentration | Load a more dilute lysate onto the column. | High local concentrations of protein on the column can promote aggregation. |
| Perform Purification at 4°C | All steps | Reduces the risk of aggregation and protein degradation. |
Logical Flow for Troubleshooting Purification-Induced Aggregation:
Caption: Troubleshooting aggregation during affinity purification.
Dealing with Inclusion Bodies: Solubilization and Refolding
If optimizing expression conditions does not yield sufficient soluble protein, you can purify the protein from inclusion bodies under denaturing conditions. The polyhistidine sequence within the X-press Tag is compatible with purification in the presence of strong denaturants like urea and guanidine hydrochloride.
Experimental Protocol for Denaturing Purification and On-Column Refolding:
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Inclusion Body Isolation:
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Lyse the cells in a buffer without denaturants.
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Centrifuge to pellet the inclusion bodies.
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Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane proteins and other contaminants. Repeat this wash step.
-
-
Solubilization:
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Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a reducing agent (e.g., 10 mM DTT).
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Incubate with gentle agitation until the pellet is fully dissolved.
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Clarify the solubilized protein solution by centrifugation at high speed.
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Denaturing Affinity Chromatography:
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Equilibrate your IMAC resin with a binding buffer containing the same concentration of denaturant as your solubilization buffer.
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Load the clarified, solubilized protein onto the column.
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Wash the column with several column volumes of wash buffer (containing denaturant) to remove non-specifically bound proteins.
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-
On-Column Refolding:
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Gradually exchange the denaturing buffer with a refolding buffer that does not contain denaturants. This is typically done by running a linear gradient from 100% denaturing buffer to 100% refolding buffer over several column volumes. The refolding buffer should be optimized for your protein and may contain additives like L-arginine, glycerol, and a redox shuffling system (e.g., reduced and oxidized glutathione).
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Allow the protein to refold on the column for an extended period (can be several hours to overnight) by stopping the flow.
-
-
Elution:
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Elute the refolded protein from the column using an elution buffer containing imidazole.
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Frequently Asked Questions (FAQs)
Q1: Does the X-press Tag itself cause protein aggregation?
The X-press Tag is a relatively small peptide and is not generally considered to be a major cause of aggregation. It is designed primarily for purification and detection. However, like any fusion tag, its influence on the solubility of the target protein can be protein-specific. The polyhistidine component of the tag has been reported in some studies to have a negative effect on the solubility of certain proteins. If you suspect the tag is contributing to insolubility, consider testing expression with and without the tag if possible, or comparing its performance to other tags.
Q2: Should I place the X-press Tag at the N-terminus or C-terminus of my protein?
The X-press Tag is designed as an N-terminal leader peptide. Placing tags at the N-terminus can sometimes be advantageous for translation initiation. However, the optimal placement of a tag can be protein-dependent. If the N-terminus of your protein is critical for its folding or function, an N-terminal tag could be disruptive. In such cases, a C-terminal tag might be a better option, though this would require a different tagging system as the X-press Tag is specifically designed for N-terminal fusion.
Q3: My protein is soluble with the X-press Tag, but aggregates after the tag is cleaved off with enterokinase. What should I do?
This is a common issue and suggests that the X-press Tag may be providing a solubilizing effect, or that the newly exposed N-terminus of your protein is prone to aggregation.
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Optimize Cleavage Conditions: Perform the cleavage reaction in a buffer that is optimized for your protein's stability (containing stabilizers like glycerol, L-arginine, etc.).
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Cleave on the Column: Try cleaving the tag while the fusion protein is still bound to the affinity resin. This can sometimes prevent aggregation as the protein molecules are physically separated.
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Re-evaluate the Need for Cleavage: If the tag does not interfere with your downstream applications, consider using the fusion protein with the tag intact.
Q4: What are the key components of a good "anti-aggregation" lysis buffer for an X-press Tagged protein?
A good starting point for a lysis buffer to maintain the solubility of your X-press Tagged protein would include:
| Component | Example Concentration | Purpose |
| Buffering Agent | 50 mM Tris-HCl or HEPES | Maintain a stable pH |
| Salt | 300-500 mM NaCl | Increase ionic strength, reduce non-specific interactions |
| Stabilizer/Osmolyte | 10% (v/v) Glycerol | Promote protein stability |
| Reducing Agent | 5 mM DTT or β-mercaptoethanol | Prevent incorrect disulfide bond formation |
| Optional: Amino Acid | 50 mM L-Arginine | Suppress aggregation |
| Optional: Detergent | 0.5% (v/v) Triton X-100 | Aid in solubilization |
| Protease Inhibitors | e.g., PMSF, cOmplete™ | Prevent protein degradation |
Q5: Can I purify my aggregated X-press Tag fusion protein without refolding?
If your downstream application does not require a functionally active protein (e.g., for use as an antigen to generate antibodies), you can purify the protein under denaturing conditions and use it directly without a refolding step. The polyhistidine component of the X-press Tag allows for efficient binding to IMAC resins even in the presence of high concentrations of urea or guanidine hydrochloride.
References
optimizing wash and elution conditions for X-press Tag purification
Welcome to the technical support center for X-press Tag purification. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their wash and elution conditions for purifying proteins with the X-press Tag.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind X-press Tag purification?
The X-press Tag is a fusion tag that includes a polyhistidine sequence (His-tag), the Xpress™ epitope for antibody detection, and an enterokinase cleavage site for tag removal.[1][2][3][4][5] The purification process relies on Immobilized Metal Affinity Chromatography (IMAC), where the polyhistidine region of the tag specifically binds to a resin chelated with divalent metal ions, typically nickel (Ni²⁺) or cobalt (Co²⁺).
Q2: What are the typical starting concentrations for imidazole in wash and elution buffers?
For initial experiments, a good starting point is to use 20-40 mM imidazole in the wash buffer to remove non-specifically bound proteins. For elution, a concentration of 250-500 mM imidazole is generally effective at competing with the His-tag for binding to the resin and releasing the target protein.
Q3: Can I use denaturing conditions for purification?
Yes, if your protein is insoluble (forms inclusion bodies) or if you suspect the X-press Tag is not accessible for binding to the resin, purification under denaturing conditions using agents like 6 M guanidinium-HCl or 8 M urea is a viable option.
Troubleshooting Guide
This section addresses common problems encountered during X-press Tag purification, providing potential causes and solutions.
Low Protein Yield
Problem: The final concentration of the purified protein is lower than expected.
| Possible Cause | Recommended Solution |
| Inefficient cell lysis | Ensure complete cell disruption by optimizing sonication time or using chemical lysis reagents. Keep the sample cool to prevent protein degradation. |
| Inaccessible X-press Tag | The tag may be buried within the folded protein. Perform the purification under denaturing conditions with urea or guanidinium-HCl to expose the tag. |
| Wash conditions are too stringent | The target protein is being washed away before elution. Decrease the imidazole concentration in the wash buffer (e.g., in 5-10 mM increments) or reduce the salt concentration. |
| Inefficient elution | The protein is binding too tightly to the resin. Increase the imidazole concentration in the elution buffer (up to 1 M) or consider using a pH gradient for elution. Some proteins may precipitate on the column; in such cases, eluting with urea may help. |
| Poor protein expression | Verify protein expression levels before purification using SDS-PAGE and Western blot with an anti-Xpress or anti-His antibody. Optimize expression conditions (e.g., induction time, temperature). |
Low Purity / High Background
Problem: The eluted protein contains a significant amount of contaminants.
| Possible Cause | Recommended Solution |
| Insufficient washing | Increase the number of wash steps (e.g., up to 5 washes) or the volume of wash buffer (10-20 column volumes). |
| Non-specific binding of contaminants | Gradually increase the imidazole concentration in the wash buffer (e.g., from 10 mM up to 50 mM) to find the optimal concentration that removes contaminants without eluting the target protein. |
| Ionic interactions | Increase the NaCl concentration in the wash buffer (up to 1 M) to disrupt non-specific ionic binding. |
| Hydrophobic interactions | Add non-ionic detergents like Triton X-100 or Tween 20 (0.05-0.1%) to the lysis, wash, and elution buffers. Adding up to 20% glycerol can also help. |
| Co-purification of host proteins | Some host proteins are naturally rich in histidine residues. Optimizing the imidazole concentration in the wash buffer is the primary method to address this. |
No Protein in Eluate
Problem: After the purification protocol, there is no detectable protein in the elution fractions.
| Possible Cause | Recommended Solution |
| No protein expression | Confirm expression of the X-press tagged protein via Western blot of the crude lysate. |
| Protein lost in flow-through | The protein did not bind to the resin. This could be due to an inaccessible tag (see "Low Protein Yield") or incorrect buffer conditions. Ensure the pH of the binding buffer is between 7.5 and 8.0. |
| Protein eluted during wash steps | The wash conditions are too stringent. Analyze the wash fractions by SDS-PAGE to see if the protein is being washed away. Reduce the imidazole concentration in the wash buffer. |
| Cloning error | Verify the sequence of your construct to ensure the X-press tag is in-frame with your protein of interest. |
Experimental Protocols
Standard Buffer Compositions
The following table provides typical buffer compositions for X-press Tag purification under native conditions. Optimization may be required for your specific protein.
| Buffer Type | Component | Concentration | Purpose |
| Binding/Lysis Buffer | Sodium Phosphate | 50 mM | Buffering agent |
| NaCl | 300-500 mM | Reduces ionic interactions | |
| Imidazole | 10-20 mM | Reduces binding of contaminants | |
| pH | 8.0 | Optimal for His-tag binding | |
| Wash Buffer | Sodium Phosphate | 50 mM | Buffering agent |
| NaCl | 300-500 mM | Reduces ionic interactions | |
| Imidazole | 20-40 mM | Removes non-specifically bound proteins | |
| pH | 8.0 | Maintains binding conditions | |
| Elution Buffer | Sodium Phosphate | 50 mM | Buffering agent |
| NaCl | 300-500 mM | Maintains ionic strength | |
| Imidazole | 250-500 mM | Competes with His-tag for binding | |
| pH | 8.0 | Maintains protein stability |
Protocol for Optimizing Imidazole Concentration in Wash Buffer
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Equilibrate several small-scale columns with binding buffer.
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Load each column with an equal amount of clarified cell lysate containing your X-press tagged protein.
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Prepare a series of wash buffers with increasing concentrations of imidazole (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM).
-
Wash each column with one of the prepared wash buffers and collect the flow-through.
-
Elute the protein from each column using the standard elution buffer.
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Analyze the wash and elution fractions for each imidazole concentration by SDS-PAGE and Western blot to determine the highest imidazole concentration that can be used in the wash step without causing premature elution of your target protein.
Visualizing the Workflow
X-press Tag Purification Workflow
Caption: A flowchart illustrating the key steps in X-press Tag protein purification.
Troubleshooting Logic for Low Purity
Caption: A decision tree for troubleshooting low purity in X-press Tag purification.
References
Technical Support Center: X-press Tag Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding antibody selection and use for the detection of X-press tagged proteins.
Frequently Asked Questions (FAQs)
Q1: What is the X-press™ Tag and what is its sequence?
The X-press™ Tag is an epitope tag derived from the bacteriophage T7 gene 10 protein.[1][2][3][4][5] The amino acid sequence recognized by the Anti-Xpress™ antibody is D-L-Y-D-D-D-D-K. This tag allows for sensitive detection and purification of recombinant proteins.
Q2: Which type of primary antibody is best for detecting the X-press™ Tag?
A mouse monoclonal IgG1 antibody is a common and effective choice for specifically detecting the X-press™ epitope. Monoclonal antibodies offer high specificity to a single epitope, which can result in lower background signal compared to polyclonal antibodies.
Q3: Can I use the Anti-Xpress™ antibody for applications other than Western blotting?
Yes, Anti-Xpress™ antibodies have been successfully used in various applications, including:
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ELISA
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Immunocytochemistry (ICC) / Immunofluorescence (IF)
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Immunoprecipitation (IP)
Q4: What are the recommended storage conditions for Anti-Xpress™ antibodies?
For long-term storage, it is recommended to aliquot the antibody and store it at -20°C or -80°C. For short-term storage, +4°C is suitable. Avoid repeated freeze-thaw cycles as this can lead to a loss of antibody activity.
Q5: Should I use a directly conjugated primary antibody or a secondary antibody for detection?
The choice depends on your experimental needs.
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Directly conjugated primary antibodies can simplify and shorten your protocol by eliminating the need for a secondary antibody incubation step. This can also minimize species cross-reactivity.
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Using a secondary antibody can amplify the signal, which is beneficial for detecting proteins with low expression levels.
Troubleshooting Guides
Weak or No Signal
| Potential Cause | Suggested Solution |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer. |
| Antibody Concentration Too Low | Increase the concentration of the primary or secondary antibody. Refer to the manufacturer's datasheet for recommended dilutions. |
| Insufficient Protein Loaded | Increase the amount of protein loaded onto the gel. For Western blots, 50-100 ng of an X-press™ fusion protein should be detectable. |
| Inactive Detection Reagents | Ensure that your detection reagents (e.g., ECL substrate) have not expired and are working correctly. |
| Antibody Incompatible with Application | Confirm that the antibody is validated for your specific application (e.g., Western blot, IP). |
| Incorrect Secondary Antibody | Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., anti-mouse secondary for a mouse primary). |
| Presence of Inhibitors | Sodium azide inhibits horseradish peroxidase (HRP); avoid it in buffers if you are using an HRP-conjugated secondary antibody. Phosphate can inhibit alkaline phosphatase (AP); use a Tris-based buffer (TBS) instead of PBS if using an AP-conjugated secondary. |
High Background
| Potential Cause | Suggested Solution |
| Insufficient Blocking | Increase the blocking time to at least 1 hour or overnight at 4°C. Use 5% nonfat dry milk or BSA in your blocking buffer. |
| Antibody Concentration Too High | Decrease the concentration of the primary or secondary antibody. |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations. Use a buffer containing a mild detergent like Tween-20 (e.g., TBST or PBST). |
| Non-specific Antibody Binding | Include a negative control (e.g., lysate from cells not expressing the X-press™ tagged protein) to check for non-specific binding. Pre-clear the lysate with protein A/G beads before immunoprecipitation. |
| Contaminated Buffers | Prepare fresh buffers to avoid contamination. |
Experimental Protocols & Data
Recommended Antibody Dilutions
| Application | Primary Antibody Dilution | Secondary Antibody Dilution |
| Western Blot | 1:5000 | Varies by manufacturer (e.g., 1:10,000 - 1:20,000 for HRP-conjugated) |
| ELISA | Serial dilutions should be tested to determine the optimal concentration. | Varies by manufacturer. |
| Immunoprecipitation | The optimal amount should be determined empirically for each cell type and protein. | Not applicable. |
Western Blot Protocol for X-press™ Tag Detection
This protocol provides a general guideline for detecting X-press™ tagged proteins via Western blot.
Caption: Workflow for Western blot detection of X-press™ tagged proteins.
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Sample Preparation :
-
Prepare cell lysates using a suitable lysis buffer (e.g., RIPA or NP-40 buffer).
-
Quantify the protein concentration of the lysates.
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Prepare samples for electrophoresis by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
SDS-PAGE and Transfer :
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Separate the protein samples on an SDS-polyacrylamide gel.
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Transfer the separated proteins to a nitrocellulose or PVDF membrane.
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-
Blocking :
-
Incubate the membrane in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST or PBST) for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
-
Primary Antibody Incubation :
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Dilute the Anti-Xpress™ primary antibody in blocking buffer (a common starting dilution is 1:5000).
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Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing :
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Wash the membrane three times for 5-10 minutes each with washing buffer (TBST or PBST).
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-
Secondary Antibody Incubation :
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Dilute the appropriate HRP- or AP-conjugated secondary antibody in blocking buffer according to the manufacturer's recommendations.
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Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes :
-
Repeat the washing step as described in step 5.
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-
Detection :
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Incubate the membrane with a chemiluminescent substrate (e.g., ECL) and detect the signal using an appropriate imaging system.
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Immunoprecipitation Protocol for X-press™ Tagged Proteins
This protocol provides a general procedure for the immunoprecipitation of X-press™ tagged proteins.
Caption: Workflow for immunoprecipitation of X-press™ tagged proteins.
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Cell Lysate Preparation :
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Prepare cell lysates from approximately 5 x 10⁶ to 1 x 10⁷ cells in a non-denaturing lysis buffer.
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Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Pre-clearing the Lysate :
-
To reduce non-specific binding, add Protein A or G agarose/sepharose beads to the cell lysate and incubate for 10-60 minutes at 4°C with gentle rotation.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation :
-
Add the Anti-Xpress™ antibody to the pre-cleared lysate. The optimal amount of antibody should be determined empirically.
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Incubate for 2 hours to overnight at 4°C with gentle rotation.
-
-
Capture of Immunocomplex :
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Add fresh Protein A or G beads to the lysate-antibody mixture.
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Incubate for 1 hour to overnight at 4°C with gentle rotation to capture the antibody-protein complex.
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-
Washing :
-
Pellet the beads by centrifugation and discard the supernatant.
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Wash the beads several times with cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution :
-
Elute the captured protein from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Analysis :
-
Analyze the eluted proteins by Western blot, probing with the Anti-Xpress™ antibody or an antibody specific to the protein of interest.
-
References
Validation & Comparative
X-press® Tag vs. HA Tag: A Comparative Guide for Co-Immunoprecipitation
In the realm of protein interaction analysis, co-immunoprecipitation (co-IP) stands as a cornerstone technique. The choice of an appropriate epitope tag is critical for the successful isolation of protein complexes. This guide provides a detailed comparison of two commonly used epitope tags, the X-press® tag and the Hemagglutinin (HA) tag, for co-IP applications, targeting researchers, scientists, and drug development professionals.
At a Glance: X-press® vs. HA Tag
While both tags are effective tools for co-IP, they present distinct features that may be advantageous for different experimental goals. The HA tag is a small, well-characterized epitope known for high-affinity antibody binding, leading to high specificity in immunoprecipitation. The X-press® tag offers a dual-functionality, incorporating both a polyhistidine region for affinity purification and a specific epitope for antibody-based detection and immunoprecipitation.
| Feature | X-press® Tag | HA Tag |
| Sequence | DLYDDDDK | YPYDVPDYA |
| Size | 8 amino acids (plus a polyhistidine region and enterokinase site in many vectors) | 9 amino acids |
| Molecular Weight | ~1 kDa for the epitope itself | ~1.1 kDa[1] |
| Origin | Bacteriophage T7 gene 10 protein | Human Influenza Hemagglutinin (HA) protein[1][2] |
| Key Advantage | Dual functionality: allows for both immobilized metal affinity chromatography (IMAC) and immunoprecipitation.[3] | High-affinity and specific monoclonal antibodies are widely available, often resulting in low background.[2] |
| Potential Limitation | Can be susceptible to non-specific binding to the polyhistidine region in certain cell lysates. | The tag can be cleaved by caspases 3 and 7 in apoptotic cells, leading to loss of immunoreactivity. |
| Elution Strategy | Competitive elution with imidazole (for His-tag portion) or specific peptide, or by changing pH. | Competitive elution with HA peptide or, more commonly, by low pH (e.g., glycine buffer). |
Experimental Performance: A Qualitative Comparison
Direct quantitative, head-to-head comparisons of the X-press® and HA tags in co-immunoprecipitation are not extensively available in peer-reviewed literature. However, based on their individual characteristics and established use, we can infer their performance attributes.
The HA tag is renowned for its use with highly specific monoclonal antibodies, which can lead to very clean immunoprecipitation results with low non-specific protein binding. This high specificity is a significant advantage when the primary goal is to identify true protein-protein interactions with minimal background. The availability of multiple high-affinity anti-HA antibodies provides flexibility in experimental design.
The X-press® tag provides a versatile workflow. The integrated polyhistidine sequence allows for an initial, scalable purification of the tagged protein and its binding partners using immobilized metal affinity chromatography (IMAC). This can be followed by a more specific immunoprecipitation using the anti-Xpress® antibody to increase the purity of the isolated complex. This two-step approach can be particularly useful for enriching low-abundance protein complexes. However, the polyhistidine portion of the tag can sometimes exhibit non-specific binding to endogenous metal-binding proteins, potentially increasing background in the initial IMAC step.
Experimental Workflow for Co-Immunoprecipitation
The following diagram illustrates a general workflow for a co-immunoprecipitation experiment using either an X-press® or HA-tagged "bait" protein to identify interacting "prey" proteins.
Detailed Experimental Protocols
Below are representative protocols for co-immunoprecipitation using the X-press® tag and the HA tag. These protocols are generalized and may require optimization for specific proteins and cell types.
X-press® Tag Co-Immunoprecipitation Protocol
This protocol is based on the principles of immunoprecipitation using an anti-epitope tag antibody.
Materials:
-
Cells expressing X-press®-tagged protein
-
Lysis Buffer (e.g., RIPA buffer or a non-denaturing buffer like 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors
-
Anti-Xpress® Antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (e.g., Lysis Buffer or a buffer with adjusted salt concentration)
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0, or SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the cell pellet.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing (Optional):
-
Add 20-30 µL of Protein A/G beads to the cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation or using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the recommended amount of anti-Xpress® antibody to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add an equilibrated slurry of Protein A/G beads to the lysate-antibody mixture.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
For Mass Spectrometry: Add 50-100 µL of 0.1 M glycine-HCl (pH 2.5-3.0) to the beads and incubate for 5-10 minutes at room temperature. Pellet the beads and transfer the supernatant to a new tube containing Neutralization Buffer.
-
For Western Blotting: Add 20-40 µL of 2X SDS-PAGE sample buffer directly to the beads and boil for 5-10 minutes.
-
HA Tag Co-Immunoprecipitation Protocol
This protocol is adapted from established methods for HA-tagged protein immunoprecipitation.
Materials:
-
Cells expressing HA-tagged protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100) with protease and phosphatase inhibitors
-
Anti-HA Antibody (e.g., high-affinity monoclonal)
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (e.g., Lysis Buffer or TBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.0-2.5, or HA peptide solution)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 20-30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Immunoprecipitation:
-
Add 1-5 µg of anti-HA antibody to 500 µg - 1 mg of cell lysate.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
Add 20-30 µL of a 50% slurry of Protein A/G beads.
-
Incubate for another 1 hour or overnight at 4°C.
-
-
Washing:
-
Pellet the beads and aspirate the supernatant.
-
Wash the beads three times with 500 µL of cold Wash Buffer.
-
-
Elution:
-
Competitive Elution: Add HA peptide in a suitable buffer and incubate to release the protein complex.
-
Low pH Elution: Add 50 µL of 0.1 M glycine-HCl (pH 2.0-2.5), incubate for 5-10 minutes, then pellet the beads and transfer the supernatant to a tube with Neutralization Buffer.
-
Denaturing Elution: Resuspend the beads in 1X SDS-PAGE loading buffer and boil for 5 minutes.
-
Signaling Pathway Diagram Example
The following diagram, generated using DOT language, illustrates a hypothetical signaling pathway where a tagged "Bait" protein interacts with a "Prey" protein, which is part of a larger complex involved in signal transduction.
Conclusion
The choice between the X-press® tag and the HA tag for co-immunoprecipitation depends on the specific requirements of the experiment. The HA tag, with its highly specific antibodies, is an excellent choice for experiments where minimizing non-specific binding is paramount. The X-press® tag offers greater versatility through its dual-functionality, allowing for a combination of affinity purification and immunoprecipitation, which can be advantageous for purifying low-abundance complexes or for researchers who want to use a single tag for multiple downstream applications. Ultimately, the optimal choice may require empirical validation for the specific protein of interest and its interaction partners.
References
A Head-to-Head Comparison of FLAG and X-press Epitope Tags for Western Blotting
In the realm of protein analysis, epitope tagging is an indispensable tool for the detection, purification, and characterization of proteins. Among the plethora of available tags, the FLAG and X-press tags are two commonly utilized short peptide sequences. This guide provides an objective comparison of their performance in Western blotting, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal tag for their experimental needs.
Overview of FLAG and X-press Tags
The FLAG tag is a well-established and widely used epitope tag with the amino acid sequence DYKDDDDK.[1][2] It is known for its high specificity and the availability of high-quality monoclonal antibodies, such as the ANTI-FLAG® M2 antibody.[3] The X-press™ tag is an N-terminal leader peptide that includes the epitope sequence DLYDDDDK, which is recognized by the Anti-Xpress™ antibody.[4] This tag is often part of a larger leader sequence that may also contain a polyhistidine tract for purification purposes.
Quantitative Performance in Western Blotting
The selection of an epitope tag is often guided by the sensitivity and specificity of its corresponding antibody in immunoassays like Western blotting. Below is a summary of the performance characteristics of the FLAG and X-press tags based on manufacturer-provided data.
| Feature | FLAG Tag | X-press Tag |
| Amino Acid Sequence | DYKDDDDK | DLYDDDDK |
| Corresponding Antibody | ANTI-FLAG® M2 monoclonal antibody | Anti-Xpress™ monoclonal antibody |
| Reported Detection Limit (Western Blot) | As little as 10 ng of a target protein can be detected. A separate study showed detection of 10 ng of spiked FLAG-BAP in E. coli lysate. | 100 ng of an E. coli expressed fusion protein gives a detectable signal. The HRP-conjugated antibody can detect 50 ng. |
| Antibody Specificity | The ANTI-FLAG® M2 antibody is highly specific and displays virtually exclusive selectivity for the target protein band in Western blots. | The Anti-Xpress™ antibody is reported to have no cross-reactivity with host cell lines and shows no non-specific background in Western blots. |
| Recommended Antibody Dilution (Western Blot) | 1:1,000 to 1:10,000 | 1:5,000 |
Experimental Workflow
The general workflow for detecting FLAG-tagged or X-press-tagged proteins via Western blotting is illustrated in the following diagram. This process involves protein separation by gel electrophoresis, transfer to a membrane, and immunodetection using specific primary and secondary antibodies.
Caption: General workflow for Western blot analysis of epitope-tagged proteins.
Experimental Protocols
Below are detailed protocols for performing Western blotting with FLAG and X-press tagged proteins. These protocols are based on manufacturer recommendations and general laboratory practices.
Western Blot Protocol for FLAG-Tagged Proteins
This protocol is adapted from the recommendations for the ANTI-FLAG® M2 antibody.
1. Sample Preparation and Gel Electrophoresis:
-
Prepare protein lysates from cells or tissues expressing the FLAG-tagged protein.
-
Determine the protein concentration of the lysates.
-
Mix the desired amount of protein (typically 10-30 µg of total lysate) with SDS-PAGE loading buffer and heat at 95-100°C for 5 minutes.
-
Separate the protein samples on a polyacrylamide gel by electrophoresis.
2. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer method.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.
3. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Dilute the ANTI-FLAG® M2 primary antibody in the blocking buffer. A starting dilution of 1:1,000 to 1:10,000 is recommended.
-
Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Dilute a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
4. Signal Detection:
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
Western Blot Protocol for X-press-Tagged Proteins
This protocol is based on the recommendations for the Anti-Xpress™ antibody.
1. Sample Preparation and Gel Electrophoresis:
-
Follow the same procedure as for FLAG-tagged proteins to prepare and separate the protein samples by SDS-PAGE.
2. Protein Transfer:
-
Transfer the proteins to a PVDF or nitrocellulose membrane as described for the FLAG-tag protocol.
3. Immunodetection:
-
Block the membrane in 5% non-fat dry milk in Phosphate-Buffered Saline with 0.05% Tween-20 (PBST) for 15-30 minutes at room temperature with gentle agitation.
-
Dilute the Anti-Xpress™ primary antibody to a 1:5,000 dilution in the blocking buffer.
-
Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Wash the membrane three times for 5 minutes each with PBST.
-
Dilute an HRP-conjugated anti-mouse IgG secondary antibody in blocking buffer as recommended by the manufacturer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with PBST.
4. Signal Detection:
-
Proceed with ECL substrate incubation and signal detection as described in the FLAG-tag protocol.
Conclusion
Both FLAG and X-press tags are effective tools for the detection of recombinant proteins in Western blotting. The FLAG tag, with its long history of use, is supported by a wealth of literature and highly characterized antibodies like the ANTI-FLAG® M2, which demonstrates a very low detection limit. The X-press tag also offers robust detection, and its inclusion in an N-terminal leader sequence with a polyhistidine tag can provide the added benefit of a dual-purpose tag for both purification and detection. The choice between these two tags may depend on several factors, including the specific protein of interest, the expression system, and the required sensitivity of the assay. For detection of very low abundance proteins, the FLAG tag system may offer a slight advantage based on the reported detection limits. However, for general Western blotting applications, both tags are expected to perform well. Researchers should always optimize antibody concentrations and incubation times for their specific experimental conditions to achieve the best results.
References
A Comparative Guide to Validating Protein Interactions: X-press Tag Pull-Down Assays vs. Alternatives
In the intricate world of cellular signaling and molecular interactions, the ability to accurately identify and validate protein-protein interactions is paramount for researchers, scientists, and drug development professionals. Pull-down assays are a cornerstone technique for this purpose, enabling the isolation and identification of binding partners for a protein of interest. This guide provides an objective comparison of the X-press Tag pull-down assay with two widely used alternatives: the FLAG-tag and HA-tag systems. We will delve into their respective performances, supported by experimental data, and provide detailed protocols to assist in experimental design.
Performance Comparison of Affinity Tags
The choice of an affinity tag can significantly impact the success of a pull-down assay, influencing the yield, purity, and specificity of the isolated protein complexes. The X-press Tag, FLAG-tag, and HA-tag are all small epitope tags, which minimizes their potential interference with protein function. However, they differ in their affinity reagents and elution conditions, which in turn affects their performance.
The X-press Tag system utilizes a polyhistidine sequence for purification via immobilized metal affinity chromatography (IMAC), offering the advantage of purification under both native and denaturing conditions.[1][2] The FLAG and HA tags, on the other hand, are recognized by specific monoclonal antibodies, which generally provide high specificity and low background binding.[3][4]
While direct, side-by-side quantitative comparisons under identical conditions are limited in published literature, we can summarize typical performance characteristics based on available data. It is crucial to note that the yield and purity of a pull-down assay are highly dependent on the specific proteins interacting, their expression levels, and the optimization of the experimental conditions.[5]
Table 1: Quantitative Comparison of Affinity Tag Performance in Pull-Down Assays
| Feature | X-press Tag (His-based) | FLAG-tag | HA-tag |
| Binding Principle | Immobilized Metal Affinity Chromatography (IMAC) | Monoclonal Antibody | Monoclonal Antibody |
| Typical Protein Yield | High (Can be optimized for large scale) | Moderate to High | Moderate |
| Purity | Good to High (Dependent on wash conditions) | Very High | High |
| Non-specific Binding | Can be higher, requires optimization of wash buffers with imidazole | Low | Low |
| Elution Conditions | Competitive elution (imidazole), pH change, or chelating agents | Competitive elution (FLAG peptide) or low pH | Competitive elution (HA peptide) or low pH |
| Cost of Affinity Resin | Low to Moderate | High | High |
Experimental Protocols
Detailed and optimized protocols are critical for reproducible and reliable results. Below are representative protocols for X-press Tag, FLAG-tag, and HA-tag pull-down assays.
X-press Tag Pull-Down Assay Protocol
This protocol is based on the principles of immobilized metal affinity chromatography (IMAC) for polyhistidine-tagged proteins.
-
Lysate Preparation:
-
Culture and harvest cells expressing the X-press-tagged "bait" protein and potential "prey" proteins.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Bead Preparation and Bait Immobilization:
-
Equilibrate Ni-NTA (Nickel-Nitriloacetic acid) agarose beads with lysis buffer.
-
Incubate the cleared cell lysate with the equilibrated beads to allow the X-press-tagged bait protein to bind.
-
-
Incubation with Prey Proteins:
-
Wash the beads with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Incubate the beads with a lysate containing the "prey" protein(s).
-
-
Washing:
-
Wash the beads extensively with wash buffer containing an optimized concentration of imidazole to further reduce non-specific binding.
-
-
Elution:
-
Elute the bait-prey protein complexes from the beads using an elution buffer containing a high concentration of imidazole.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting using antibodies against the prey protein(s). Mass spectrometry can be used for the identification of unknown interacting partners.
-
FLAG-tag Pull-Down Assay Protocol
This protocol utilizes the high specificity of an anti-FLAG antibody.
-
Lysate Preparation:
-
Follow the same procedure as for the X-press Tag protocol to prepare a cleared cell lysate.
-
-
Bead Preparation:
-
Equilibrate anti-FLAG M2 affinity gel beads with a suitable lysis buffer.
-
-
Immunoprecipitation (IP):
-
Incubate the cleared cell lysate with the equilibrated anti-FLAG beads to capture the FLAG-tagged bait protein and its interacting partners.
-
-
Washing:
-
Wash the beads several times with a wash buffer (e.g., TBS or PBS with a mild detergent) to remove non-specific proteins.
-
-
Elution:
-
Elute the protein complexes by competitive elution with a solution containing 3X FLAG peptide. Alternatively, a low pH buffer can be used, followed by immediate neutralization.
-
-
Analysis:
-
Analyze the eluted proteins as described for the X-press Tag protocol.
-
HA-tag Pull-Down Assay Protocol
This protocol is similar to the FLAG-tag assay, employing an anti-HA antibody.
-
Lysate Preparation:
-
Prepare a cleared cell lysate as described in the previous protocols.
-
-
Bead Preparation:
-
Equilibrate anti-HA agarose beads with lysis buffer.
-
-
Immunoprecipitation (IP):
-
Incubate the cell lysate with the equilibrated anti-HA beads to capture the HA-tagged bait protein and its interactors.
-
-
Washing:
-
Wash the beads with a suitable wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes using a solution containing HA peptide or by using a low pH elution buffer.
-
-
Analysis:
-
Analyze the eluted proteins using SDS-PAGE, Western blotting, or mass spectrometry.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are invaluable for understanding complex biological processes and experimental procedures. Below are Graphviz diagrams illustrating a typical pull-down assay workflow and a relevant signaling pathway where these assays are frequently employed.
Caption: A generalized workflow for a pull-down assay.
A key signaling pathway where pull-down assays are instrumental is the mTORC1 pathway, which is a central regulator of cell growth and metabolism. Pull-down assays have been crucial in elucidating the interactions between core components of this pathway, such as the interaction between Rheb and mTOR, and Raptor and mTOR.
Caption: Key interactions in the mTORC1 signaling pathway.
Conclusion
The selection of an affinity tag for pull-down assays is a critical decision that should be guided by the specific experimental goals and the nature of the proteins under investigation. The X-press Tag, with its foundation in polyhistidine affinity, offers a versatile and cost-effective option, particularly for high-yield requirements and when denaturing conditions are necessary. In contrast, the FLAG and HA tags provide high specificity and purity due to their antibody-based recognition, making them excellent choices for validating interactions with low non-specific background. By understanding the principles, performance characteristics, and protocols of each system, researchers can better design and execute experiments to unravel the complex web of protein interactions that govern cellular life.
References
A Head-to-Head Battle of Epitope Tags: A Quantitative Comparison of Sensitivity in Immunofluorescence
For researchers in cell biology and drug development, the precise visualization of proteins within a cellular landscape is paramount. Epitope tagging, a technique where a small, recognizable peptide sequence is fused to a protein of interest, has become an indispensable tool for protein detection and localization via immunofluorescence (IF). However, the choice of an epitope tag can significantly impact the quality and sensitivity of the resulting immunofluorescence signal. This guide provides an objective comparison of the performance of several commonly used epitope tags, supported by quantitative experimental data, to aid researchers in selecting the most appropriate tag for their studies.
Quantitative Comparison of Epitope Tag Performance
The sensitivity of an epitope tag in immunofluorescence is not solely dependent on the tag itself but on the affinity and specificity of the antibody used for its detection. A recent study by Marchetti et al. (2023) provided a side-by-side quantitative comparison of several epitope tags by expressing them as fusions to a reference protein (IL2Ra) and measuring the relative signal intensity of the anti-tag antibody to an anti-IL2Ra antibody.[1][2][3][4] This study categorized tag-antibody pairs into three performance tiers: 'good', 'fair', and 'mediocre'.
| Epitope Tag | Antibody Performance Category | Relative Signal Intensity (Paraformaldehyde Fixation) | Relative Signal Intensity (Methanol Fixation) | Key Considerations |
| HA | Good | High | High | Generally a reliable and high-performing tag with multiple 'good' antibody options.[1] Not recommended for studies in apoptotic cells as it can be cleaved by caspases. |
| FLAG® (DYKDDDDK) | Good to Mediocre | High to Low (Antibody dependent) | High to Low (Antibody dependent) | Performance is highly dependent on the specific antibody clone used. Some antibodies provide a strong signal, while others are mediocre. |
| V5 | Good | High (Comparable to high-performing HA antibodies) | Not explicitly tested in the same comparative study. | A study comparing a specific anti-V5 antibody to a high-performing anti-HA antibody found their signal intensities to be comparable. Potential for cross-reactivity in mammalian systems. |
| Myc | Fair to Mediocre | Moderate to Low | Significantly Reduced | Generally provides a weaker signal compared to HA and the best FLAG antibodies. The signal can be strongly diminished by methanol fixation. |
| 6xHis | Fair to Mediocre | Moderate to Low | Moderate to Low | While widely used for protein purification, its performance in immunofluorescence is often suboptimal, yielding weaker signals. |
Note: The performance categories and relative signal intensities for HA, FLAG, Myc, and 6xHis are based on the findings of Marchetti et al. (2023). The performance of the V5 tag is based on a separate study comparing it to the HA tag.
Visualizing the Immunofluorescence Workflow
The following diagram illustrates the key steps in a typical indirect immunofluorescence experiment for detecting epitope-tagged proteins.
Caption: Indirect Immunofluorescence Workflow for Epitope-Tagged Proteins.
Experimental Protocols
The following is a generalized protocol for immunofluorescence staining of epitope-tagged proteins in cultured mammalian cells. Optimization of incubation times, antibody concentrations, and buffers may be necessary for specific cell types and proteins.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Specific for the epitope tag (e.g., anti-HA, anti-FLAG, anti-V5, anti-Myc)
-
Secondary Antibody: Fluorophore-conjugated antibody against the host species of the primary antibody
-
Nuclear Counterstain (optional): e.g., DAPI
-
Antifade Mounting Medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture and Transfection:
-
Seed cells on sterile glass coverslips in a culture dish at a density that will result in 50-70% confluency at the time of fixation.
-
Transfect cells with the plasmid encoding the epitope-tagged protein of interest according to the manufacturer's protocol.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Add 4% PFA in PBS to cover the cells and incubate for 10-15 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular antigens):
-
Add Permeabilization Buffer (0.1% Triton X-100 in PBS) to the cells and incubate for 10 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer (5% BSA in PBS) to the cells and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-epitope tag antibody in Blocking Buffer to its optimal working concentration (typically 1-10 µg/mL, but should be optimized).
-
Aspirate the blocking solution and add the diluted primary antibody to the cells.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer according to the manufacturer's recommendations. Protect from light from this point forward.
-
Aspirate the wash buffer and add the diluted secondary antibody to the cells.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Final Washes and Counterstaining:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each in the dark.
-
If a nuclear counterstain is desired, incubate with a solution of DAPI in PBS for 5 minutes.
-
Wash the cells one final time with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the dish and wick away excess PBS.
-
Place a drop of antifade mounting medium onto a clean microscope slide.
-
Invert the coverslip (cell-side down) onto the mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish if necessary.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore(s).
-
Conclusion
The selection of an epitope tag and its corresponding antibody is a critical determinant of success in immunofluorescence experiments. Based on current quantitative data, the HA tag stands out as a consistently high-performing choice, providing a strong and reliable signal with multiple well-characterized antibodies. The FLAG and V5 tags are also excellent options, capable of generating high-intensity signals, though the performance of FLAG can be more antibody-dependent. The Myc and 6xHis tags , while useful in other applications, generally offer lower sensitivity in immunofluorescence and should be chosen with an understanding of their potential for weaker signal. By considering the quantitative data and adhering to optimized protocols, researchers can enhance the sensitivity and reliability of their immunofluorescence studies, leading to clearer and more impactful results.
References
- 1. A quantitative comparison of antibodies against epitope tags for immunofluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quantitative comparison of antibodies against epitope tags for immunofluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
X-press™ Tag: A Comprehensive Guide to its Impact on Protein Function and Activity
In the realm of recombinant protein expression and purification, the choice of an affinity tag is a critical decision that can significantly influence the yield, purity, and, most importantly, the functional integrity of the target protein. The X-press™ tag, an N-terminal peptide tag, offers a unique combination of features designed to streamline purification and detection while minimizing adverse effects on protein activity. This guide provides a detailed comparison of the X-press™ tag with other commonly used tags, supported by experimental data, to assist researchers in making informed decisions for their specific applications.
The Architecture of the X-press™ Tag
The X-press™ tag is a multifaceted leader peptide that integrates three key functional elements:
-
Polyhistidine (6xHis) Sequence: This sequence of six consecutive histidine residues facilitates robust affinity purification of the tagged protein using immobilized metal affinity chromatography (IMAC).[1][2][3]
-
Xpress™ Epitope: Derived from the bacteriophage T7 gene 10 protein, this specific epitope is recognized by anti-Xpress™ antibodies, enabling sensitive and specific detection of the fusion protein through methods like Western blotting and ELISA.[1][4] The recognized epitope sequence is -Asp-Leu-Tyr-Asp-Asp-Asp-Asp-Lys-.
-
Enterokinase Cleavage Site: A specific recognition sequence for the protease enterokinase is incorporated, allowing for the precise enzymatic removal of the tag post-purification to yield the native protein with its original N-terminus.
This tripartite design offers a streamlined workflow, from purification and detection to the generation of a tag-free, native protein.
Comparative Analysis: X-press™ Tag vs. Alternatives
The selection of a protein tag is often a compromise between purification efficiency, impact on protein function, and the requirements of downstream applications. Here, we compare the X-press™ tag to three widely used alternatives: the His-tag, FLAG®-tag, and HA-tag.
Quantitative Performance Comparison
A study by Lichty et al. (2005) provides a quantitative comparison of the performance of various affinity tags, including His-tag and FLAG-tag, for protein purification from different cell extracts. While this study does not include the X-press™ tag, its data on His-tag and FLAG-tag serves as a valuable benchmark for comparison.
| Tag | Expression System | Purity (%) | Yield (%) | Reference |
| His-tag | E. coli | ~80 | High | |
| Yeast | Low | Moderate | ||
| Drosophila Cells | Low | Moderate | ||
| HeLa Cells | Low | Moderate | ||
| FLAG®-tag | E. coli | >95 | Low | |
| Yeast | >95 | Low | ||
| Drosophila Cells | >95 | Low | ||
| HeLa Cells | >95 | Low |
Qualitative Comparison of Key Features
| Feature | X-press™ Tag | His-tag | FLAG®-tag | HA-tag |
| Composition | Polyhistidine, Xpress™ Epitope, Enterokinase Site | 6-10 Histidine residues | 8 amino acids (DYKDDDDK) | 9 amino acids (YPYDVPDYA) |
| Purification Method | IMAC (Ni-NTA, Co-NTA) | IMAC (Ni-NTA, Co-NTA) | Immunoaffinity (Anti-FLAG® antibody) | Immunoaffinity (Anti-HA antibody) |
| Detection Method | Anti-Xpress™ Antibody | Anti-His Antibody | Anti-FLAG® Antibody | Anti-HA Antibody |
| Tag Removal | Enterokinase cleavage site | Often requires engineering a cleavage site | Enterokinase cleavage site within the tag | Requires engineering a cleavage site |
| Potential Impact on Function | Minimal due to small size and removability. | Can affect protein function and stability. | Generally considered to have minimal impact due to its small size and hydrophilic nature. | Small size generally leads to minimal functional interference. |
| Solubility | High solubility in DMSO and moderate solubility in water. | Can sometimes decrease solubility and promote aggregation. | Hydrophilic nature can improve solubility. | Generally does not significantly impact solubility. |
Impact on Protein Function and Activity
A primary concern when using any protein tag is its potential to interfere with the native structure and function of the protein of interest.
The X-press™ tag , being a relatively small peptide that can be efficiently removed, is designed to minimize such interference. The ability to obtain the native protein sequence after purification is a significant advantage for functional and structural studies.
The His-tag , due to its small size, is often presumed to have a minimal effect on protein structure and function. However, several studies have reported that the presence of a His-tag can alter enzymatic activity, protein stability, and oligomerization state. Its presence can also interfere with metal-binding sites on the target protein.
The FLAG®-tag is known for its high hydrophilicity and is generally considered to be located on the protein surface, which often minimizes its impact on protein folding and function. The inclusion of an enterokinase cleavage site within the FLAG sequence facilitates its removal.
The HA-tag is also a small and generally unobtrusive tag that rarely affects protein function. However, like the His-tag, it requires the separate engineering of a protease cleavage site for its removal.
Experimental Protocols
Detailed and optimized protocols are crucial for successful protein expression and purification. Below are representative protocols for the X-press™ tag and its common alternatives.
X-press™ Tag Protein Purification Protocol
This protocol outlines the general steps for purifying an X-press™ tagged protein expressed in a suitable host system.
1. Construct Design and Expression:
- Clone the gene of interest in-frame with the N-terminal X-press™ tag in an appropriate expression vector.
- Transform the expression host and induce protein expression under optimized conditions.
2. Cell Lysis:
- Harvest the cells and resuspend the pellet in a suitable lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, pH 8.0).
- Lyse the cells using appropriate methods (e.g., sonication, French press).
- Clarify the lysate by centrifugation to remove cell debris.
3. Affinity Purification using ProBond™ Resin:
- Equilibrate the ProBond™ resin with binding buffer.
- Load the clarified lysate onto the equilibrated column.
- Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
- Elute the X-press™ tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
4. (Optional) Tag Removal with Enterokinase:
- Dialyze the eluted protein against a buffer compatible with enterokinase activity.
- Add enterokinase to the protein solution (typically 1-10 units per mg of protein) and incubate for 2-16 hours at 4-25°C.
- Monitor the cleavage reaction by SDS-PAGE.
- If necessary, pass the cleaved protein solution back over the IMAC column to remove the cleaved tag and any uncleaved protein.
5. Detection:
- Confirm the presence of the purified protein using SDS-PAGE and Western blotting with an anti-Xpress™ antibody.
His-tag Protein Purification Protocol (Native Conditions)
1. Cell Lysis:
- Resuspend the cell pellet in a native lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
- Add lysozyme to 1 mg/mL and incubate on ice for 30 minutes.
- Sonicate the lysate on ice to reduce viscosity.
- Clarify the lysate by centrifugation.
2. Affinity Purification:
- Add Ni-NTA resin to the clarified lysate and incubate with gentle agitation.
- Load the lysate-resin slurry into a column.
- Wash the column with a native wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
- Elute the His-tagged protein with a native elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
FLAG®-tag Protein Purification Protocol
1. Cell Lysis:
- Resuspend the cell pellet in a lysis buffer (e.g., Tris-buffered saline with protease inhibitors).
- Lyse the cells by sonication or other appropriate methods.
- Clarify the lysate by centrifugation.
2. Affinity Purification:
- Equilibrate anti-FLAG® M2 affinity gel with lysis buffer.
- Add the clarified lysate to the equilibrated resin and incubate with gentle mixing.
- Wash the resin with a wash buffer (e.g., TBS).
- Elute the FLAG-tagged protein by competitive elution with a solution of 3X FLAG® peptide.
Visualizing the Workflow and Logic
To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.
Experimental Workflow for X-press™ Tag Purification
References
Choosing Your Fusion: A Guide to N-terminal vs. C-terminal Xpress™ Tag Placement
For researchers in molecular biology and drug development, the precise placement of an affinity tag is a critical decision that can significantly impact the expression, purification, and functional analysis of a recombinant protein. The Xpress™ tag, a popular choice for its dual functionality in purification via its polyhistidine sequence and detection with a specific antibody, offers the flexibility of being placed at either the N-terminus or the C-terminus of a protein of interest. This guide provides a comprehensive comparison of these two strategies, supported by experimental data from related tagging systems, and detailed protocols to help you make an informed choice for your specific protein.
N-terminus vs. C-terminus: A High-Level Comparison
The decision of where to place the Xpress™ tag is not trivial and is highly dependent on the intrinsic properties of the target protein. While empirical testing is often the definitive method, understanding the potential implications of each position can guide your initial cloning strategy.
An N-terminal tag is often preferred for several reasons. It can mimic the natural translation initiation process and, in some cases, enhance expression levels.[1] Furthermore, the presence of a protease cleavage site, like the enterokinase site in the Xpress™ tag, allows for the complete removal of the tag, leaving a native or near-native N-terminus on the purified protein.[2]
Conversely, a C-terminal tag is generally chosen to avoid interference with N-terminal signal peptides, which are crucial for protein secretion or localization to specific organelles.[3] Placing a tag at the C-terminus can also be advantageous if the N-terminus is known to be involved in critical functions such as enzymatic activity or protein-protein interactions. However, C-terminal tags can sometimes be buried within the folded protein, making them inaccessible for purification or detection.
Impact on Protein Expression, Purification, and Function: A Data-Driven Overview
| Parameter | N-terminal Tag | C-terminal Tag | Key Findings |
| Expression Yield | Often higher, but protein-dependent. | Can be lower, but may be necessary for proper folding. | A study on fluorescent proteins showed that an N-terminal His-tag led to a dramatic increase in expression (over 25% of total cellular protein) compared to the untagged or C-terminally tagged versions.[1] However, for other proteins, an N-terminal His-tag has been shown to reduce expression levels compared to a C-terminal tag.[4] |
| Purification Efficiency | Generally high, as the tag is often exposed. | Can be variable; tag may be partially or fully buried. | A study comparing N- and C-terminal His-tagged CYP119 P450 enzyme found that both versions could be purified, but the tag placement influenced the electronic structure of the active site. |
| Protein Function/Activity | Potential for interference with N-terminal functional domains or signal peptides. | Potential for interference with C-terminal functional domains, localization signals, or protein-protein interactions. | For the TGF-β signaling protein Smad3, the addition of an epitope tag to the C-terminus abolishes ligand-dependent phosphorylation, a critical step for its function, rendering the protein inactive. |
| Tag Cleavage | Often results in a native or near-native protein sequence. | Cleavage can leave residual amino acids from the protease recognition site. | The enterokinase cleavage site in the N-terminal Xpress™ tag is designed for precise removal of the tag. |
Case Study: The TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway provides a clear example of how C-terminal modifications can drastically affect protein function. A key step in this pathway is the phosphorylation of the C-terminal SSXS motif of Smad2 and Smad3 proteins by the activated TGF-β type I receptor. This phosphorylation event is essential for the subsequent binding of Smad4 and the translocation of the complex to the nucleus to regulate gene expression.
Placing an Xpress™ tag at the C-terminus of Smad2 or Smad3 would likely interfere with or completely block this critical phosphorylation event, thereby inhibiting the entire signaling cascade. This illustrates the importance of considering the known functional domains of a protein when deciding on tag placement.
TGF-β Signaling Pathway
Experimental Protocols
To empirically determine the optimal placement of the Xpress™ tag for your protein of interest, we recommend cloning, expressing, and analyzing both N- and C-terminally tagged versions in parallel.
Experimental Workflow
References
X-press™ Tag Performance: A Comparative Literature Review
For researchers navigating the landscape of protein expression and analysis, the choice of an epitope tag is a critical decision that impacts experimental success. The X-press™ Tag, an N-terminal peptide containing a polyhistidine (His) sequence, the Xpress™ epitope derived from bacteriophage T7 gene 10 protein, and an enterokinase cleavage site, offers a multifaceted solution for protein purification, detection, and functional studies.[1] This guide provides a comprehensive comparison of the X-press™ Tag with other widely used epitope tags—FLAG, HA, and Myc—supported by data from the literature.
Performance Comparison of Epitope Tags
The selection of an epitope tag is often a trade-off between purification yield, purity, and detection sensitivity in various immunoassays. The following tables summarize the performance of the X-press™ Tag in comparison to FLAG, HA, and Myc tags based on available data.
Affinity Purification
The dual-nature of the X-press™ Tag, which includes a polyhistidine sequence, allows for purification via immobilized metal affinity chromatography (IMAC), a method known for its high capacity.[2][3] In contrast, FLAG, HA, and Myc tags are typically purified using antibody-based affinity matrices.
| Epitope Tag | Typical Yield | Purity | Key Considerations |
| X-press™ Tag | High | Moderate to High | The integrated His-tag allows for high-capacity purification; purity can be enhanced with stringent washing conditions.[2][3] |
| FLAG Tag | 0.6–1 mg/mL of resin | High | Antibody-based purification results in high purity but the resin has a lower binding capacity. |
| HA Tag | Low to Moderate | High | Purification yields can be variable, with some reports of only ~20% protein binding to beads. |
| Myc Tag | Low to Moderate | High | Tandem repeats (e.g., 2x or 3xMyc) can improve binding affinity and purification efficiency. |
Western Blotting
Detection sensitivity in western blotting is crucial for confirming protein expression, especially for low-abundance proteins. The X-press™ Tag is reported to offer sensitivity comparable to or greater than that of FLAG and HA tags.
| Epitope Tag | Reported Sensitivity | Notes |
| X-press™ Tag | High; comparable to or higher than FLAG and HA | The anti-Xpress™ antibody is highly specific, leading to low background in mammalian lysates. A detectable signal can be achieved with 50-100 ng of purified protein. |
| FLAG Tag | High | The use of a 3xFLAG tandem repeat can increase detection sensitivity. |
| HA Tag | High | Highly specific with low background. |
| Myc Tag | Moderate to High | Tandem repeats (e.g., 3xMyc) can provide a good signal for detection. A single Myc tag may yield a low signal, especially if it is located internally. |
Immunoprecipitation
Immunoprecipitation (IP) efficiency is critical for studying protein-protein interactions. The high specificity of the antibody-epitope interaction is a key determinant of success in IP experiments.
| Epitope Tag | Immunoprecipitation Efficiency | Key Considerations |
| X-press™ Tag | High | The specific recognition by the anti-Xpress™ antibody allows for efficient pulldown of tagged proteins. |
| FLAG Tag | High | A widely used tag for IP, often yielding clean pulldowns with low non-specific background. |
| HA Tag | High | Magnetic beads coated with anti-HA antibodies provide for rapid and efficient isolation of HA-tagged proteins. |
| Myc Tag | High | The Myc-Trap®, utilizing a nanobody, offers high-efficiency immunoprecipitation with no contamination from antibody heavy and light chains. |
Experimental Protocols
Detailed and comparable experimental protocols are essential for researchers to make informed decisions and obtain reproducible results. Below are synthesized protocols for western blotting, immunoprecipitation, and immunofluorescence for proteins tagged with X-press™, FLAG, HA, or Myc.
Western Blotting Protocol
This protocol outlines the general steps for detecting epitope-tagged proteins via western blotting. Key variations for each tag are noted.
-
Sample Preparation: Lyse cells expressing the epitope-tagged protein in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors. Determine the protein concentration of the lysate.
-
SDS-PAGE: Mix 20-50 µg of total protein with Laemmli sample buffer, boil for 5-10 minutes, and load onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody diluted in blocking buffer.
-
Anti-Xpress™ Antibody: 1:5000 dilution, incubate for 1 hour at room temperature or overnight at 4°C.
-
Anti-FLAG® M2 Antibody: Dilution as recommended by the manufacturer, typically 1:1000 to 1:10,000, incubate for 1 hour at room temperature or overnight at 4°C.
-
Anti-HA Antibody: Dilution as recommended by the manufacturer, typically 1:1000 to 1:5000, incubate for 1 hour at room temperature or overnight at 4°C.
-
Anti-Myc Antibody: 1:1000 to 1:2000 dilution, incubate for 1 hour at room temperature or overnight at 4°C.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 5-10 minutes each with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Immunoprecipitation Protocol
This protocol provides a general workflow for immunoprecipitating epitope-tagged proteins.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS) with protease inhibitors.
-
Pre-clearing (Optional): Incubate the cell lysate with protein A/G agarose/sepharose beads for 30-60 minutes at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Add the specific anti-epitope tag antibody or antibody-conjugated beads to the cleared lysate.
-
Anti-Xpress™ Antibody: Add 1-2 µg of antibody per 1 mg of protein lysate and incubate for 2 hours to overnight at 4°C with gentle rotation. Then, add protein A/G beads and incubate for another 1-2 hours.
-
ANTI-FLAG® M2 Affinity Gel: Add 20-40 µL of bead slurry per 1 mg of protein lysate and incubate for 2 hours to overnight at 4°C.
-
Anti-HA Agarose/Magnetic Beads: Add 20-30 µL of bead slurry per 1 mg of protein lysate and incubate for 2 hours to overnight at 4°C.
-
Anti-Myc Agarose/Magnetic Beads (or Myc-Trap®): Add 20-25 µL of bead slurry per 1 mg of protein lysate and incubate for 1-3 hours at 4°C.
-
-
-
Washing: Pellet the beads by centrifugation and wash three to five times with ice-cold lysis buffer or a specified wash buffer.
-
Elution: Elute the bound proteins from the beads.
-
Competitive Elution (for native protein):
-
FLAG: 3xFLAG peptide (100-200 µg/mL).
-
HA: HA peptide (1-2 mg/mL).
-
Myc: Myc peptide (50-100 µg/mL).
-
-
Denaturing Elution: Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes.
-
Immunofluorescence Protocol
This protocol describes the general steps for visualizing epitope-tagged proteins in cells.
-
Cell Culture and Fixation: Grow cells on coverslips, then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBST) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C. Recommended dilutions may vary based on the antibody and cell type.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting: Wash three times with PBS, then mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear staining.
-
Imaging: Visualize the cells using a fluorescence microscope.
Signaling Pathway and Experimental Workflow Visualization
The mTORC1 signaling pathway is a central regulator of cell growth and metabolism and is a frequent subject of studies utilizing epitope-tagged proteins. The following diagrams illustrate the mTORC1 signaling cascade and a typical experimental workflow for analyzing a protein within this pathway using an epitope tag.
Caption: Simplified mTORC1 signaling pathway.
Caption: Experimental workflow for tagged protein analysis.
References
A Comparative Guide to X-press Tag Technology in Protein Research
The X-press™ Tag is an advanced N-terminal leader peptide engineered to streamline the purification and detection of recombinant proteins.[1][2] Its multifunctional design integrates several key features into a single, compact sequence, making it a versatile tool for researchers in molecular biology, biochemistry, and drug development.[3][4] This guide provides a comprehensive comparison of the X-press Tag with other common affinity tags, presents supporting quantitative data, and offers detailed protocols for its application.
Molecular Architecture of the X-press Tag
The X-press Tag peptide is distinguished by its unique tripartite structure, which includes:
-
A Polyhistidine (His) Sequence: This allows for robust and high-yield affinity purification using Immobilized Metal Affinity Chromatography (IMAC), a standard and cost-effective method.[5]
-
The Xpress™ Epitope: Derived from the bacteriophage T7 gene 10 protein, this specific epitope is recognized by highly selective Anti-Xpress™ antibodies, enabling sensitive and specific detection in various immunoassays with minimal cross-reactivity.
-
An Enterokinase Cleavage Site: This strategically placed site permits the precise enzymatic removal of the tag after purification, which is critical for studies requiring the native protein sequence, free from tag interference.
Comparison with Alternative Affinity Tags
The selection of an affinity tag is a critical decision in experimental design, impacting protein yield, purity, and functionality. The X-press Tag offers a unique combination of features that provide distinct advantages over traditional tags.
| Feature | X-press™ Tag | His-Tag | FLAG®-Tag | GST-Tag |
| Composition | Polyhistidine sequence, Xpress™ epitope (from T7 gene 10), and an enterokinase cleavage site. | A sequence of six or more histidine residues (HHHHHH). | A short, hydrophilic octapeptide (DYKDDDDK). | Glutathione S-Transferase, a ~26 kDa protein. |
| Purification Principle | Immobilized Metal Affinity Chromatography (IMAC) via the polyhistidine region. | IMAC, binding to nickel (Ni-NTA) or cobalt resins. | Immunoaffinity chromatography using anti-FLAG antibodies. | Affinity chromatography based on binding to glutathione-conjugated resin. |
| Elution Method | Competitive elution with imidazole. | Imidazole, low pH, or chelating agents. | Competitive elution with FLAG peptide or low pH. | Competitive elution with reduced glutathione. |
| Key Advantages | Dual Functionality: Combines affinity purification and specific immunodetection in one tag. High Specificity: Anti-Xpress™ antibody recognition reduces background in immunoassays. Tag Removal: Integrated enterokinase site allows for precise cleavage. | Small Size: Minimally intrusive. Versatility: Functional under denaturing conditions. Cost-Effective: Nickel resins are inexpensive and reusable. | High Purity: Immunoaffinity purification yields very high purity. High Sensitivity: The 3xFLAG® variant allows for detection of low-abundance proteins. | Enhanced Solubility: The large GST tag can improve the solubility of the fusion protein. |
| Potential Limitations | Requires careful handling to maintain solubility and activity. | Lower Purity: Can co-purify host proteins with histidine-rich regions. Imidazole: High concentrations of imidazole may affect some downstream applications. | High Cost: Antibody-based resins are expensive and have lower capacity. Harsh Elution: Low pH elution can denature the target protein. | Large Size: The 26 kDa tag may interfere with protein function or structure. Dimerization: GST can dimerize, potentially affecting the fusion protein's behavior. |
Quantitative Performance Data
The X-press Tag system is engineered for high performance in both protein recovery and purity. Its physicochemical properties are optimized for reliability and reproducibility.
| Parameter | Reported Value / Property | Description |
| Purification Yield | >90% - 95% recovery. | High recovery rates are routinely achieved in typical workflows using ProBond™ resin. |
| Purity | >99% purity. | The combination of IMAC and specific elution protocols results in highly pure protein preparations. |
| Solubility in DMSO | ≥99.8 mg/mL (with gentle warming). | Exceptional solubility in DMSO allows for the preparation of high-concentration stock solutions. |
| Solubility in Water | ≥50 mg/mL (with ultrasonic treatment). | Moderate aqueous solubility supports its use in standard biochemical buffers. |
| Antibody Dilution | 1:5000 for Western Blotting. | Recommended dilution for the Anti-Xpress™ antibody ensures sensitive detection with low background. |
Experimental Protocols & Workflows
General Workflow for X-press Tag Protein Purification and Analysis
The integrated features of the X-press Tag enable a streamlined workflow from expression to analysis. The process involves designing an N-terminal fusion construct, expressing the protein in a suitable system, purifying it via IMAC, and then proceeding to various downstream applications.
Protocol 1: Western Blotting with Anti-Xpress™ Antibody
This protocol describes the immunodetection of X-press tagged proteins following SDS-PAGE.
-
Protein Separation: Run cell lysates or purified protein samples on an SDS-polyacrylamide gel. Include appropriate molecular weight markers.
-
Transfer: Electrophoretically transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. A successful transfer can be confirmed by Ponceau S staining.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step minimizes non-specific antibody binding.
-
Primary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with wash buffer (TBST). Dilute the Anti-Xpress™ Antibody 1:5000 in blocking buffer. Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane as described in the previous step. Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane again three times for 10 minutes each with TBST to remove unbound secondary antibody. Apply a chemiluminescent substrate (e.g., ECL) to the blot and immediately visualize the signal using an imaging system or X-ray film.
Protocol 2: Immunoprecipitation (IP) with Anti-Xpress™ Antibody
This protocol allows for the isolation of an X-press tagged protein and its binding partners from a complex mixture.
-
Lysate Preparation: Prepare cell lysate using an appropriate ice-cold lysis buffer (e.g., RIPA or NP-40 buffer) containing protease inhibitors. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add Protein A/G-coupled beads to the cell supernatant and incubate for 1 hour at 4°C with gentle rotation. Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.
-
Immunocomplex Formation: Add 1-2 µg of Anti-Xpress™ Antibody to the pre-cleared lysate. Incubate for 2-24 hours at 4°C with gentle rotation to allow the antibody to bind to the tagged protein.
-
Capture: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-4 hours at 4°C to capture the immunocomplex.
-
Washing: Pellet the beads by gentle centrifugation (e.g., 1,000 x g). Discard the supernatant and wash the beads 2-3 times with 500 µL of cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by resuspending them in 1X SDS-PAGE sample buffer and heating at 95-100°C for 5 minutes. The sample is now ready for analysis by Western Blot.
Case Study: Application in Signaling Pathway Analysis
The X-press Tag system has proven invaluable in complex biological research, such as the study of post-translational modifications (PTMs) in cell signaling. A notable application is in the investigation of the mTORC1 pathway, where the neddylation of the small GTPase RHEB was studied. Researchers used the X-press Tag to produce highly pure, functional RHEB protein. The ability to efficiently purify the protein and subsequently cleave the tag was essential for performing downstream functional assays that elucidated how RHEB neddylation enhances mTORC1 activity, a key process in tumorigenesis.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of X-press Tag Peptide
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. A critical aspect of this is the correct disposal of chemical reagents, including synthetic peptides like the X-press Tag Peptide. While specific disposal protocols for every peptide may not be readily available, this guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with general laboratory safety principles and best practices for peptide waste management. Adherence to your institution's specific environmental health and safety (EHS) guidelines and local regulations is mandatory.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, a thorough hazard assessment is crucial. Although the this compound is primarily used as a tool for protein purification and is not classified as acutely hazardous, its full toxicological properties may not be extensively documented.[1] Therefore, it should be handled with care, assuming it to be a potentially hazardous chemical.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Use chemical-resistant gloves, such as nitrile.
-
Eye Protection: Wear safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.
All handling should be conducted in a well-ventilated area to minimize the risk of inhalation.[2]
Step-by-Step Disposal Procedures
The appropriate method for disposing of this compound waste depends on its form (liquid or solid) and the specific guidelines of your institution. Never dispose of peptides directly down the drain or in regular trash, as this can pose environmental and health risks.[1]
Liquid waste includes solutions containing the this compound, such as purification buffers or reaction mixtures.
-
Inactivation (Recommended): While not always mandatory for non-hazardous peptides, inactivation provides an additional layer of safety.[1] A common method for peptide inactivation is hydrolysis through the addition of a strong acid or base to break the peptide bonds.
-
Carefully add the liquid peptide waste to an inactivation solution. A common practice is to use a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (NaOH).[1]
-
Allow the mixture to react for a sufficient time, typically a minimum of 24 hours, to ensure complete degradation of the peptide.
-
-
Neutralization: Following inactivation, the solution must be neutralized to a pH between 6.0 and 8.0 before it can be processed for disposal.
-
For acidic solutions, slowly add a base like sodium bicarbonate or sodium hydroxide.
-
For basic solutions, add a weak acid.
-
Always monitor the pH during neutralization.
-
-
Collection and Labeling:
-
Collect the neutralized waste in a clearly labeled, leak-proof hazardous waste container.
-
The label should include "Hazardous Waste," the full chemical name ("this compound, inactivated"), and any other known hazards.
-
-
Storage and Disposal:
-
Store the sealed container in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal through your institution's certified hazardous waste management service.
-
Solid waste contaminated with this compound includes items like pipette tips, gloves, empty vials, and contaminated labware.
-
Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.
-
Labeling: The container should be labeled as "Hazardous Waste" and list the contaminant ("this compound").
-
Storage and Disposal:
-
Store the sealed container in a designated hazardous waste accumulation area.
-
Contact your institution's EHS department for pickup and disposal.
-
Summary of General Recommendations
The following table summarizes general recommendations for handling and disposing of peptide waste in a laboratory setting.
| Parameter | Recommendation | Rationale |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Sufficient to hydrolyze and inactivate the peptide. |
| Inactivation Time | Minimum 24 hours | Ensures complete degradation of the peptide. |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally required for institutional waste streams. |
| Waste Storage | Labeled, sealed, leak-proof containers in a designated area | Prevents accidental exposure and ensures proper handling. |
| Final Disposal | Through institutional EHS or a licensed contractor | Ensures compliance with all local, state, and federal regulations. |
Experimental Protocols Cited
The disposal procedures outlined are based on general best practices for laboratory peptide waste and do not originate from a specific experimental protocol for this compound. The primary cited methods for peptide inactivation involve chemical hydrolysis.
General Protocol for Chemical Inactivation of Peptide Waste:
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (NaOH).
-
Addition of Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution to ensure a sufficient excess of the hydrolyzing agent.
-
Reaction: Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature to ensure complete peptide degradation.
-
Neutralization: After the inactivation period, check the pH of the solution. If acidic, slowly add a base (e.g., sodium bicarbonate) until the pH is between 6.0 and 8.0. If basic, slowly add a weak acid to achieve the same pH range.
-
Collection: Transfer the neutralized solution to a properly labeled hazardous waste container for disposal.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling X-press Tag Peptide
Essential Safety and Handling Guide for X-press Tag Peptide
For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of synthetic peptides like the this compound is paramount. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure research integrity. While specific hazard data for this compound is not fully established, it should be treated as a potentially hazardous chemical, with precautions taken to avoid inhalation, skin, and eye contact.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[2] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[2][3] Must meet ANSI Z87.1 standards.[2] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder. | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the peptide. |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles. |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling is critical to maintain the stability and integrity of the this compound.
Receiving and Inspection
Upon receipt, visually inspect the container for any damage or compromised seals. Ensure the product is correctly labeled.
Storage
-
Lyophilized Peptide : For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed, desiccated container, protected from light.
-
Peptide in Solution : Storing peptides in solution for long periods is not recommended. If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles. Solutions stored at -20°C should be used within a month, while those at -80°C may be stable for up to six months.
Reconstitution of Lyophilized Powder
-
Equilibration : Before opening, allow the vial to warm to room temperature in a desiccator. This prevents moisture absorption, which can degrade the peptide.
-
Solvent Selection : The this compound is highly soluble in DMSO, moderately soluble in water, and insoluble in ethanol. For initial dissolution, sterile bacteriostatic water or a suitable buffer is often used.
-
Dissolving : Add the selected solvent to the vial. Mix by gentle swirling or vortexing. Sonication in a water bath can aid dissolution, but excessive heating should be avoided.
-
Aliquoting : Divide the reconstituted solution into sterile, single-use aliquots to prevent degradation from multiple freeze-thaw cycles and to minimize contamination. Clearly label each aliquot with the peptide name, concentration, and date.
Disposal Plan
Proper disposal is essential for laboratory safety and regulatory compliance. Peptides should be treated as chemical waste and should not be disposed of down the drain or in regular trash.
Waste Segregation
-
Solid Waste : Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.
-
Liquid Waste : Collect all aqueous solutions containing the peptide in a separate, sealed, and clearly labeled container designated for chemical waste. Do not mix with incompatible waste streams.
Chemical Inactivation (If Required by Institution)
For some liquid waste, chemical inactivation may be an option before disposal, but always consult your institution's Environmental Health & Safety (EHS) department first.
-
Inactivation Solution : A common method involves using a 10% sodium hypochlorite solution (bleach). Prepare the solution in a chemical fume hood.
-
Procedure : Carefully add the liquid peptide waste to the inactivation solution (a common ratio is 1 part waste to 10 parts solution). Allow a minimum contact time of 30-60 minutes.
-
Neutralization : If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.
Final Disposal
Store sealed and labeled waste containers in a designated hazardous waste accumulation area. Arrange for pickup and disposal by your institution’s certified hazardous waste management service.
Caption: Workflow for Handling and Disposal of this compound.
Experimental Protocol: Protein Purification Using X-press Tag
The this compound is designed for high-affinity protein purification. It combines a polyhistidine (His-tag) sequence for metal affinity chromatography and the Xpress epitope for immunodetection.
Methodology
-
Construct Design and Expression :
-
Clone the target gene in-frame with the N-terminal X-press Tag in a suitable expression vector.
-
Transform the vector into an appropriate expression host (e.g., E. coli).
-
Induce protein expression under optimized conditions (e.g., temperature, induction agent concentration).
-
-
Cell Lysis :
-
Harvest the cells and resuspend them in a lysis buffer containing protease inhibitors.
-
Lyse the cells using appropriate methods (e.g., sonication, high-pressure homogenization).
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Purification :
-
Equilibrate an immobilized metal affinity chromatography (IMAC) resin (e.g., ProBond™ resin) with a binding buffer.
-
Load the clarified lysate onto the column. The polyhistidine region of the tag will bind to the resin.
-
Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the tagged target protein using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).
-
-
Verification :
-
Analyze the eluted fractions by SDS-PAGE to confirm the size and purity of the protein.
-
Perform a Western blot using an Anti-Xpress™ antibody to specifically detect the purified protein.
-
-
Tag Removal (Optional) :
-
The X-press Tag contains an enterokinase cleavage site for precise tag removal.
-
Incubate the purified protein with enterokinase according to the manufacturer's recommended conditions.
-
Monitor the cleavage reaction by SDS-PAGE.
-
If necessary, pass the cleaved sample back over the IMAC column to remove the tag and any uncleaved protein.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
